molecular formula C23H26ClIN2O2 B3012272 mAChR-IN-1 hydrochloride

mAChR-IN-1 hydrochloride

カタログ番号: B3012272
分子量: 524.8 g/mol
InChIキー: LZPQCDPVLUEOSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MAChR-IN-1 hydrochloride is a useful research compound. Its molecular formula is C23H26ClIN2O2 and its molecular weight is 524.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

3-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-3-phenylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25IN2O2.ClH/c24-20-8-6-17(7-9-20)16-26-14-11-19(12-15-26)23(18-4-2-1-3-5-18)13-10-21(27)25-22(23)28;/h1-9,19H,10-16H2,(H,25,27,28);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPQCDPVLUEOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Interactions of mAChR-IN-1 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), demonstrating a half-maximal inhibitory concentration (IC50) of 17 nM.[1] This technical guide provides a consolidated overview of the available information regarding its mechanism of action. Due to the limited publicly accessible data on its subtype selectivity and specific experimental characterizations, this document focuses on the foundational principles of mAChR antagonism and the general experimental frameworks used to evaluate such compounds.

Core Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This mechanism involves the binding of the molecule to the same site as the endogenous neurotransmitter, acetylcholine (ACh), thereby preventing ACh-mediated receptor activation and subsequent downstream signaling. The muscarinic receptor family consists of five distinct G protein-coupled receptor (GPCR) subtypes (M1-M5), which are integral to a wide array of physiological processes in both the central and peripheral nervous systems.

The antagonism of these receptors by this compound disrupts the normal physiological responses elicited by parasympathetic nerve stimulation. These responses are subtype-dependent and include the regulation of heart rate, smooth muscle contraction, and glandular secretions.

Signaling Pathways Modulated by this compound

The specific signaling cascades inhibited by this compound are contingent on the receptor subtype(s) it targets. Muscarinic receptors are broadly categorized based on their G protein coupling:

  • M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking these receptors, an antagonist like this compound would inhibit this signaling cascade, preventing the rise in intracellular calcium and the activation of PKC.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also activate G protein-coupled inwardly-rectifying potassium channels (GIRKs). An antagonist at these receptors would prevent the agonist-induced decrease in cAMP and the activation of GIRK channels.

Visualizing the Antagonistic Action

The following diagrams illustrate the canonical signaling pathways for Gq/11 and Gi/o-coupled muscarinic receptors and the point of inhibition by an antagonist like this compound.

Gq_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mAChR M1/M3/M5 Receptor Gq Gq/11 mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->mAChR Activates Antagonist mAChR-IN-1 Antagonist->mAChR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Gq/11-coupled mAChR signaling pathway antagonism.

Gi_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling mAChR M2/M4 Receptor Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts ACh Acetylcholine ACh->mAChR Activates Antagonist mAChR-IN-1 Antagonist->mAChR Blocks cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

References

An In-Depth Technical Guide to mAChR-IN-1 Hydrochloride (4-Iododexetimide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAChR-IN-1 hydrochloride, scientifically known as 4-iododexetimide, is a potent and selective antagonist of the muscarinic acetylcholine (B1216132) receptor subtype 1 (M1). This document provides a comprehensive technical overview of its chemical properties, pharmacological profile, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Chemical and Physical Properties

This compound is a synthetic compound that acts as a high-affinity antagonist for muscarinic acetylcholine receptors. Its properties are summarized in the table below.

PropertyValue
Synonyms 4-Iododexetimide hydrochloride
Molecular Formula C₂₃H₂₅IN₂O₂ · HCl
Molecular Weight 524.83 g/mol
CAS Number 119391-73-0
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in DMSO and water
Storage Conditions Store at -20°C for long-term stability

Pharmacological Profile

This compound is a potent muscarinic acetylcholine receptor (mAChR) antagonist with a notable preference for the M1 subtype.[1] Its high affinity and selectivity make it a valuable tool for studying the physiological and pathological roles of the M1 receptor.

Binding Affinity

The binding affinity of this compound (4-iododexetimide) for the five human muscarinic receptor subtypes (M1-M5) has been determined through in vitro radioligand binding assays. The compound displays the highest affinity for the M1 receptor.

Receptor SubtypeKᵢ (nM)[1]
M1 0.14
M21.8
M32.5
M41.1
M53.9

Kᵢ values were determined using membranes from CHO-K1 cells stably expressing the respective human muscarinic receptor subtype.

Mechanism of Action

As a competitive antagonist, this compound binds to the orthosteric site of the M1 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine. This blockade inhibits the downstream signaling cascades typically initiated by M1 receptor activation.

Signaling Pathways

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins. Antagonism of the M1 receptor by this compound inhibits the canonical Gq-mediated signaling pathway.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M1R Activates mAChR_IN_1 mAChR-IN-1 HCl (Antagonist) mAChR_IN_1->M1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response

M1 Receptor Antagonism by mAChR-IN-1 HCl

Experimental Protocols

The following section details a representative experimental protocol for determining the binding affinity of this compound using a radioligand binding assay.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound against a specific receptor subtype using a radiolabeled ligand.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor mix_components Incubate membranes, radioligand, and mAChR-IN-1 HCl prep_membranes->mix_components prep_radioligand Prepare radioligand solution (e.g., [³H]-NMS) prep_radioligand->mix_components prep_compound Prepare serial dilutions of mAChR-IN-1 HCl prep_compound->mix_components filtration Separate bound from free radioligand via vacuum filtration mix_components->filtration scintillation Quantify bound radioactivity using scintillation counting filtration->scintillation analysis Analyze data to determine IC₅₀ and calculate Kᵢ scintillation->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a non-labeled antagonist (e.g., atropine) for non-specific binding.

    • 50 µL of various concentrations of this compound.

    • 50 µL of [³H]-NMS at a final concentration close to its Kₔ.

    • 100 µL of the prepared cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion

This compound (4-iododexetimide) is a valuable pharmacological tool for the investigation of the M1 muscarinic acetylcholine receptor. Its high potency and selectivity for the M1 subtype make it an ideal probe for elucidating the role of this receptor in various physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

An In-depth Technical Guide to the Core Properties of Muscarinic Acetylcholine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of muscarinic acetylcholine (B1216132) receptor antagonists, detailing their mechanism of action, subtype selectivity, and the experimental protocols used for their characterization.

Introduction to Muscarinic Acetylcholine Receptors and their Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] There are five distinct subtypes, designated M1 through M5, each with unique tissue distribution, signaling pathways, and physiological functions.[1][2] Muscarinic antagonists are a class of drugs that competitively block the binding of ACh to these receptors, thereby inhibiting parasympathetic nerve stimulation.[3] This antagonism has broad therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders.[3][4]

Mechanism of Action and Signaling Pathways

Muscarinic receptor subtypes are broadly classified into two groups based on their primary G protein coupling:

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.[5] Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in a cellular excitatory response.

  • M2 and M4 Receptors: These receptors preferentially couple to Gi/o proteins.[5] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway typically results in an inhibitory cellular response.

The distinct signaling pathways of the muscarinic receptor subtypes are a key determinant of their diverse physiological roles and provide a basis for the development of subtype-selective antagonists.

cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Acetylcholine (ACh) Acetylcholine (ACh) M1/M3/M5 Receptor M1/M3/M5 Receptor Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates Phospholipase C (PLC) Phospholipase C (PLC) PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Excitatory Cellular Response Excitatory Cellular Response Ca2+ Release->Excitatory Cellular Response Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation ACh ACh ACh->M1/M3/M5 Receptor Binds to PLC->PIP2 Hydrolyzes PKC Activation->Excitatory Cellular Response ACh2 Acetylcholine (ACh) M2/M4 Receptor M2/M4 Receptor ACh2->M2/M4 Receptor Binds to Gi/o Gi/o M2/M4 Receptor->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits ATP ATP Adenylyl Cyclase->ATP Converts cAMP cAMP ATP->cAMP Inhibitory Cellular Response Inhibitory Cellular Response cAMP->Inhibitory Cellular Response Decreased levels lead to

Caption: Muscarinic Receptor Subtype Signaling Pathways.

Quantitative Data on Muscarinic Receptor Antagonists

The affinity and selectivity of antagonists for muscarinic receptor subtypes are critical parameters in drug development. These are typically quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following tables summarize the binding affinities of several common muscarinic antagonists for the five human muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Selected Muscarinic Antagonists

AntagonistM1M2M3M4M5
Atropine 1.11.61.31.01.3
Pirenzepine 15.0 - 23.5300400100500
Darifenacin 10603.210020
Ipratropium 1.02.01.61.32.0
Scopolamine 0.10.40.20.30.5
Tolterodine 2.5102.012.53.2
Oxybutynin 201006.312525

Note: Ki values can vary depending on the experimental conditions and cell system used. The values presented are representative.

Table 2: Functional Inhibitory Potencies (IC50, nM) of Selected Muscarinic Antagonists

AntagonistM1M2M3M4M5
Pirenzepine 19.0----
Carbachol (agonist) 4090 - 150000----
VU6013720 441>10000>10000>10000>10000
Compound 9g ->45-fold selective vs M2-M5---
Compound 9i -7.9-fold selective vs M27-fold selective vs M3>340-fold selective vs M42.4-fold selective vs M5

Experimental Protocols for Characterizing Muscarinic Antagonists

The characterization of novel muscarinic antagonists relies on a suite of in vitro and in vivo assays to determine their affinity, potency, and functional effects.

In Vitro Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation.[2] Competition binding assays are used to determine the inhibition constant (Ki) of an unlabeled antagonist.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target muscarinic receptor subtype in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[7]

    • Centrifuge the homogenate at low speed to remove debris.[7]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in binding buffer and determine the protein concentration.[7]

  • Assay Setup (96-well plate format):

    • Total Binding: To triplicate wells, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine), and binding buffer.[7]

    • Non-specific Binding: To another set of triplicate wells, add the same components as for total binding, plus a high concentration of a non-labeled, non-selective muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

    • Competition Binding: Prepare serial dilutions of the unlabeled test antagonist. To triplicate wells, add the membrane preparation, the fixed concentration of radioligand, and each concentration of the test antagonist.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[7]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the logarithm of the test antagonist concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Membrane Preparation Membrane Preparation Assay Setup Assay Setup Membrane Preparation->Assay Setup Add to plate Incubation Incubation Assay Setup->Incubation Reach equilibrium Filtration & Washing Filtration & Washing Incubation->Filtration & Washing Separate bound/free Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Measure radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate Ki

Caption: Radioligand Binding Assay Workflow.

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation by an agonist.[8] It can be used to differentiate between agonists, antagonists, and inverse agonists.[8] Antagonists will inhibit the agonist-stimulated [35S]GTPγS binding.

Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.

  • Assay Buffer Preparation: Prepare a binding buffer containing HEPES, MgCl2, NaCl, and GDP.[9][10]

  • Assay Setup (96-well plate format):

    • To each well, add the membrane preparation, assay buffer, and a fixed concentration of [35S]GTPγS.[9]

    • Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate G protein activation.

    • Add serial dilutions of the test antagonist to measure its inhibitory effect.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration and Washing: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.[9]

  • Counting and Data Analysis: Measure the radioactivity on the filters using a scintillation counter and analyze the data to determine the IC50 of the antagonist.[9]

cluster_workflow [35S]GTPγS Binding Assay Workflow cluster_logic Logical Relationship Prepare Membranes Prepare Membranes Assay Setup Assay Setup Prepare Membranes->Assay Setup Incubation Incubation Assay Setup->Incubation Filtration Filtration Incubation->Filtration Counting Counting Filtration->Counting Data Analysis Data Analysis Counting->Data Analysis Agonist Agonist GPCR GPCR Agonist->GPCR Activates G Protein G Protein GPCR->G Protein Activates GDP GDP G Protein->GDP Releases [35S]GTPγS [35S]GTPγS G Protein->[35S]GTPγS Binds Antagonist Antagonist Antagonist->GPCR Blocks

Caption: [35S]GTPγS Binding Assay Workflow and Logic.

In Vivo Assessment in the Pithed Rat Model

The pithed rat model is a classic in vivo preparation used to assess the cardiovascular effects of drugs in the absence of central nervous system and reflex influences.[1][11] It is particularly useful for characterizing the effects of muscarinic antagonists on M2 receptors in the heart (bradycardia) and M3 receptors in the vasculature (vasodilation).[1]

Detailed Methodology:

  • Animal Preparation:

    • Anesthetize a rat and insert a pithing rod through the orbit and foramen magnum (B12768669) down the entire length of the spinal cord to destroy the central nervous system.

    • Artificially ventilate the animal.

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Experimental Protocol:

    • Administer a muscarinic agonist (e.g., methacholine) to induce a dose-dependent decrease in heart rate (M2-mediated) and blood pressure (M3-mediated).[1]

    • Administer the test antagonist and repeat the agonist dose-response curve.

    • The antagonist effect is quantified by the rightward shift in the agonist dose-response curve.

Anesthetize Rat Anesthetize Rat Pithing Procedure Pithing Procedure Anesthetize Rat->Pithing Procedure Arterial & Venous Cannulation Arterial & Venous Cannulation Pithing Procedure->Arterial & Venous Cannulation Administer Agonist (Baseline) Administer Agonist (Baseline) Arterial & Venous Cannulation->Administer Agonist (Baseline) Measure HR & BP Measure HR & BP Administer Agonist (Baseline)->Measure HR & BP Administer Antagonist Administer Antagonist Administer Agonist (Post-Antagonist) Administer Agonist (Post-Antagonist) Administer Antagonist->Administer Agonist (Post-Antagonist) Administer Agonist (Post-Antagonist)->Measure HR & BP Repeat Measure HR & BP->Administer Antagonist Data Analysis Data Analysis Measure HR & BP->Data Analysis

Caption: Pithed Rat Experimental Workflow.

Conclusion

Muscarinic acetylcholine receptor antagonists are a diverse class of drugs with significant therapeutic value. A thorough understanding of their properties, including their mechanism of action, subtype selectivity, and pharmacological profile, is essential for the development of new and improved therapies with enhanced efficacy and reduced side effects. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these important therapeutic agents.

References

The Role of Muscarinic Acetylcholine Receptors in Synaptic Plasticity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role muscarinic acetylcholine (B1216132) receptors (mAChRs) play in the mechanisms of synaptic plasticity, focusing on long-term potentiation (LTP) and long-term depression (LTD). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the cholinergic system and its impact on learning, memory, and neurological disorders.

Introduction to Muscarinic Receptors and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Muscarinic acetylcholine receptors (mAChRs), a subtype of G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine (ACh), are key modulators of synaptic plasticity in various brain regions, including the hippocampus, cortex, and striatum. There are five subtypes of mAChRs, M1 through M5, which are broadly classified into two families based on their G-protein coupling: the Gq/11-coupled receptors (M1, M3, and M5) and the Gi/o-coupled receptors (M2 and M4). This differential coupling allows mAChRs to exert diverse and complex effects on neuronal excitability and synaptic strength.

Role of mAChR Subtypes in Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered one of the major cellular mechanisms that underlies learning and memory.

M1 and M3 Receptors in LTP

The Gq/11-coupled M1 and M3 receptors are predominantly postsynaptic and play a significant role in facilitating LTP. Activation of these receptors by ACh or muscarinic agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, which can contribute to the induction of LTP.

Studies have shown that physiological activation of M1 mAChRs enhances LTP in the CA1 region of the hippocampus. This enhancement is absent in M1 knockout mice, highlighting the critical role of this receptor subtype.

M2 and M4 Receptors in LTP

The Gi/o-coupled M2 and M4 receptors are primarily located presynaptically on cholinergic and other neurons, where they act as autoreceptors and heteroreceptors to inhibit neurotransmitter release. Their role in LTP is more complex. While their activation can lead to a decrease in ACh release, potentially dampening LTP induction, studies using knockout mice have revealed that the absence of M2 and M4 receptors can impair LTP in the visual cortex. This suggests that these receptors are necessary for normal LTP, possibly by modulating the overall network activity or through other signaling pathways. In the hippocampus, the absence of M2 receptors has also been shown to impair LTP.

Role of mAChR Subtypes in Long-Term Depression (LTD)

Long-term depression (LTD) is a long-lasting reduction in the efficacy of synaptic transmission and is another important mechanism for memory formation and the refinement of neural circuits.

M1 and M3 Receptors in LTD

Similar to their role in LTP, the Gq/11-coupled M1 and M3 receptors are also critically involved in the induction of certain forms of LTD. In the hippocampus, M1 receptor activation is necessary for metabotropic glutamate (B1630785) receptor (mGluR)-dependent LTD. Furthermore, studies in the visual cortex have shown that M1/M3 double knockout mice lack LTD, and interestingly, low-frequency stimulation that normally induces LTD instead produces LTP in these animals. This indicates a crucial role for M1 and M3 receptors in directing the polarity of synaptic plasticity. M1 receptor activation has also been shown to induce LTD at inputs to the prefrontal cortex from the ventral hippocampus and basolateral amygdala.

M2 and M4 Receptors in LTD

The role of M2 and M4 receptors in LTD is less clearly defined. However, by acting as autoreceptors to regulate ACh release, they can indirectly influence the induction of LTD. For instance, in the striatum, the loss of M2/M4 autoreceptor function impairs LTD.

Quantitative Data on mAChR Modulation of Synaptic Plasticity

The following tables summarize quantitative data from key studies investigating the role of mAChR subtypes in LTP and LTD.

Table 1: Effects of mAChR Knockout on Long-Term Potentiation (LTP)

Brain RegionmAChR Subtype KnockoutLTP Induction ProtocolEffect on LTP Magnitude (% of Baseline)Reference
Visual CortexM1/M3 Double KOTheta-burst stimulation (TBS)125 ± 5% (Normal)
Visual CortexM2/M4 Double KOTheta-burst stimulation (TBS)102 ± 7% (Impaired)
Visual CortexM2 Single KOTheta-burst stimulation (TBS)132 ± 11% (Normal)
Visual CortexM4 Single KOTheta-burst stimulation (TBS)133 ± 6% (Normal)
Hippocampus CA1M1 KOHigh-frequency stimulation (100 Hz, 1s) with 50 nM CChNo enhancement (compared to wild-type with CCh showing 206.3 ± 12.2%)
Hippocampus CA1M3 KOHigh-frequency stimulation (100 Hz, 1s) with 50 nM CChNormal enhancement

Table 2: Effects of mAChR Knockout on Long-Term Depression (LTD)

Brain RegionmAChR Subtype KnockoutLTD Induction ProtocolEffect on LTD Magnitude (% of Baseline)Reference
Visual CortexM1/M3 Double KOLow-frequency stimulation (LFS)LTP instead of LTD (151 ± 12%)
Visual CortexM2/M4 Double KOLow-frequency stimulation (LFS)70 ± 9% (Normal LTD)
Visual CortexM1 Single KOLow-frequency stimulation (LFS)LTP instead of LTD
Visual CortexM3 Single KOLow-frequency stimulation (LFS)Abolished LTD

Experimental Protocols

Electrophysiology: Brain Slice Preparation and Recording

A standard method to study synaptic plasticity is through electrophysiological recordings in acute brain slices.

Protocol:

  • Animal Anesthesia and Euthanasia: Mice or rats are deeply anesthetized with isoflurane (B1672236) or a similar anesthetic and euthanized in accordance with institutional animal care and use committee guidelines.

  • Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution. Coronal or sagittal slices (typically 300-400 µm thick) of the desired brain region (e.g., hippocampus or cortex) are prepared using a vibratome.

  • Slice Recovery: Slices are transferred to a holding chamber containing aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover, and then maintained at room temperature.

  • Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at a constant flow rate. Whole-cell patch-clamp or field potential recordings are performed using glass micropipettes filled with an appropriate internal solution.

  • LTP/LTD Induction:

    • LTP: Typically induced by high-frequency stimulation (HFS), such as one or more trains of 100 Hz for 1 second, or theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses.

    • LTD: Usually induced by prolonged low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

  • Data Acquisition and Analysis: Synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs) are recorded before and after the induction protocol. The magnitude of LTP or LTD is quantified as the percentage change in the response slope or amplitude relative to the baseline.

Pharmacological Manipulations

To investigate the role of specific mAChR subtypes, various agonists and antagonists can be bath-applied to the brain slices.

  • Agonists: Carbachol (a non-selective mAChR agonist), Oxotremorine-M (a selective M1/M4 agonist).

  • Antagonists: Atropine (a non-selective mAChR antagonist), Pirenzepine (a selective M1 antagonist), Methoctramine (a selective M2 antagonist), 4-DAMP (a selective M3 antagonist), Tropicamide (a selective M4 antagonist).

Concentrations of these drugs should be carefully chosen based on their known selectivity and potency.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling pathways activated by Gq/11- and Gi/o-coupled mAChRs.

Caption: Gq/11-coupled mAChR signaling pathway.

Gi_signaling ACh Acetylcholine mAChR_Gi M2, M4 (Gi/o-coupled) ACh->mAChR_Gi AC Adenylyl Cyclase (AC) mAChR_Gi->AC inhibits GIRK GIRK Channels mAChR_Gi->GIRK activates Ca_channels Voltage-gated Ca²⁺ Channels mAChR_Gi->Ca_channels inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_release Neurotransmitter Release Ca_channels->Neurotransmitter_release

Caption: Gi/o-coupled mAChR signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the role of a specific mAChR subtype in synaptic plasticity using knockout mice.

experimental_workflow start Start animal_prep Animal Preparation (Wild-type & mAChR KO mice) start->animal_prep slice_prep Acute Brain Slice Preparation animal_prep->slice_prep electrophysiology Electrophysiological Recording (Baseline) slice_prep->electrophysiology drug_application Pharmacological Manipulation (Agonist/Antagonist Application) electrophysiology->drug_application plasticity_induction LTP/LTD Induction Protocol drug_application->plasticity_induction Vehicle drug_application->plasticity_induction Drug post_induction_rec Post-Induction Recording plasticity_induction->post_induction_rec data_analysis Data Analysis (Quantify %LTP/LTD) post_induction_rec->data_analysis comparison Compare Wild-type vs. KO and Drug vs. Vehicle data_analysis->comparison conclusion Draw Conclusions comparison->conclusion end End conclusion->end

Caption: Experimental workflow for studying mAChRs in synaptic plasticity.

Conclusion

Muscarinic acetylcholine receptors are powerful modulators of synaptic plasticity, with different subtypes playing distinct and sometimes opposing roles in the induction and maintenance of LTP and LTD. A thorough understanding of the signaling pathways and the specific contributions of each mAChR subtype is crucial for developing novel therapeutic strategies for cognitive disorders characterized by deficits in synaptic plasticity. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of mAChR function in the brain.

Investigating Cholinergic Signaling with mAChR-IN-1 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cholinergic signaling, mediated by the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a vast array of physiological processes, including cognitive function, autonomic regulation, and muscle control.[1] Muscarinic acetylcholine receptors (mAChRs), a class of G protein-coupled receptors (GPCRs), are central to this system and represent significant therapeutic targets for various neurological and psychiatric disorders.[2][3] This technical guide provides an in-depth overview of investigating cholinergic pathways using mAChR-IN-1 hydrochloride, a potent mAChR antagonist.[4] We present detailed experimental protocols, a summary of the compound's properties, and visualizations of the core signaling cascades, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

The Cholinergic Signaling System

The cholinergic system's function is dictated by the interaction of acetylcholine with two main classes of receptors: ionotropic nicotinic receptors and metabotropic muscarinic receptors.[2][5] This guide focuses on the muscarinic subfamily, which consists of five distinct subtypes (M1-M5), each coupled to different G protein signaling pathways.[6][7]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are broadly categorized into two main signaling cascades based on their G protein coupling:

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the Gq protein, which in turn activates phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[8]

  • Gi/o-Coupled Receptors (M2, M4): Upon activation, these receptors engage the inhibitory G protein (Gi), which inhibits the enzyme adenylyl cyclase.[6] This action leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, thereby modulating the activity of protein kinase A (PKA) and other cAMP-dependent pathways.[7] The M2 receptor can also be found on presynaptic terminals, where its activation inhibits further acetylcholine release.[6]

Visualizing the Pathways

To elucidate these core mechanisms, the following diagrams illustrate the signal transduction cascades for Gq and Gi-coupled muscarinic receptors.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor M1, M3, M5 Receptor ACh->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Diagram 1: Gq-Coupled mAChR Signaling Pathway.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) Receptor M2, M4 Receptor ACh->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Inhibitory Cellular Response cAMP->Response

Diagram 2: Gi-Coupled mAChR Signaling Pathway.

Technical Profile: this compound

This compound is a potent antagonist of muscarinic cholinergic receptors.[4] Its primary utility in research is to block the action of acetylcholine or other muscarinic agonists, thereby allowing for the elucidation of the physiological roles of mAChR-mediated signaling pathways.

Quantitative and Physicochemical Data

The following table summarizes the key properties of this compound.

PropertyValueReference
Mechanism of Action Muscarinic Cholinergic Receptor (mAChR) Antagonist[4]
IC₅₀ 17 nM[4]
Formulation and Storage

Proper handling and storage are critical for maintaining the compound's stability and efficacy.

ParameterProtocolReference
In Vivo Formulation Prepare a stock solution in DMSO. For the working solution, use the following solvent ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh on the day of use.[4]
Stock Solution Storage Store sealed and protected from light and moisture at -80°C for up to 6 months or -20°C for up to 1 month.[4]

Experimental Protocols for Investigating mAChR Antagonism

To characterize the inhibitory activity of this compound, functional cell-based assays are essential. These protocols are designed to measure the compound's ability to block agonist-induced signaling through specific mAChR subtypes.

Assay_Workflow cluster_prep Assay Preparation cluster_exp Experiment Execution cluster_readout Data Acquisition & Analysis CellCulture 1. Culture Cells Expressing Target mAChR Subtype (e.g., CHO-M1, HEK-M2) Plating 2. Seed Cells into Assay Plates CellCulture->Plating Antagonist 3. Pre-incubate Cells with This compound Plating->Antagonist Agonist 4. Stimulate Cells with a Muscarinic Agonist (e.g., Acetylcholine, Carbachol) Antagonist->Agonist Measure 5. Measure Second Messenger Levels (Ca²⁺ or cAMP) Agonist->Measure Analyze 6. Analyze Dose-Response Curve Shift to Determine IC₅₀ Measure->Analyze

Diagram 3: General Workflow for an In Vitro Antagonist Assay.
Protocol: Calcium Mobilization Assay (for Gq-Coupled Receptors)

This assay measures changes in intracellular calcium following receptor activation and is ideal for assessing antagonists of M1, M3, and M5 receptors.

Materials:

  • Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Muscarinic agonist (e.g., Acetylcholine, Carbachol).

  • This compound.

  • Fluorescence plate reader with an injection system.

Methodology:

  • Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates and culture overnight to allow for adherence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye prepared in Assay Buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a fixed concentration of the muscarinic agonist (typically an EC₈₀ concentration, predetermined in a separate agonist-only experiment).

  • Antagonist Incubation: Wash the cells with Assay Buffer to remove excess dye. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Signal Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence reading for several seconds.

  • Agonist Stimulation: Inject the agonist solution into the wells and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the agonist response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: cAMP Accumulation Assay (for Gi-Coupled Receptors)

This assay quantifies the inhibition of adenylyl cyclase activity and is used to test antagonists for M2 and M4 receptors.

Materials:

  • Host cell line (e.g., CHO-K1, HEK293) stably expressing the human M2 or M4 receptor.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., Acetylcholine).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Methodology:

  • Cell Plating: Seed cells into appropriate microplates and culture overnight.

  • Compound Incubation: Remove the culture medium. Add Assay Buffer containing the PDE inhibitor, various concentrations of this compound, and a fixed concentration of the muscarinic agonist. Incubate for 15-30 minutes.

  • Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. Incubate for an additional 15-30 minutes. The agonist, acting via the Gi pathway, will counteract this stimulation.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: The antagonist (mAChR-IN-1) will block the inhibitory effect of the agonist, leading to higher cAMP levels. Plot the measured cAMP concentration against the concentration of this compound to calculate its IC₅₀.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the complex roles of muscarinic cholinergic signaling. With a potent antagonist profile (IC₅₀ of 17 nM), it can be effectively employed to inhibit mAChR function in both in vitro and in vivo settings.[4] By utilizing the detailed protocols and understanding the underlying signaling pathways presented in this guide, researchers can rigorously investigate the contributions of muscarinic receptors to health and disease, paving the way for the development of novel therapeutics targeting the cholinergic system.

References

Technical Guide: mAChR-IN-1 Hydrochloride - A Potent Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mAChR-IN-1 hydrochloride, a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document details its chemical properties, the signaling pathways it modulates, and the experimental protocols for its characterization.

Core Compound Information

This compound is a valuable tool for researchers studying the physiological and pathological roles of muscarinic acetylcholine receptors. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₂₃H₂₆ClIN₂O₂
Molecular Weight 524.82 g/mol
CAS Number 119391-73-0
Primary Activity Potent Muscarinic Cholinergic Receptor (mAChR) Antagonist
IC₅₀ 17 nM

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are classified into five subtypes (M1-M5). These subtypes mediate diverse physiological functions and are coupled to distinct intracellular signaling cascades. mAChR-IN-1, as a non-selective antagonist, is expected to inhibit the signaling of all five subtypes. The signaling pathways are broadly divided into two main branches based on their G protein coupling.[1][2][3]

The M1, M3, and M5 receptor subtypes preferentially couple to Gαq/11 proteins.[2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes are coupled to Gαi/o proteins.[2][3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.

mAChR_Signaling_Pathways cluster_Gq Gq/11-coupled Signaling cluster_Gi Gi/o-coupled Signaling M1_M3_M5 M1, M3, M5 Receptors Gq Gαq/11 M1_M3_M5->Gq ACh PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gi Gαi/o M2_M4->Gi ACh AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gby Gβγ Gi->Gby cAMP ↓ cAMP AC->cAMP Ion_Channel Ion Channel Modulation Gby->Ion_Channel ACh Acetylcholine (ACh) ACh->M1_M3_M5 ACh->M2_M4 mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->M1_M3_M5 Antagonizes mAChR_IN_1->M2_M4 Antagonizes

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental Protocols

The characterization of a muscarinic antagonist such as this compound typically involves radioligand binding assays to determine its affinity for the different receptor subtypes. A common method is the competition binding assay.

Radioligand Competition Binding Assay for a Novel mAChR Antagonist

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for each of the five muscarinic receptor subtypes (M1-M5).

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A tritiated non-selective muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test Compound: The unlabeled antagonist to be tested (e.g., this compound), prepared in a series of dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Liquid scintillation counter.

2. Experimental Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane suspension.

    • A fixed concentration of the radioligand ([³H]-NMS).

    • Varying concentrations of the unlabeled test antagonist.

    • For determining non-specific binding, a high concentration of a known non-selective muscarinic antagonist (e.g., atropine) is used instead of the test compound.

    • For determining total binding, only the membranes and radioligand are added.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test antagonist concentration.

  • Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (Expressing M1-M5) Incubation Incubation in 96-well plate Membranes->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Test_Compound Test Antagonist (e.g., mAChR-IN-1 HCl) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification IC50_Calc Determine IC₅₀ Quantification->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc Pharmacological_Profile Pharmacological Profile Ki_Calc->Pharmacological_Profile

Caption: Experimental Workflow for Antagonist Characterization.

Pharmacological Profile of this compound

Receptor SubtypeKi (nM)
M1TBD
M2TBD
M3TBD
M4TBD
M5TBD
TBD: To Be Determined through experimental procedures.

References

Navigating the Labyrinth of Muscarinic Acetylcholine Receptors: A Technical Guide to mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing mAChR-IN-1 hydrochloride, a potent non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). This document provides crucial information on sourcing the compound, its physicochemical properties, mechanism of action, and detailed protocols for its application in in-vitro research.

Sourcing and Procurement of this compound

Identifying a reliable supplier is the foundational step for any research endeavor. Key considerations for selecting a vendor for this compound include the provision of comprehensive technical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS), as well as stated purity levels. The following diagram outlines a logical workflow for supplier selection:

A Identify Potential Suppliers (e.g., MedchemExpress, TargetMol) B Request/Download Technical Documents (CoA, SDS, Technical Data Sheet) A->B C Evaluate Compound Purity and Identity (Compare CoA data to specifications) B->C D Assess Supplier Reliability (Shipping times, customer support) C->D E Compare Pricing and Availability D->E F Make Purchase Decision E->F

Caption: Logical workflow for selecting a this compound supplier.

Several chemical suppliers offer this compound. Researchers should visit the websites of companies such as MedchemExpress and TargetMol to obtain the latest product specifications and availability.

Physicochemical and Pharmacological Data

This compound is a potent antagonist of muscarinic acetylcholine receptors with an IC50 of 17 nM.[1][2] Its utility in research stems from its ability to block the effects of acetylcholine and other muscarinic agonists, thereby allowing for the elucidation of mAChR-dependent signaling pathways.

PropertyValueSource
Product Name This compoundMedchemExpress, TargetMol
CAS Number 119391-73-0MedchemExpress
Molecular Formula C₂₃H₂₆ClIN₂O₂MedchemExpress
Molecular Weight 524.82 g/mol MedchemExpress, TargetMol
IC50 17 nM (for mAChRs)MedchemExpress, TargetMol
Purity Typically >98% (verify with supplier's CoA)TargetMol
Solubility Soluble in DMSOMedchemExpress
Storage (Powder) -20°C for long-term storageMedchemExpress
Storage (in Solvent) -80°C (up to 6 months) or -20°C (up to 1 month)MedchemExpress

Mechanism of Action: Modulating Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play significant roles in the central nervous system. There are five subtypes of mAChRs (M1-M5), which couple to different G proteins to initiate downstream signaling cascades.

  • M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects.

mAChR-IN-1, as a non-selective antagonist, blocks the binding of acetylcholine to all five receptor subtypes, thereby inhibiting both the Gq/11 and Gi/o-mediated signaling pathways.

cluster_0 mAChR Signaling cluster_1 Antagonist Action ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Gq Gq/11 mAChR->Gq M1, M3, M5 Gi Gi/o mAChR->Gi M2, M4 PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gi->AC inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ [Ca²⁺]i + PKC activation IP3_DAG->Ca_PKC Response_i Cellular Response cAMP->Response_i Response_q Cellular Response Ca_PKC->Response_q Antagonist mAChR-IN-1 Antagonist->mAChR blocks

Caption: Simplified signaling pathways of mAChRs and the inhibitory action of mAChR-IN-1.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in in-vitro cell-based assays.

Preparation of Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.525 mg of the compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.

In-Vitro Cell-Based Functional Assay (Calcium Mobilization)

This protocol is suitable for cell lines endogenously or recombinantly expressing M1, M3, or M5 muscarinic receptors.

Materials:

  • Cell line expressing the mAChR of interest (e.g., CHO-M1, HEK-M3)

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Muscarinic receptor agonist (e.g., Carbachol, Acetylcholine)

  • This compound stock solution

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with calcium measurement capabilities

Experimental Workflow:

A Seed cells in microplate B Load cells with calcium-sensitive dye A->B C Pre-incubate with mAChR-IN-1 HCl (or vehicle control) B->C D Stimulate with muscarinic agonist C->D E Measure fluorescence (calcium response) D->E F Data analysis (IC50 determination) E->F

Caption: Workflow for a calcium mobilization assay to determine the potency of this compound.

Procedure:

  • Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading: Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Fluorescence Measurement: Place the microplate in the fluorescent plate reader. Add a pre-determined concentration of the muscarinic agonist (typically the EC₈₀ concentration) to all wells simultaneously using an automated dispenser. Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the vehicle control. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Safety and Handling

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. As a general precaution, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound. By understanding its properties, mechanism of action, and appropriate handling and experimental procedures, scientists can effectively utilize this potent antagonist to advance our understanding of muscarinic receptor biology and its role in health and disease.

References

In-Depth Technical Guide to the Safety Data of mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data for mAChR-IN-1 hydrochloride (CAS No: 119391-73-0). The information is compiled and presented to meet the needs of laboratory researchers, scientists, and professionals involved in drug development. This document summarizes key safety information, handling procedures, and emergency protocols, emphasizing a culture of safety in the laboratory.

Section 1: Chemical Identification and Physical Properties

This compound is a potent muscarinic cholinergic receptor (mAChR) antagonist.[1] It is primarily used in laboratory research to study the roles and effects of mAChRs.

Table 1: Chemical and Physical Properties of this compound

PropertyDataSource
Chemical Name This compoundMedChemExpress
CAS Number 119391-73-0MedChemExpress[1]
Molecular Formula C₂₃H₂₆ClIN₂O₂MedChemExpress[1]
Molecular Weight 524.82 g/mol MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
Melting Point Not available-
Boiling Point Not available-
Solubility DMSO: 65 mg/mL (123.85 mM) H₂O: 1 mg/mL (1.91 mM)MedChemExpress[1]

Section 2: Hazard Identification and Classification

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not being a hazardous substance or mixture. However, it is crucial for researchers to note that this classification is based on the available data, and a comprehensive toxicological profile is not publicly available. As with all research chemicals, it should be handled with care, assuming it may have uncharacterized biological effects.

Table 2: GHS Classification

ClassificationStatement
GHS Classification Not a hazardous substance or mixture
GHS Label elements Not a hazardous substance or mixture
Other hazards None

Section 3: Toxicological Data

No quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), is available in the public domain for this compound. The classification as non-hazardous is provided by the supplier. In the absence of specific data, standard laboratory precautions for handling new chemical entities should be rigorously followed.

Section 4: Handling, Storage, and Exposure Controls

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

Recommended Storage

For long-term storage, it is recommended to keep this compound at 4°C in a sealed container, protected from moisture and light.[1] If dissolved in a solvent, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1]

Engineering Controls

Work with this compound should be conducted in a well-ventilated laboratory. A fume hood is recommended for procedures that may generate dust or aerosols.

Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound, based on standard laboratory safety protocols for non-hazardous chemicals.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling mAChR-IN-1 Hydrochloride clothing Wear Full-Coverage Clothing (Long pants, closed-toe shoes) start->clothing Step 1 lab_coat Don a Lab Coat clothing->lab_coat Step 2 eye_protection Wear Safety Glasses with Side Shields lab_coat->eye_protection Step 3 gloves Wear Nitrile Gloves eye_protection->gloves Step 4 end Proceed with Experiment gloves->end

Figure 1. Standard PPE protocol for handling this compound.

Section 5: First-Aid and Emergency Procedures

In the event of exposure or a spill, the following procedures should be followed.

First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Wash out mouth with water. Do NOT induce vomiting. Seek medical attention.
Chemical Spill Response

The following workflow details the appropriate response to a minor chemical spill in the laboratory. For a large spill, evacuate the area and contact the institution's environmental health and safety department.

Spill_Response cluster_spill Minor Spill Response Workflow spill Spill Occurs alert Alert others in the area spill->alert ppe Don appropriate PPE (Lab coat, gloves, eye protection) alert->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up spill using a spill kit contain->cleanup dispose Dispose of waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area and affected equipment dispose->decontaminate report Report the incident to the lab supervisor decontaminate->report

Figure 2. Workflow for responding to a minor chemical spill.

Section 6: Fire-Fighting Measures

Table 4: Fire and Explosion Data

PropertyData
Flash Point Not available
Autoignition Temperature Not available
Flammability Limits Not available
Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Hazardous Combustion Products Not available

Section 7: Stability and Reactivity

This compound is expected to be stable under recommended storage conditions. Avoid strong oxidizing agents. Hazardous decomposition products are not specified in the available literature.

Section 8: Experimental Protocols

As no specific experimental protocols for toxicity testing of this compound are available, this section outlines a general workflow for evaluating the safety of a new chemical compound in a research setting, based on OECD guidelines.

Safety_Evaluation_Workflow cluster_workflow General Safety Evaluation Workflow for a Research Chemical start New Compound (e.g., mAChR-IN-1) lit_review Literature & SDS Review (Physicochemical properties, structural alerts) start->lit_review in_silico In Silico Toxicity Prediction (QSAR models) lit_review->in_silico in_vitro In Vitro Assays (e.g., Cytotoxicity, Genotoxicity) in_silico->in_vitro acute_tox Acute Toxicity Study (OECD 420/423/425) (If warranted) in_vitro->acute_tox Based on initial data and intended use risk_assessment Risk Assessment & Hazard Classification in_vitro->risk_assessment acute_tox->risk_assessment sds_sop Develop SDS and SOPs risk_assessment->sds_sop

Figure 3. A generalized workflow for the safety evaluation of a new chemical compound.

References

Preclinical Profile of mAChR-IN-1 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 (B1139293) hydrochloride is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2][3][4][5][6][7] This technical guide provides a summary of the available preclinical information on mAChR-IN-1 hydrochloride, including its chemical properties and guidance on its preparation for in vitro and in vivo studies. Due to the limited publicly available research data, this document primarily serves as a foundational resource.

Core Compound Characteristics

Based on information from chemical suppliers, this compound possesses the following characteristics:

PropertyValueSource(s)
Molecular Formula C23H26ClIN2O2[1]
Molecular Weight 524.82 g/mol [1]
Reported Activity Potent muscarinic cholinergic receptor (mAChR) antagonist[1][2][3][4][5][6][7]
IC50 17 nM[1][2][3][4][5][6][7]
CAS Number 119391-73-0[1][8]

Note: One supplier describes the free base form (mAChR-IN-1, CAS: 119391-56-9) as a potent activator of the M2 mAChR subtype[9]. This information is inconsistent with the majority of sources identifying the hydrochloride salt as a general mAChR antagonist. Further experimental validation is required to clarify this discrepancy.

Experimental Protocols: Solution Preparation

Detailed experimental protocols from preclinical studies involving this compound are not publicly available. However, guidance on preparing solutions for laboratory use is provided by suppliers.

In Vitro Solution Preparation

For cellular assays and other in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).

Protocol:

  • Weigh the desired amount of this compound.

  • Add an appropriate volume of DMSO to achieve the desired stock concentration.

  • If necessary, use sonication to aid dissolution.

  • For working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium. It is recommended to first dilute the stock solution with a vehicle such as PEG300 and Tween-80 before adding to the final aqueous solution to improve solubility and prevent precipitation.

In Vivo Formulation

For animal studies, a common vehicle for administering this compound is a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a separate tube, combine the required volumes of PEG300 and Tween-80.

  • Add the DMSO stock solution to the PEG300/Tween-80 mixture and mix thoroughly.

  • Add saline to the mixture to achieve the final desired concentration and vehicle composition. A typical final vehicle composition might be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Ensure the final solution is clear and free of precipitation before administration.

Signaling Pathways and Experimental Workflows

Detailed studies elucidating the specific signaling pathways modulated by this compound are not available in the public domain. As a general muscarinic antagonist, it is expected to block the downstream effects of acetylcholine (B1216132) (ACh) binding to muscarinic receptors.

The diagram below illustrates the general signaling pathway for Gq-coupled muscarinic receptors (M1, M3, M5), which this compound would inhibit.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca Mobilizes PKC Protein Kinase C DAG->PKC Activates Ca->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets ACh Acetylcholine ACh->mAChR Binds & Activates mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->mAChR Binds & Inhibits

Inhibitory Action on Gq-Coupled Muscarinic Receptor Signaling.

The following diagram outlines a general experimental workflow for characterizing a novel muscarinic receptor antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation A1 Primary Screening (e.g., Radioligand Binding Assay) A2 Functional Assays (e.g., Calcium Flux, IP1 Accumulation) A1->A2 Determine Potency (IC50) A3 Selectivity Profiling (Against other mAChR subtypes and off-targets) A2->A3 Confirm Antagonism B1 Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) A3->B1 Selectivity Confirmed B2 Pharmacodynamic Studies (Target engagement and physiological response) B1->B2 Establish Dose-Response B3 Efficacy in Disease Models B2->B3 Evaluate Therapeutic Potential

General Workflow for Preclinical Evaluation of a mAChR Antagonist.

Conclusion

This compound is a potent muscarinic cholinergic receptor antagonist identified in chemical supplier databases. While basic chemical and solubility information is available, a comprehensive preclinical data package, including detailed in vitro and in vivo studies, has not been published in peer-reviewed literature. The information provided herein serves as a starting point for researchers interested in evaluating this compound. Further studies are necessary to fully characterize its pharmacological profile, including its selectivity for different muscarinic receptor subtypes and its effects on various signaling pathways.

References

A Technical Guide on the Application of Potent Muscarinic Antagonists in Learning and Memory Research, Featuring mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The compounds and protocols described are for pre-clinical research purposes only.

Introduction

The cholinergic system, particularly neurotransmission mediated by muscarinic acetylcholine (B1216132) receptors (mAChRs), plays a pivotal role in higher cognitive functions, including learning and memory. Pharmacological blockade of these receptors is a well-established method for inducing transient amnesia in animal models, providing a critical platform for studying the neurobiological basis of memory and for screening potential nootropic agents.

This guide focuses on the application of potent, non-selective muscarinic antagonists in learning and memory research. We feature mAChR-IN-1 hydrochloride , a potent mAChR antagonist with an IC₅₀ of 17 nM, as a representative tool for such studies.[1] While specific peer-reviewed studies detailing the effects of this compound on cognition are not yet prevalent in public literature, its high potency suggests it could serve as a valuable tool. Therefore, this guide will draw upon the extensive research conducted with the classical non-selective antagonist, scopolamine (B1681570), to provide a comprehensive framework for employing potent mAChR antagonists in cognitive research. We will cover the underlying mechanisms, key behavioral assays, detailed experimental protocols, and representative data.

Section 1: Pharmacology and Mechanism of Muscarinic Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into five subtypes (M1-M5). These subtypes are differentially expressed in the central nervous system and couple to distinct signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[2]

A non-selective antagonist like this compound is presumed to inhibit these pathways, thereby disrupting cholinergic modulation of neural circuits essential for memory formation and retrieval.

M1 Receptor (Gq-coupled) Signaling Pathway

The M1 receptor is highly expressed in the hippocampus and cerebral cortex, regions critical for cognitive function.[2] Its activation leads to a signaling cascade that enhances neuronal excitability. A non-selective antagonist blocks this pathway.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Activates Antagonist mAChR-IN-1 HCl (Antagonist) Antagonist->M1R BLOCKS Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Excitation Memory Formation PKC->Response Leads to Ca_ER->PKC Activates

M1 receptor Gq-coupled signaling pathway blockade.
M2 Receptor (Gi-coupled) Signaling Pathway

M2 receptors often act as autoreceptors on presynaptic terminals to inhibit further acetylcholine release. They are also located postsynaptically where they produce inhibitory effects, such as hyperpolarization. Blockade of this pathway by an antagonist would disinhibit acetylcholine release.

Gi_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M2R M2 Receptor ACh->M2R Activates Antagonist mAChR-IN-1 HCl (Antagonist) Antagonist->M2R BLOCKS Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Inhibition of Neurotransmission PKA->Response Leads to

M2 receptor Gi-coupled signaling pathway blockade.

Section 2: Quantitative Effects of Muscarinic Antagonists on Behavior

The administration of non-selective muscarinic antagonists like scopolamine is a standard method for inducing deficits in learning and memory. The following tables summarize representative quantitative data from key behavioral assays.

Table 1: Morris Water Maze (Spatial Learning and Memory) The Morris Water Maze (MWM) assesses hippocampus-dependent spatial navigation. An increased escape latency (time to find a hidden platform) indicates memory impairment.

Treatment GroupDosage (mg/kg, i.p.)Escape Latency (seconds)Change vs. ControlReference
Control (Saline)N/A62.63 - 74.43N/A[3]
Scopolamine3101.51 - 103.56Significant Increase (p<0.05)[3]
Scopolamine1~55 (Day 4)Significant Increase (p<0.05)[4]
Control (Vehicle)N/A~20 (Day 4)N/A[4]

Table 2: Novel Object Recognition (Recognition Memory) The Novel Object Recognition (NOR) test evaluates an animal's innate preference to explore a novel object over a familiar one. A discrimination index around 0 indicates no preference, signifying impaired memory.

Treatment GroupDosage (mg/kg, i.p.)Discrimination Index (d2)Change vs. ControlReference
Control (Saline)N/A~0.45N/A
Scopolamine1~0.05Significant Decrease (p≤0.05)
Vehicle ControlN/A~0.28N/A[5]
Scopolamine1~ -0.05Significant Decrease (p<0.05)[5]

Table 3: Passive Avoidance Test (Fear-Motivated Memory) This test assesses memory by measuring an animal's latency to enter a dark compartment previously associated with an aversive stimulus (foot shock). A shorter latency indicates memory impairment.

Treatment GroupDosage (mg/kg, i.p.)Step-through Latency (seconds)Change vs. ControlReference
Control (Vehicle)N/A~250N/A[6]
Scopolamine1~100Significant Decrease (p<0.001)[6]
Control (Normal)N/A~130N/A[7]
Scopolamine1~50Significant Decrease (p<0.01)[7]

Section 3: Key Experimental Protocols

Detailed and consistent protocols are crucial for reproducible results. Below are methodologies for the three primary assays used to assess antagonist-induced memory deficits. A typical workflow is visualized below.

Workflow cluster_setup Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Animal Acclimation (1 week) B Handling & Habituation to test environment A->B C Drug Preparation (e.g., mAChR-IN-1 in vehicle) D Drug Administration (e.g., Scopolamine 1 mg/kg, i.p.) ~30 min pre-training C->D E Behavioral Training (e.g., MWM, NOR, PA) D->E F Retention Test (e.g., 24 hours post-training) E->F G Data Collection (Automated video tracking) F->G H Statistical Analysis (e.g., t-test, ANOVA) G->H I Interpretation of Results H->I

Typical workflow for assessing antagonist-induced amnesia.
Morris Water Maze Protocol

Objective: To assess spatial learning and memory. Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform is submerged 1 cm below the surface in one quadrant. Visual cues are placed around the room.[3][8] Methodology:

  • Drug Administration: Administer this compound or another antagonist (e.g., scopolamine 1-3 mg/kg, i.p.) 30 minutes prior to the first training trial.

  • Acquisition Training (Days 1-4):

    • Each animal undergoes 4 trials per day.

    • For each trial, gently place the mouse into the water facing the pool wall at one of four quasi-random start positions.

    • Allow the mouse to swim and find the hidden platform. If it fails to find it within 60-90 seconds, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency and path length using an automated video tracking system.

  • Probe Test (Day 5):

    • Remove the platform from the pool.

    • Place the mouse in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.

Novel Object Recognition Protocol

Objective: To assess recognition memory. Apparatus: An open-field arena (e.g., 40x40x40 cm). Two sets of identical objects and one set of novel objects (e.g., different shapes, colors, textures), heavy enough not to be displaced by the animal. Methodology:

  • Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate.

  • Training/Familiarization (Day 2):

    • Administer the antagonist 30 minutes before the session.

    • Place two identical objects (A1 and A2) in the arena.

    • Place the mouse in the arena and allow it to explore for 5-10 minutes.

    • Record the time spent exploring each object (sniffing or touching with nose/paws).

  • Test (Day 3, typically 24h after training):

    • Replace one of the familiar objects with a novel object (A and B).

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the time spent exploring the familiar (T_fam) and novel (T_nov) objects.

  • Data Analysis: Calculate the Discrimination Index (d2) as: (T_nov - T_fam) / (T_nov + T_fam).[9]

Passive Avoidance Protocol

Objective: To assess fear-motivated, long-term memory. Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is a grid capable of delivering a mild foot shock.[6] Methodology:

  • Training/Acquisition:

    • Place the mouse in the brightly lit compartment.

    • After a brief acclimation (e.g., 60 seconds), the door to the dark compartment opens.

    • When the mouse enters the dark compartment (all four paws), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Administer the antagonist immediately after the training session to test its effect on memory consolidation, or 30 minutes before to test its effect on acquisition.

  • Retention Test (24 hours later):

    • Place the mouse back into the light compartment.

    • The door to the dark compartment is opened.

    • Record the latency to step through into the dark compartment (step-through latency), up to a maximum cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive event.

Conclusion and Future Directions

Potent, non-selective muscarinic antagonists are indispensable tools in cognitive neuroscience. They provide a reliable method for inducing memory impairments, thereby facilitating the study of memory-enhancing compounds and the elucidation of the cholinergic system's role in cognition. While compounds like scopolamine have been instrumental, the exploration of novel antagonists is vital.

This compound , with its high potency (IC₅₀ = 17 nM), represents a promising research tool.[1] However, a comprehensive characterization is required. Future research should focus on determining its selectivity profile across all five muscarinic receptor subtypes and validating its efficacy in the behavioral models detailed in this guide. Such studies will confirm its utility and potentially reveal new insights into the nuanced role of muscarinic signaling in learning and memory.

References

A Researcher's In-Depth Guide to Exploring Muscarinic Acetylcholine Receptor (mAChR) Subtypes with Non-Selective Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data essential for investigating the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5) using non-selective antagonists. This document offers detailed experimental protocols, curated quantitative data for commonly used antagonists, and visualizations of key signaling pathways and experimental workflows to facilitate research and drug development in this critical area of pharmacology.

Introduction to Muscarinic Acetylcholine Receptors and Non-Selective Antagonists

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are integral to the modulation of numerous physiological functions mediated by the neurotransmitter acetylcholine (ACh).[1] The five identified subtypes, M1 through M5, exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making them attractive therapeutic targets for a wide range of pathological conditions.

Non-selective muscarinic antagonists are invaluable pharmacological tools that bind to multiple mAChR subtypes with varying affinities. While the development of subtype-selective ligands is a major goal in drug discovery, non-selective antagonists remain crucial for initial characterization of muscarinic receptor function in various tissues and for validating novel therapeutic hypotheses. Compounds like atropine (B194438) and scopolamine (B1681570) have been used for decades to elucidate the broad physiological roles of the muscarinic system. Understanding their interaction across all five subtypes is fundamental for interpreting experimental results and for designing more selective molecules.

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five mAChR subtypes are broadly categorized into two major families based on their primary G protein-coupling preference.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gαq/11 proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors predominantly couple to Gαi/o proteins.[1] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gαi/o protein can also directly modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The following diagrams illustrate these canonical signaling cascades.

Gq_signaling cluster_receptor M1, M3, M5 cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1/M3/M5 M1/M3/M5 Gq Gq M1/M3/M5->Gq Agonist PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Gq-Coupled mAChR Signaling Pathway

Gi_signaling cluster_receptor M2, M4 cluster_membrane Plasma Membrane cluster_cytosol Cytosol M2/M4 M2/M4 Gi Gi M2/M4->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activity cAMP->PKA Activates GIRK GIRK Channel Activation G_beta_gamma->GIRK workflow start Start: Novel Compound binding_assay Radioligand Binding Assay (M1-M5) start->binding_assay determine_ki Determine Ki values for all 5 subtypes binding_assay->determine_ki functional_assays Functional Assays determine_ki->functional_assays ca_assay Calcium Mobilization Assay (M1, M3, M5) functional_assays->ca_assay camp_assay cAMP Accumulation Assay (M2, M4) functional_assays->camp_assay determine_ic50 Determine IC50/pKB values from functional assays ca_assay->determine_ic50 camp_assay->determine_ic50 analyze_data Analyze and Compare Binding vs. Functional Data determine_ic50->analyze_data in_vivo In Vivo Studies (Optional) analyze_data->in_vivo end End: Pharmacological Profile analyze_data->end in_vivo->end

References

Delving into GPCR Signaling: A Technical Guide to Utilizing Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes. Their involvement in a vast array of physiological processes makes them a prime target for drug discovery. Understanding the signaling pathways initiated by GPCRs is fundamental to developing novel therapeutics. Muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of GPCRs, are crucial in mediating the effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.

This technical guide provides an in-depth exploration of how muscarinic receptor antagonists are employed to study GPCR signaling. Due to the limited public availability of detailed data for the specific investigational compound mAChR-IN-1 hydrochloride (a potent muscarinic antagonist with a reported IC50 of 17 nM), this guide will utilize the well-characterized, non-selective muscarinic antagonist, atropine (B194438) , as a representative tool. The principles and methodologies described herein are broadly applicable to the characterization of other muscarinic antagonists.

Core Concepts: Muscarinic Receptors and their Signaling Pathways

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), each with distinct tissue distribution and signaling properties. These receptors are broadly categorized based on the G-protein they couple with:

  • Gq/11-coupled receptors (M1, M3, M5): Upon activation, these receptors stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

  • Gi/o-coupled receptors (M2, M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Muscarinic antagonists, by blocking the binding of acetylcholine or other muscarinic agonists, prevent the activation of these downstream signaling cascades. This inhibitory action makes them invaluable tools for dissecting the roles of specific mAChR subtypes in cellular and physiological processes.

Data Presentation: Characterizing a Non-Selective Muscarinic Antagonist

A critical step in utilizing a muscarinic antagonist for research is to determine its binding affinity for each of the five receptor subtypes. This is typically achieved through radioligand binding assays. The data is often presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinity and Potency of Atropine at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)[1]IC50 (nM)[1]
M11.27 ± 0.362.22 ± 0.60
M23.24 ± 1.164.32 ± 1.63
M32.21 ± 0.534.16 ± 1.04
M40.77 ± 0.432.38 ± 1.07
M52.84 ± 0.843.39 ± 1.16

Note: Data are presented as mean ± standard deviation. Ki and IC50 values are measures of binding affinity and inhibitory potency, respectively. A lower value indicates higher affinity/potency.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action of a muscarinic antagonist, a series of experiments are conducted. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing such a compound.

GPCR_Signaling_Pathways cluster_Gq Gq/11 Signaling (M1, M3, M5) cluster_Gi Gi/o Signaling (M2, M4) M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 Atropine Atropine (Antagonist) Atropine->M1_M3_M5 Atropine->M2_M4

Muscarinic Acetylcholine Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Characterization cluster_analysis Data Analysis and Interpretation binding_assay Radioligand Binding Assay (Competition with [³H]-NMS) ki_determination Determine Ki values for M1-M5 subtypes binding_assay->ki_determination selectivity_profile Establish Subtype Selectivity Profile ki_determination->selectivity_profile calcium_assay Calcium Mobilization Assay (Gq/11 pathway) ic50_calcium Determine IC50 for inhibition of agonist-induced Ca²⁺ release calcium_assay->ic50_calcium camp_assay cAMP Accumulation Assay (Gi/o pathway) ic50_camp Determine IC50 for reversal of agonist-induced cAMP inhibition camp_assay->ic50_camp schild_analysis Schild Analysis ic50_calcium->schild_analysis ic50_camp->schild_analysis mechanism_determination Determine Mechanism of Antagonism (Competitive vs. Non-competitive) schild_analysis->mechanism_determination mechanism_determination->selectivity_profile

Workflow for Characterizing a Muscarinic Antagonist.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following protocols provide a framework for key experiments used to characterize muscarinic antagonists.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity of the antagonist for each mAChR subtype.

Materials:

  • Cell membranes prepared from cells individually expressing human M1, M2, M3, M4, or M5 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Atropine (or the test antagonist) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • In a 96-well plate, add cell membranes (typically 10-50 µg of protein per well).

  • Add a fixed concentration of [³H]-NMS (usually close to its Kd value).

  • Add varying concentrations of atropine (or the test antagonist). For determining non-specific binding, use a high concentration of a non-labeled ligand like atropine (e.g., 1 µM).

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay (Gq/11 Pathway)

This functional assay measures the ability of the antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq/11-coupled receptor activation.

Materials:

  • Cells expressing a Gq/11-coupled muscarinic receptor (e.g., M1, M3, or M5).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Atropine (or the test antagonist) at various concentrations.

  • A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of atropine (or the test antagonist) for a specific duration.

  • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

  • Inject a fixed concentration of carbachol (B1668302) (typically the EC80 concentration) to stimulate the cells.

  • Record the change in fluorescence over time. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.

  • Plot the inhibition of the carbachol-induced calcium response against the concentration of the antagonist to determine the IC50 value.

Protocol 3: cAMP Accumulation Assay (Gi/o Pathway)

This assay assesses the antagonist's ability to reverse the agonist-mediated inhibition of cAMP production, which is characteristic of Gi/o-coupled receptor signaling.

Materials:

  • Cells expressing a Gi/o-coupled muscarinic receptor (e.g., M2 or M4).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • A muscarinic agonist (e.g., carbachol).

  • Atropine (or the test antagonist) at various concentrations.

  • A cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with varying concentrations of atropine (or the test antagonist).

  • Stimulate the cells with a mixture of a fixed concentration of forskolin and a fixed concentration of carbachol. Forskolin increases basal cAMP levels, allowing for the measurement of inhibition by the Gi/o-coupled receptor.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's protocol.

  • The antagonist will reverse the inhibitory effect of the agonist on forskolin-stimulated cAMP accumulation. Plot the reversal of inhibition against the antagonist concentration to determine the IC50 value.

Conclusion

The study of GPCR signaling is a dynamic and evolving field. Muscarinic receptor antagonists, such as the well-characterized atropine, serve as indispensable pharmacological tools for probing the intricacies of these signaling pathways. By employing a combination of binding and functional assays, researchers can elucidate the mechanism of action of novel antagonists and gain valuable insights into the physiological and pathophysiological roles of muscarinic receptor subtypes. The methodologies and data presented in this guide provide a solid foundation for professionals engaged in GPCR research and drug development.

References

Methodological & Application

Application Notes and Protocols for mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM.[1][2] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the modulation of a wide array of physiological functions mediated by the neurotransmitter acetylcholine. There are five distinct subtypes, M1 through M5, which are involved in processes such as learning, memory, and smooth muscle contraction.[3] The M1, M3, and M5 subtypes couple to Gq/11 proteins, initiating a signaling cascade that involves phospholipase C (PLC) activation and a subsequent increase in intracellular calcium.[4][5] In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[4][5] The distinct roles of these receptor subtypes in various physiological and pathological processes make them attractive targets for therapeutic intervention.

These application notes provide detailed protocols for the in vitro characterization of this compound, a valuable tool for researchers investigating the pharmacology of muscarinic receptors and developing novel therapeutics.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C23H25IN2O2 · HCl[1]
IC50 17 nM[1][2]
Appearance Solid[2]
Solubility Soluble in DMSO[2]
Storage Store at -20°C for up to 1 year. For long-term storage, -80°C is recommended.[2]

Signaling Pathways of Muscarinic Acetylcholine Receptors

The five subtypes of muscarinic acetylcholine receptors (M1-M5) mediate their effects through distinct G protein-coupled signaling pathways. Understanding these pathways is crucial for designing and interpreting in vitro assays.

mAChR_Signaling cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC activate M3 M3 M3->PLC activate M5 M5 M5->PLC activate M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibit M4 M4 M4->AC inhibit ACh Acetylcholine ACh->M1 activates ACh->M3 activates ACh->M5 activates ACh->M2 activates ACh->M4 activates Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase leads to cAMP_decrease ↓ cAMP AC->cAMP_decrease results in Calcium_Flux_Workflow A 1. Cell Preparation Seed CHO-K1 or HEK293 cells stably expressing the mAChR subtype of interest into a 96-well plate. B 2. Dye Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A->B C 3. Compound Incubation Incubate cells with various concentrations of this compound. B->C D 4. Agonist Stimulation Add a known mAChR agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80). C->D E 5. Signal Detection Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader. D->E F 6. Data Analysis Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value. E->F Binding_Assay_Workflow A 1. Membrane Preparation Prepare cell membranes from cells overexpressing a specific mAChR subtype. B 2. Assay Setup In a 96-well plate, combine the cell membranes, a radiolabeled antagonist (e.g., [³H]-NMS), and varying concentrations of this compound. A->B C 3. Incubation Incubate the mixture to allow the binding to reach equilibrium. B->C D 4. Separation Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter. C->D E 5. Scintillation Counting Measure the radioactivity retained on the filter using a scintillation counter. D->E F 6. Data Analysis Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation. E->F

References

In Vivo Administration of mAChR-IN-1 Hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic cholinergic receptors (mAChRs), with a reported in vitro IC50 of 17 nM.[1][2] As key regulators of numerous physiological processes in both the central and peripheral nervous systems, mAChRs are significant targets for therapeutic intervention in a variety of disorders. This document provides a guide for the in vivo administration of this compound in preclinical research settings, based on available information. It should be noted that specific in vivo studies detailing the administration, pharmacokinetics, and toxicology of this compound are not extensively available in peer-reviewed literature. The following protocols and recommendations are based on general practices for similar compounds and information from suppliers. Researchers are strongly advised to conduct preliminary dose-finding and tolerability studies for their specific animal models and experimental paradigms.

Mechanism of Action

This compound acts as an antagonist at muscarinic acetylcholine (B1216132) receptors. These G protein-coupled receptors are divided into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. As a non-selective antagonist, this compound is expected to inhibit the actions of acetylcholine at all mAChR subtypes, potentially impacting a wide range of physiological functions including, but not limited to, cognitive processes, smooth muscle contraction, and glandular secretion. The lack of subtype selectivity necessitates careful consideration of potential systemic effects in in vivo experiments.

Potential In Vivo Applications

Given its function as a muscarinic antagonist, this compound could be utilized as a research tool in various preclinical models to investigate the role of the cholinergic system in:

  • Cognitive Function: Studying the impact of cholinergic blockade on learning, memory, and attention in models of Alzheimer's disease or schizophrenia.

  • Neuropsychiatric Disorders: Exploring the involvement of muscarinic receptors in conditions such as depression and addiction.

  • Smooth Muscle Physiology: Investigating the role of mAChRs in regulating the function of the gastrointestinal tract, bladder, and airways.

  • Cardiovascular Function: Examining the effects of muscarinic antagonism on heart rate and blood pressure.

Experimental Protocols

Solution Preparation

Proper dissolution of this compound is critical for accurate and reproducible in vivo results. The following are general guidelines for preparing solutions suitable for administration to laboratory animals. It is recommended to prepare fresh solutions for each experiment.

Table 1: Recommended Solvents for In Vivo Administration

Solvent SystemCompositionNotes
Aqueous Solution 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common vehicle for compounds with low aqueous solubility. Prepare by first dissolving the compound in DMSO, then adding PEG300 and Tween-80, and finally bringing to volume with saline.
Aqueous Solution with Cyclodextrin 10% DMSO, 90% (20% w/v SBE-β-CD in saline)An alternative for improving the solubility of hydrophobic compounds. Dissolve the compound in DMSO first, then add the SBE-β-CD solution.

Note: Always ensure the final solution is clear and free of precipitates. Gentle warming and sonication may be used to aid dissolution. The final concentration should be adjusted based on the desired dosage and the maximum administration volume for the chosen route and animal species.

In Vivo Administration Routes

The choice of administration route will depend on the experimental objective, the target tissue, and the desired pharmacokinetic profile.

Table 2: Common In Vivo Administration Routes

RouteSpeciesRecommended VolumeNotes
Intraperitoneal (IP) Mouse5-10 mL/kgProvides systemic exposure. Relatively easy to perform.
Rat5-10 mL/kg
Subcutaneous (SC) Mouse5-10 mL/kgSlower absorption compared to IP, providing a more sustained release.
Rat5-10 mL/kg
Intravenous (IV) Mouse5 mL/kgProvides immediate and complete bioavailability. Requires technical skill.
Rat2.5 mL/kg
Oral Gavage (PO) Mouse5-10 mL/kgSuitable for assessing oral bioavailability and first-pass metabolism.
Rat5-10 mL/kg

Dosage Considerations

Due to the absence of published in vivo studies for this compound, determining an appropriate dose requires careful consideration.

  • Initial Dose-Finding Studies: It is imperative to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose range that elicits the desired pharmacological effect without causing significant adverse effects.

  • Monitoring for Cholinergic Side Effects: As a muscarinic antagonist, high doses may lead to anticholinergic effects such as dry mouth, blurred vision, tachycardia, and constipation. Animals should be closely monitored for any signs of toxicity.

Visualizations

muscarinic_signaling_pathway cluster_receptor Cell Membrane mAChR Muscarinic Receptor G_Protein G Protein (Gq/11 or Gi/o) mAChR->G_Protein Activates Acetylcholine Acetylcholine Acetylcholine->mAChR Binds & Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Binds & Blocks Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates Downstream_Signaling Downstream Signaling Cascades Effector->Downstream_Signaling Physiological_Response Physiological Response Downstream_Signaling->Physiological_Response

Caption: Simplified signaling pathway of muscarinic acetylcholine receptors and the antagonistic action of this compound.

experimental_workflow Start Start Solution_Prep Prepare mAChR-IN-1 HCl Working Solution Start->Solution_Prep Animal_Group Acclimate and Group Experimental Animals Solution_Prep->Animal_Group Dose_Admin Administer Vehicle or mAChR-IN-1 HCl via Chosen Route Animal_Group->Dose_Admin Behavioral_Assay Behavioral/ Physiological Assay Dose_Admin->Behavioral_Assay Data_Collection Collect and Record Data Behavioral_Assay->Data_Collection Data_Analysis Analyze Data and Perform Statistical Tests Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies using this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive guide for all possible in vivo applications of this compound. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The absence of extensive published data on this specific compound necessitates a cautious and methodical approach to experimental design.

References

Application Notes: Preparation of mAChR-IN-1 Hydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 value of 17 nM.[1][2] As G protein-coupled receptors, mAChRs are integral to a multitude of physiological processes, and their modulation is a key area of research in conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.[3] Accurate and consistent preparation of a this compound stock solution is the first critical step for reliable and reproducible results in in-vitro and in-vivo experimental settings. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).

Physicochemical Properties and Quantitative Data

The key properties of this compound are summarized below. Adherence to the solubility and storage guidelines is crucial for maintaining the compound's integrity and activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 524.82 g/mol [1][2]
Formula C₂₃H₂₆ClIN₂O₂[1][2]
CAS Number 119391-73-0[1][2]
Appearance White to off-white solid[1][2]
Purity ≥98%
IC₅₀ 17 nM (for mAChR)[1][2]

Table 2: Solubility and Stability in DMSO

ParameterValueNotesReference
Solubility in DMSO 65 mg/mL (123.85 mM)Sonication may be required for complete dissolution. Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1][2]
Long-term Storage -80°C for up to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[1][2]
Short-term Storage -20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action and Signaling Pathways

Muscarinic acetylcholine receptors are classified into five subtypes (M1-M5). These receptors are coupled to different G proteins and mediate distinct downstream signaling cascades. mAChR-IN-1, as an antagonist, blocks the binding of acetylcholine (ACh) to these receptors, thereby inhibiting their downstream effects.

  • M1, M3, M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins.[4] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[5][6]

  • M2, M4 Receptors: These subtypes are coupled to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7]

mAChR_Signaling_Pathways M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio Activates PLC PLC Gq11->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP ACh Acetylcholine (ACh) ACh->M1_M3_M5 ACh->M2_M4 mAChRIN1 mAChR-IN-1 (Antagonist) mAChRIN1->M1_M3_M5 Blocks mAChRIN1->M2_M4 Blocks IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_PKC ↑ [Ca²⁺]i Activate PKC IP3_DAG->Ca_PKC ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA

Simplified Muscarinic Acetylcholine Receptor Signaling Pathways

Experimental Protocols

This section provides a detailed methodology for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment

  • This compound powder

  • Anhydrous or low-water content Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM Stock Solution

  • Pre-analysis Calculation:

    • Use the following formula to determine the mass of this compound required:

      • Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of a 10 mM stock solution:

      • Mass (mg) = 10 mM × 1 mL × 524.82 g/mol / 1000 = 5.25 mg

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh out the calculated mass (e.g., 5.25 mg) of this compound into the tube.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the compound.

    • Cap the tube securely and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Ensuring Complete Solubilization:

    • Visually inspect the solution for any undissolved particles.

    • If particulates remain, place the tube in an ultrasonic bath for 10-15 minutes.[1][2] Gentle warming (up to 37°C) can also be applied if necessary.

  • Storage and Aliquoting:

    • Once the compound is fully dissolved, creating a clear solution, it is ready for storage.

    • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1][2]

Workflow_Diagram start Start: Prepare Stock Solution calculate 1. Calculate Required Mass (e.g., 5.25 mg for 1 mL of 10 mM) start->calculate weigh 2. Weigh mAChR-IN-1 HCl in a sterile tube calculate->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 4. Vortex Vigorously (1-2 minutes) add_dmso->dissolve check_sol 5. Check for Complete Dissolution dissolve->check_sol sonicate Optional: Sonicate/Warm (10-15 min) check_sol->sonicate Particles Present aliquot 6. Aliquot into Single-Use Tubes check_sol->aliquot Clear Solution sonicate->check_sol store 7. Store Appropriately (-20°C or -80°C) aliquot->store use_exp Dilute to Final Concentration in Aqueous Buffer for Experiment store->use_exp end End: Use in Assay use_exp->end

Workflow for Preparing and Using this compound Stock

Safety and Handling Precautions

  • This compound is intended for research use only.

  • Always handle the compound and its DMSO solution wearing appropriate PPE.

  • DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

  • When diluting the DMSO stock into aqueous buffers for experiments, ensure the final DMSO concentration is low enough to not affect the biological system (typically <0.5%).

References

Application Notes: Solubility of mAChR-IN-1 Hydrochloride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[1] These receptors are G protein-coupled receptors that play crucial roles in the central and peripheral nervous systems.[2][3] The five subtypes of muscarinic receptors (M1-M5) are involved in a variety of physiological processes, including glandular secretion, smooth muscle contraction, and modulation of neuronal excitability.[3][4][5] Due to their diverse functions, mAChRs are important therapeutic targets for a range of conditions. The hydrochloride salt form of small molecules is often utilized to improve aqueous solubility and dissolution rates.[6][7][8]

Understanding the solubility of this compound in various aqueous buffers is critical for its effective use in in vitro and in vivo studies. This document provides detailed protocols for determining and preparing solutions of this compound in commonly used laboratory buffers.

Materials and Reagents

  • This compound (Molecular Weight: 524.82 g/mol )[1]

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • Citrate (B86180) Buffer

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • 0.22 µm syringe filters

  • Spectrophotometer or HPLC system

Experimental Protocols

Preparation of Aqueous Buffer Solutions

Consistent buffer preparation is key to reproducible solubility results. Recipes for 1 L of 1X stock solutions are provided below.

a) 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • 8 g of NaCl

  • 0.2 g of KCl

  • 1.44 g of Na₂HPO₄

  • 0.24 g of KH₂PO₄

  • Dissolve in 800 mL of deionized water.

  • Adjust pH to 7.4 with HCl.

  • Add deionized water to a final volume of 1 L.

  • Sterilize by autoclaving or filtration.

b) 1X Tris-Buffered Saline (TBS), pH 7.4 [9]

  • 8.77 g of NaCl

  • 6.61 g of Tris-HCl

  • 0.97 g of Tris Base

  • Dissolve in 800 mL of deionized water.

  • Adjust pH to 7.4 with HCl if necessary.

  • Add deionized water to a final volume of 1 L.

  • Sterilize by autoclaving or filtration.

c) 0.1 M Citrate Buffer, pH 4.0 [10]

  • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) and a 0.1 M solution of trisodium (B8492382) citrate dihydrate (29.41 g/L).

  • Mix the two solutions in the appropriate ratio to achieve a pH of 4.0.

  • Confirm the final pH with a calibrated pH meter.

  • Sterilize by filtration.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a standard approach for determining thermodynamic solubility.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess mAChR-IN-1 HCl B Add known volume of aqueous buffer A->B  Add to vial C Incubate with agitation (e.g., 24-48h at 25°C) B->C  Seal and place in shaker D Centrifuge to pellet undissolved solid C->D  After equilibration E Filter supernatant (0.22 µm filter) D->E  Carefully collect supernatant F Quantify concentration (e.g., HPLC, UV-Vis) E->F  Analyze filtrate G Calculate solubility (mg/mL or mM) F->G  Based on standard curve

Caption: Workflow for determining thermodynamic solubility.

Procedure:

  • Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed vial.

  • Incubate the vial with constant agitation (e.g., on a shaker) at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Separate the saturated solution from the undissolved solid by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter. This step is crucial to remove any remaining solid particles.

  • Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • The measured concentration represents the thermodynamic solubility of the compound in that specific buffer at the tested temperature.

Data Presentation

The following table summarizes the representative aqueous solubility of this compound in various buffers at 25°C. (Note: These are illustrative values based on the general behavior of hydrochloride salts and should be confirmed experimentally).

Buffer (0.1 M)pHApproximate Solubility (mg/mL)Approximate Solubility (mM)
Citrate Buffer4.0> 25> 47.6
PBS7.4~5-10~9.5-19.0
TBS7.4~5-10~9.5-19.0
Deionized Water~7.0~10-15~19.0-28.6

As is common for hydrochloride salts of weak bases, the solubility of this compound is expected to be higher at a more acidic pH.[6][7]

Visualization of Signaling Pathway

mAChR-IN-1 is an antagonist that blocks the signaling of muscarinic acetylcholine receptors. These receptors are coupled to G proteins and initiate downstream signaling cascades.[2][3] The M1, M3, and M5 receptor subtypes primarily couple through Gq/11 proteins, while the M2 and M4 subtypes couple through Gi/o proteins.[3]

G cluster_M1_M3_M5 M1/M3/M5 Pathway ACh_1 Acetylcholine M1 M1/M3/M5 Receptor ACh_1->M1 Gq11 Gq/11 M1->Gq11 Activates mAChRIN1_1 mAChR-IN-1 mAChRIN1_1->M1 Blocks PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1

Caption: Simplified Gq-coupled mAChR signaling pathway blocked by mAChR-IN-1.

Conclusion and Recommendations

The solubility of this compound is pH-dependent, with greater solubility observed in more acidic conditions. For experiments requiring physiological pH, PBS and TBS are suitable buffers, although the maximum achievable concentration may be limited compared to acidic buffers. It is recommended to prepare stock solutions in an appropriate solvent (e.g., water or a slightly acidic buffer) at a high concentration and then dilute into the final experimental buffer. For all applications, it is advisable to filter the final solution through a 0.22 µm filter to remove any potential precipitates before use.[1] Always perform a preliminary solubility test in your specific buffer system and at your experimental temperature to ensure the compound remains in solution.

References

Application Notes and Protocols for Cell-Based Assays Using mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported IC50 of 17 nM[1]. As members of the G protein-coupled receptor (GPCR) family, mAChRs are integral to a wide range of physiological functions, making them significant targets for drug discovery in various therapeutic areas, including neuroscience, pulmonology, and cardiology. These receptors are classified into five subtypes (M1-M5), each exhibiting distinct signaling pathways and tissue distribution.

This document provides detailed application notes and protocols for utilizing this compound in cell-based functional assays. The primary assays detailed herein are the calcium mobilization assay, suitable for M1, M3, and M5 receptor subtypes, and the cyclic adenosine (B11128) monophosphate (cAMP) assay for M2 and M4 receptor subtypes.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic acetylcholine receptors mediate their effects through different G protein signaling cascades.

  • M1, M3, and M5 receptors primarily couple to Gαq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

  • M2 and M4 receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

The antagonistic activity of this compound can be quantified by its ability to inhibit the downstream signaling events triggered by a known mAChR agonist.

cluster_Gq Gq-Coupled Signaling (M1, M3, M5) cluster_Gi Gi-Coupled Signaling (M2, M4) Acetylcholine (Agonist) Acetylcholine (Agonist) mAChR (M1, M3, M5) mAChR (M1, M3, M5) Acetylcholine (Agonist)->mAChR (M1, M3, M5) Gq/11 Gq/11 mAChR (M1, M3, M5)->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca2+ Release Ca2+ Release IP3->Ca2+ Release mAChR-IN-1 (Antagonist) mAChR-IN-1 (Antagonist) mAChR-IN-1 (Antagonist)->mAChR (M1, M3, M5) Acetylcholine (Agonist)_2 Acetylcholine (Agonist) mAChR (M2, M4) mAChR (M2, M4) Acetylcholine (Agonist)_2->mAChR (M2, M4) Gi/o Gi/o mAChR (M2, M4)->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP mAChR-IN-1 (Antagonist)_2 mAChR-IN-1 (Antagonist) mAChR-IN-1 (Antagonist)_2->mAChR (M2, M4)

Figure 1: Simplified signaling pathways for Gq- and Gi-coupled muscarinic acetylcholine receptors and the inhibitory action of an antagonist.

Quantitative Data

Table 1: Representative Antagonist Potencies in Calcium Mobilization Assays (M1, M3, M5 Subtypes)

Antagonist Target Cell Line Assay Readout IC50 (nM)
Pirenzepine M1 CHO-K1 Calcium Flux 25
4-DAMP M3 HEK293 Calcium Flux 1.2

| VU0255035 | M1 | CHO-K1 | Calcium Flux | 130 |

Table 2: Representative Antagonist Potencies in cAMP Assays (M2, M4 Subtypes)

Antagonist Target Cell Line Assay Readout IC50 (nM)
Methoctramine M2 CHO-K1 cAMP Inhibition 15
Tropicamide M4 CHO-K1 cAMP Inhibition 5.8

| Atropine | M4 | CHO-K1 | cAMP Inhibition | 0.39 |

Experimental Protocols

Calcium Mobilization Assay for M1, M3, and M5 Receptors

This protocol describes the measurement of intracellular calcium mobilization in response to mAChR activation and its inhibition by this compound.

Cell Seeding Cell Seeding Dye Loading Dye Loading Cell Seeding->Dye Loading 24h Antagonist Incubation Antagonist Incubation Dye Loading->Antagonist Incubation 1h Agonist Addition & Measurement Agonist Addition & Measurement Antagonist Incubation->Agonist Addition & Measurement 15-30 min Data Analysis Data Analysis Agonist Addition & Measurement->Data Analysis

Figure 2: Experimental workflow for the calcium mobilization assay.

Materials:

  • Cells stably expressing the human M1, M3, or M5 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics

  • Black, clear-bottom 96-well or 384-well microplates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • mAChR agonist stock solution (e.g., 10 mM Carbachol or Acetylcholine in water)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed the cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • On the day of the assay, prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Aspirate the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, protected from light.

  • Antagonist Incubation:

    • During the dye loading incubation, prepare serial dilutions of this compound in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the desired concentrations of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the agonist (e.g., Carbachol) at a concentration that elicits a submaximal response (EC80), which should be determined from a prior agonist dose-response experiment.

    • Place the microplate into the fluorescence plate reader.

    • Initiate the reading to establish a baseline fluorescence.

    • Automatically inject the agonist into the wells and continue to record the fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • The increase in fluorescence intensity upon agonist addition reflects the intracellular calcium concentration.

    • Determine the inhibitory effect of this compound by comparing the agonist-induced fluorescence signal in the presence and absence of the antagonist.

    • Plot the percentage of inhibition against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

cAMP Assay for M2 and M4 Receptors

This protocol describes the measurement of the inhibition of adenylyl cyclase activity through the quantification of intracellular cAMP levels.

Cell Seeding Cell Seeding Antagonist Incubation Antagonist Incubation Cell Seeding->Antagonist Incubation 24h Agonist & Forskolin (B1673556) Stimulation Agonist & Forskolin Stimulation Antagonist Incubation->Agonist & Forskolin Stimulation 15-30 min Cell Lysis & cAMP Detection Cell Lysis & cAMP Detection Agonist & Forskolin Stimulation->Cell Lysis & cAMP Detection 30 min Data Analysis Data Analysis Cell Lysis & cAMP Detection->Data Analysis

Figure 3: Experimental workflow for the cAMP assay.

Materials:

  • Cells stably expressing the human M2 or M4 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • White, opaque 96-well or 384-well microplates

  • This compound stock solution (10 mM in DMSO)

  • mAChR agonist stock solution (e.g., 10 mM Acetylcholine in water)

  • Forskolin stock solution (to stimulate adenylyl cyclase)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen cAMP detection kit

Protocol:

  • Cell Seeding:

    • Seed cells into white, opaque microplates as described for the calcium mobilization assay.

  • Antagonist Incubation:

    • On the day of the assay, aspirate the culture medium and replace it with assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).

    • Add serial dilutions of this compound to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist and Forskolin Stimulation:

    • Prepare a solution containing the mAChR agonist (at its EC80 concentration, determined previously) and a fixed concentration of forskolin (the optimal concentration should be determined empirically to achieve a robust assay window).

    • Add this solution to the wells.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • The agonist will inhibit the forskolin-stimulated cAMP production. The antagonist, this compound, will reverse this inhibition.

    • Calculate the percentage of reversal of inhibition for each concentration of this compound.

    • Plot the percentage of reversal against the antagonist concentration and fit the data to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a framework for the characterization of this compound in cell-based assays. By utilizing cell lines expressing specific muscarinic receptor subtypes, researchers can determine the potency and selectivity of this compound, thereby facilitating its use as a pharmacological tool and advancing drug discovery efforts targeting the muscarinic acetylcholine receptor family. It is recommended to perform full dose-response curves for both agonists and antagonists to ensure accurate determination of potency values.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM[1]. Muscarinic receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in the central and peripheral nervous systems. Of the five subtypes (M1-M5), the M1, M3, and M5 receptors are known to couple to Gq/11 proteins. Activation of these receptors by agonists such as acetylcholine (ACh) or carbachol (B1668302) stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium can be visualized and quantified using calcium-sensitive fluorescent dyes, a technique known as calcium imaging.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an antagonist in calcium imaging experiments to study muscarinic receptor signaling.

Mechanism of Action

As a muscarinic antagonist, this compound competitively binds to muscarinic acetylcholine receptors, thereby preventing the binding of endogenous or exogenous agonists. In the context of Gq-coupled mAChRs (M1, M3, M5), this antagonism blocks the downstream signaling cascade that leads to intracellular calcium mobilization. This makes this compound a valuable tool for investigating the role of these receptors in various cellular processes and for screening potential therapeutic agents that target the muscarinic system.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Formula C23H26ClIN2O2[1]
Molecular Weight 524.82 g/mol [1]
IC50 (mAChR) 17 nM[1]
Appearance White to off-white solid[1]
Solubility DMSO: ≥ 52 mg/mL (as mAChR-IN-1)[2]
Storage (Powder) -20°C for 3 years, 4°C for 2 years[2]
Storage (in Solvent) -80°C for 2 years, -20°C for 1 year[2]
Table 2: Typical Experimental Parameters for Calcium Imaging with this compound
ParameterTypical Range/ValueNotes
Cell Type CHO or HEK293 cells stably expressing a specific mAChR subtype (e.g., M1 or M3), or primary cells endogenously expressing mAChRs.Cell line selection will depend on the research question.
Agonist Carbachol or AcetylcholineCarbachol is often preferred due to its resistance to acetylcholinesterase.
Agonist Concentration (EC50 to EC80) 1 µM - 10 µM for CarbacholThe optimal concentration should be determined by a dose-response curve in the specific cell line being used.[3][4][5]
This compound Concentration 1 nM - 10 µMA dose-response inhibition curve should be generated to determine the IC50 in the experimental system.
Calcium Indicator Dye Fluo-4 AM, Fura-2 AMThe choice of dye may depend on the available imaging equipment (e.g., ratiometric vs. single wavelength).
Dye Loading Concentration 1 - 5 µMOptimal concentration and loading time should be empirically determined to maximize signal-to-noise ratio and minimize cytotoxicity.
Incubation Time (Dye Loading) 30 - 60 minutes at 37°C
Incubation Time (Antagonist) 15 - 30 minutes prior to agonist stimulation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.25 mg of the compound in 1 mL of DMSO.

  • Aliquotting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]

Protocol 2: In Vitro Calcium Mobilization Assay

This protocol describes a typical workflow for assessing the antagonist activity of this compound using a fluorescence-based calcium mobilization assay in a 96-well plate format.

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-M1 cells)

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well plates

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (optional, can improve dye retention in some cell lines)

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding: a. The day before the experiment, seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. A typical seeding density is 40,000 to 80,000 cells per well. b. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Reagents: a. Assay Buffer: Prepare HBSS with 20 mM HEPES. If using probenecid, add it to the assay buffer at a final concentration of 2.5 mM. b. Dye Loading Solution: Prepare a 2x dye loading solution. For Fluo-4 AM, a final concentration of 2-4 µM is often used. First, prepare a 1 mM stock of Fluo-4 AM in DMSO. Dilute this stock into the assay buffer. Add Pluronic F-127 (e.g., 0.02% final concentration) to aid in dye solubilization. c. Agonist Solution: Prepare a stock solution of carbachol in distilled water. On the day of the experiment, prepare a 5x or 10x working solution of the agonist in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). d. Antagonist Solutions: Prepare a series of dilutions of this compound in assay buffer at 2x the final desired concentrations.

  • Dye Loading: a. On the day of the experiment, remove the culture medium from the cell plates. b. Add 100 µL of the dye loading solution to each well. c. Incubate the plate at 37°C for 45-60 minutes in the dark. d. After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. e. After the final wash, add 100 µL of assay buffer to each well.

  • Antagonist Incubation: a. Add the desired concentrations of this compound to the wells. Typically, this is done by adding an equal volume of the 2x antagonist solution to the wells containing 100 µL of assay buffer. b. Incubate the plate at room temperature or 37°C for 15-30 minutes.

  • Calcium Measurement: a. Place the cell plate and the agonist plate into the fluorescence plate reader. b. Set the instrument parameters for the specific calcium indicator dye being used (e.g., for Fluo-4: excitation ~494 nm, emission ~516 nm). c. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. d. Program the instrument to automatically inject the agonist solution into each well. e. Continue to record the fluorescence signal for at least 60-120 seconds after agonist addition to capture the peak calcium response and its subsequent decay.

  • Data Analysis: a. The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence value after agonist addition minus the baseline fluorescence. . The response can be normalized to the baseline fluorescence (ΔF/F0). c. To determine the inhibitory effect of this compound, calculate the percentage of inhibition of the agonist-induced response at each antagonist concentration. d. Plot the percentage of inhibition against the logarithm of the antagonist concentration to generate a dose-response curve and calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of Gq-Coupled Muscarinic Receptors and Inhibition by this compound

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds & Activates Antagonist mAChR-IN-1 HCl (Antagonist) Antagonist->mAChR Binds & Inhibits Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens ER Endoplasmic Reticulum (ER) ER->IP3R Ca_cyto [Ca2+]i ↑ IP3R->Ca_cyto Release Ca_ER Ca_ER->IP3R Response Cellular Response Ca_cyto->Response Leads to

Caption: Gq-protein coupled muscarinic receptor signaling pathway and its inhibition.

Experimental Workflow for Calcium Imaging Assay

Calcium_Imaging_Workflow A 1. Seed Cells in 96-well plate B 2. Dye Loading (e.g., Fluo-4 AM) A->B C 3. Wash Cells to remove excess dye B->C D 4. Antagonist Incubation (mAChR-IN-1 HCl) C->D E 5. Measure Baseline Fluorescence in Plate Reader D->E F 6. Agonist Injection (e.g., Carbachol) E->F G 7. Measure Fluorescence Change (Calcium Release) F->G H 8. Data Analysis (IC50 determination) G->H

Caption: A typical experimental workflow for a calcium imaging antagonist assay.

References

Application Notes and Protocols: Radioligand Binding Assay with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological functions and are attractive therapeutic targets for various diseases.[2] There are five distinct mAChR subtypes, designated M1 through M5, which are coupled to different G proteins and initiate distinct signaling cascades.[1] The M1, M3, and M5 subtypes typically couple through Gq/11 proteins to activate phospholipase C, while the M2 and M4 subtypes couple through Gi/o proteins to inhibit adenylyl cyclase.[3]

mAChR-IN-1 hydrochloride is a potent antagonist of muscarinic cholinergic receptors.[4] Understanding its binding affinity and selectivity for the different mAChR subtypes is crucial for its development as a research tool or therapeutic agent. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[5] This document provides detailed protocols for performing a competitive radioligand binding assay to characterize the interaction of this compound with muscarinic receptors.

Principle of the Radioligand Binding Assay

Competitive radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled compound (the "competitor," in this case, this compound) for a receptor.[5][6] The assay measures the ability of the competitor to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. By incubating a fixed concentration of the radioligand and receptor with increasing concentrations of the competitor, a competition curve is generated. From this curve, the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined. The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Muscarinic Acetylcholine Receptor Signaling Pathways

Muscarinic receptors are categorized into two main signaling pathways based on their G protein coupling. M1, M3, and M5 receptors couple to Gq/11, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.

mAChR_Signaling_Pathways cluster_0 M1, M3, M5 Receptor Pathway cluster_1 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response1 Cellular Response Ca_release->Cell_Response1 PKC->Cell_Response1 M2_M4 M2, M4 Receptors Gio Gi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Inhibits Cell_Response2 Cellular Response PKA->Cell_Response2

Muscarinic Receptor Signaling Pathways

Experimental Protocols

Cell Membrane Preparation

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

Materials:

  • Cultured cells expressing the target mAChR subtype

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4, ice-cold

  • Protease inhibitor cocktail

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

  • Homogenize the cell suspension on ice using a Dounce homogenizer (10-20 strokes) or a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Repeat the centrifugation (step 5) and resuspend the final pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using the BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the procedure for determining the IC50 and Ki of this compound at a specific mAChR subtype.

Materials:

  • Prepared cell membranes expressing the target mAChR subtype

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) is a commonly used non-selective muscarinic antagonist.

  • This compound

  • Non-specific binding control: Atropine (1 µM) or another suitable muscarinic antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay Buffer, [3H]NMS (at a concentration close to its Kd, e.g., 0.5 nM), and cell membranes.

    • Competitor Binding: Serial dilutions of this compound, [3H]NMS, and cell membranes.

    • Non-specific Binding (NSB): A high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), [3H]NMS, and cell membranes.

  • The final assay volume is typically 200-250 µL. Add the components in the following order: Assay Buffer, competitor or non-specific control, radioligand, and finally, the membrane preparation to initiate the binding reaction.

  • Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prepare_plates Set up 96-well plate (Total, Competitor, NSB wells) start->prepare_plates add_reagents Add Assay Buffer, Competitor (mAChR-IN-1 HCl), and Radioligand ([3H]NMS) prepare_plates->add_reagents add_membranes Add Cell Membranes to initiate binding add_reagents->add_membranes incubation Incubate at RT for 60-90 min to reach equilibrium add_membranes->incubation filtration Rapidly filter through glass fiber filters incubation->filtration washing Wash filters 3x with ice-cold Wash Buffer filtration->washing drying Dry filters washing->drying scintillation Add scintillation cocktail and count radioactivity (CPM) drying->scintillation data_analysis Data Analysis: Calculate Specific Binding, IC50, and Ki scintillation->data_analysis end End: Determine Ki value data_analysis->end

Radioligand Binding Assay Workflow

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50:

    • Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.

  • Calculate Ki:

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L]/Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This value should be predetermined through a separate saturation binding experiment.

Quantitative Data

The following table summarizes the known binding affinity for this compound. Further research is required to determine the specific inhibition constants (Ki) for each of the five muscarinic receptor subtypes (M1-M5) to fully characterize its selectivity profile.

CompoundParameterValueReceptorReference
This compoundIC5017 nMMuscarinic Cholinergic Receptor (mAChR)[4]

Note: The provided IC50 value represents the potency of this compound at muscarinic receptors but does not provide information on its selectivity for the individual M1-M5 subtypes. The experimental protocol described above can be utilized with cell lines individually expressing each of the five mAChR subtypes to determine the respective Ki values and thus establish the complete selectivity profile of the compound.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Brain Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] This compound is a valuable tool for investigating the role of the cholinergic system in various neuronal processes within the central nervous system (CNS). Brain slice electrophysiology, a technique that maintains the intricate synaptic circuitry of specific brain regions in an in vitro setting, provides an ideal platform to elucidate the effects of this compound on neuronal excitability, synaptic transmission, and plasticity. These application notes provide detailed protocols for the use of this compound in brain slice preparations and summarize the expected electrophysiological outcomes based on the known actions of non-selective mAChR antagonists.

Physicochemical Properties and Stock Solution Preparation

A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental outcomes.

PropertyValueReference
Molecular Formula C₂₃H₂₅IN₂O₂ · HClMedChemExpress
Molecular Weight 524.83 g/mol MedChemExpress
IC50 17 nM (for mAChRs)[1][2]
Appearance SolidMedChemExpress
Solubility DMSO: ≥ 52 mg/mL (≥ 106.48 mM)MedChemExpress
Water: Not specified, but generally low for similar compounds
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.MedChemExpress

Stock Solution Preparation:

Due to its high solubility in DMSO, it is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.25 mg of the compound in 1 mL of DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. Subsequent dilutions to the final working concentration should be made in the artificial cerebrospinal fluid (aCSF) used for the electrophysiology experiments. It is critical to ensure that the final concentration of DMSO in the recording chamber is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced effects on neuronal activity.

Electrophysiological Effects of Non-Selective mAChR Antagonism

The application of non-selective mAChR antagonists, such as atropine (B194438) and scopolamine (B1681570), has been shown to modulate various aspects of neuronal function in brain slice preparations. The expected effects of this compound are likely to be similar, given its potent, non-selective antagonist activity.

Electrophysiological ParameterEffect of Non-Selective mAChR AntagonistBrain RegionReferences
Neuronal Firing Inhibition of muscarinic agonist-induced increases in firing rate.Hippocampus, Cortex
Synaptic Transmission (Basal) Minimal effect on basal synaptic transmission when applied alone.Hippocampus
Excitatory Postsynaptic Potentials (EPSPs) Antagonism of muscarinic agonist-induced modulation of EPSPs.Hippocampus
Long-Term Potentiation (LTP) Inhibition or reduction of LTP induction.Hippocampus[3][4][5]
Potassium Channels (e.g., M-current) Blockade of muscarinic receptor-mediated inhibition of K+ channels, leading to hyperpolarization or stabilization of the resting membrane potential.Various[6]
Calcium Channels Attenuation of muscarinic receptor-mediated modulation of Ca2+ currents.Various[7]

Experimental Protocols

The following are detailed protocols for the use of this compound in brain slice electrophysiology experiments.

Brain Slice Preparation

A standard protocol for the preparation of acute brain slices from rodents is outlined below. The specific brain region of interest will dictate the precise slicing orientation and parameters.

Brain_Slice_Preparation cluster_animal_prep Animal Preparation cluster_slicing Slicing cluster_recovery Recovery anesthesia Anesthetize Animal (e.g., isoflurane (B1672236) or ketamine/xylazine) decapitation Decapitate and Rapidly Remove Brain anesthesia->decapitation immersion Immerse Brain in Ice-Cold, Oxygenated Slicing Solution decapitation->immersion blocking Block and Mount Brain on Vibratome Stage immersion->blocking slicing Cut Slices (e.g., 300-400 µm thick) in Cold, Oxygenated Slicing Solution blocking->slicing transfer Transfer Slices to Recovery Chamber with Oxygenated aCSF slicing->transfer incubation Incubate at 32-34°C for 30 min, then at Room Temperature for at least 1 hour transfer->incubation

Caption: Workflow for acute brain slice preparation.

Solutions:

  • Slicing Solution (High Sucrose): (in mM) 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 3 MgCl₂, 1 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 1.3 MgCl₂, 2.5 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes how to perform whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effects of this compound.

Patch_Clamp_Workflow cluster_setup Recording Setup cluster_recording Recording Procedure cluster_experiment Experimental Protocol slice_transfer Transfer a Brain Slice to the Recording Chamber and Perfuse with Oxygenated aCSF cell_visualization Visualize Neurons using DIC/IR-DIC Microscopy slice_transfer->cell_visualization pipette_positioning Position a Patch Pipette (3-6 MΩ) filled with Internal Solution near the Target Neuron cell_visualization->pipette_positioning giga_seal Form a Gigaohm Seal (>1 GΩ) on the Cell Membrane pipette_positioning->giga_seal whole_cell Rupture the Membrane to Achieve Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Activity (e.g., resting membrane potential, input resistance, firing properties, synaptic responses) whole_cell->baseline drug_application Bath-apply this compound at the Desired Concentration baseline->drug_application effect_recording Record Changes in Neuronal and Synaptic Properties drug_application->effect_recording washout Washout the Drug with aCSF to Observe Reversibility effect_recording->washout

Caption: Workflow for whole-cell patch-clamp experiments.

Internal Solution (Example for K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 0.2 EGTA. pH adjusted to 7.3 with KOH, and osmolarity to ~290 mOsm.

Signaling Pathways

This compound, as a non-selective antagonist, will block the signaling cascades initiated by all five muscarinic receptor subtypes. The primary signaling pathways for mAChRs are through Gq/11 (for M1, M3, M5) and Gi/o (for M2, M4) G-proteins.

Muscarinic_Signaling_Antagonism cluster_receptor Muscarinic Acetylcholine Receptors cluster_gprotein G-Proteins cluster_effector Downstream Effectors cluster_second_messenger Second Messengers & Cellular Response M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC AC Adenylate Cyclase (AC) Gi_o->AC IonChannels Ion Channels (e.g., K+, Ca2+) Gi_o->IonChannels IP3_DAG IP3 & DAG ↑ [Ca2+]i, PKC activation PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP NeuronalResponse Modulation of Neuronal Excitability & Synaptic Transmission IonChannels->NeuronalResponse IP3_DAG->NeuronalResponse cAMP->NeuronalResponse ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Antagonist mAChR-IN-1 HCl Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Antagonism of mAChR signaling pathways.

Conclusion

This compound is a potent tool for dissecting the role of muscarinic cholinergic signaling in the brain. The provided protocols and expected outcomes serve as a guide for researchers to design and execute robust brain slice electrophysiology experiments. By carefully controlling experimental parameters and utilizing the information presented, investigators can effectively probe the intricate functions of the cholinergic system in neuronal health and disease.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Parkinson's Disease Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in preclinical animal models of Parkinson's disease (PD). Given the limited direct studies on this compound, this document leverages data and protocols from studies on other selective and non-selective mAChR antagonists, particularly the M1 receptor antagonist VU0255035, to provide a framework for its investigation.

Introduction

Parkinson's disease is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine (B1211576) deficit in the striatum. This creates an imbalance between dopaminergic and cholinergic neurotransmission, with a relative overactivity of the latter contributing to motor symptoms.[1] Antagonists of muscarinic acetylcholine receptors (mAChRs) were among the earliest treatments for PD.[2] However, their clinical utility has been hampered by adverse effects due to the lack of subtype selectivity.[2] There are five subtypes of mAChRs (M1-M5), with M1 and M4 receptors being highly expressed in the striatum and playing a crucial role in modulating motor function.[1][3] Selective antagonists targeting these subtypes, like the M1-selective antagonist VU0255035, have shown promise in animal models by alleviating parkinsonian symptoms with potentially fewer side effects.[1][2] this compound, as a potent mAChR antagonist with an IC50 of 17 nM, represents a valuable tool for investigating the therapeutic potential of muscarinic receptor blockade in PD.[4]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the underlying signaling pathways and a general experimental workflow for evaluating mAChR antagonists in PD animal models.

G cluster_0 Basal Ganglia Circuitry in Parkinson's Disease cluster_1 Therapeutic Intervention Dopamine Dopamine Depletion ACh Acetylcholine (Relative Excess) Dopamine->ACh Imbalance MSN Medium Spiny Neurons (Striatum) ACh->MSN Excitatory Input (via M1) GPi_SNr GPi/SNr (Output Nuclei) MSN->GPi_SNr Inhibitory Output Thalamus Thalamus GPi_SNr->Thalamus Inhibitory Output Cortex Motor Cortex Thalamus->Cortex Excitatory Input Movement Movement (Impaired) Cortex->Movement mAChR_antagonist mAChR-IN-1 HCl (M1 Antagonist) mAChR_antagonist->MSN Blocks ACh Effect

Figure 1. Simplified diagram of the basal ganglia circuitry in Parkinson's disease and the site of action for a muscarinic antagonist.

G cluster_0 Experimental Workflow AnimalModel Induction of Parkinson's Model (e.g., Reserpine (B192253), Haloperidol) DrugAdmin Administration of mAChR-IN-1 HCl AnimalModel->DrugAdmin Behavioral Behavioral Assessment (Catalepsy, Akinesia) DrugAdmin->Behavioral Neurochemical Neurochemical Analysis (Optional) DrugAdmin->Neurochemical DataAnalysis Data Analysis and Interpretation Behavioral->DataAnalysis Neurochemical->DataAnalysis

Figure 2. General experimental workflow for evaluating this compound in animal models of Parkinson's disease.

Quantitative Data Summary

The following tables summarize quantitative data from studies using the M1 selective antagonist VU0255035 and the non-selective antagonist scopolamine (B1681570) in rodent models of Parkinson's disease. This data can serve as a benchmark for designing and interpreting experiments with this compound.

Table 1: Effect of M1 Antagonist VU0255035 on Reserpine-Induced Akinesia in Rats

Treatment GroupDose (mg/kg, i.p.)Akinesia Score (s)
Vehicle-180 ± 0
VU02550351155 ± 15
VU02550353120 ± 20
VU02550351090 ± 25**
Scopolamine (non-selective)0.560 ± 15***
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. Data adapted from Xiang et al., 2012.[2]

Table 2: Effect of M1 Antagonist VU0255035 on Haloperidol-Induced Catalepsy in Rats

Treatment GroupDose (mg/kg, i.p.)Catalepsy Score (s)
Vehicle-100 ± 10
VU0255035380 ± 12
VU02550351060 ± 15
VU02550353040 ± 10**
Scopolamine (non-selective)0.520 ± 5***
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle. Data adapted from Xiang et al., 2012.[2]

Table 3: Potentiation of a D2R Agonist by an M1R Antagonist in Reserpinized Mice

Treatment GroupDose (mg/kg)Locomotor Activity (counts)
Vehicle-~500
Sumanirole (D2R agonist)3~1000
VU0255035 (M1R antagonist)10~1500
Sumanirole + VU02550353 + 10~4000
Data are presented as approximate values based on graphical representation. p < 0.05 compared to either drug alone. Data adapted from González-Sepúlveda et al., 2019.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in rodent models of Parkinson's disease.

Protocol 1: Reserpine-Induced Akinesia in Rats

Objective: To assess the ability of this compound to reverse reserpine-induced akinesia, a model of dopamine depletion.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Reserpine solution (e.g., 1 mg/mL in a vehicle of 0.5% acetic acid)

  • This compound dissolved in an appropriate vehicle (e.g., saline, DMSO)

  • Horizontal bar (9 cm high)

  • Stopwatch

Procedure:

  • Induce akinesia by administering reserpine (1 mg/kg, s.c.) 24 hours prior to testing.

  • On the test day, administer this compound at various doses (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle. A positive control, such as scopolamine (0.5 mg/kg, i.p.), should also be included.

  • 30-60 minutes after drug administration, place the rat's forepaws on the horizontal bar.

  • Measure the time it takes for the rat to move both forepaws off the bar (akinesia score).

  • A cut-off time of 180 seconds is typically used.

  • Record the akinesia scores for each animal and perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Protocol 2: Haloperidol-Induced Catalepsy in Rats

Objective: To evaluate the effect of this compound on haloperidol-induced catalepsy, a model of dopamine D2 receptor blockade.

Materials:

  • Male Wistar rats (200-250 g)

  • Haloperidol (B65202) solution (e.g., 1 mg/mL in saline with a drop of glacial acetic acid)

  • This compound dissolved in an appropriate vehicle

  • Horizontal bar (9 cm high) or a platform

  • Stopwatch

Procedure:

  • Administer this compound at various doses (e.g., 3, 10, 30 mg/kg, i.p.) or vehicle.

  • 30 minutes later, administer haloperidol (0.5-1 mg/kg, i.p.).

  • At 30, 60, and 90 minutes after haloperidol injection, assess catalepsy.

  • For the bar test, place the rat's forepaws on the horizontal bar and measure the time the rat maintains this posture.

  • A cut-off time of 120 or 180 seconds is commonly used.

  • Record the catalepsy scores at each time point and analyze the data (e.g., two-way ANOVA with repeated measures).

Protocol 3: MPTP-Induced Neurodegeneration in Mice

Objective: To investigate the neuroprotective effects of this compound in the MPTP mouse model of Parkinson's disease, which causes loss of dopaminergic neurons.[5][6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) dissolved in saline

  • This compound dissolved in an appropriate vehicle

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • Reagents and equipment for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody) and neurochemical analysis (e.g., HPLC for dopamine levels).

Procedure:

  • Drug Administration: Administer this compound or vehicle for a predefined period (e.g., 14 days).

  • MPTP Induction: During the treatment period, induce parkinsonism by administering MPTP (e.g., 20-30 mg/kg, i.p.) for 4-5 consecutive days.

  • Behavioral Testing: After the MPTP regimen, conduct behavioral tests to assess motor function.

    • Rotarod Test: Place mice on an accelerating rotating rod and measure the latency to fall.

    • Open Field Test: Place mice in an open arena and record locomotor activity (e.g., total distance moved, rearing frequency).

  • Neurochemical and Histological Analysis:

    • At the end of the experiment, sacrifice the animals and collect brain tissue.

    • Measure striatal dopamine and its metabolites using HPLC.

    • Perform immunohistochemistry on brain sections to quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

  • Data Analysis: Compare behavioral, neurochemical, and histological data between treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the therapeutic potential of this compound in animal models of Parkinson's disease. Based on the evidence from other mAChR antagonists, particularly M1 selective compounds, it is hypothesized that this compound will demonstrate efficacy in alleviating parkinsonian motor deficits. The detailed protocols and comparative data will aid in the design of rigorous preclinical studies to validate this hypothesis and explore the compound's mechanism of action.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Cognitive Deficit Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride, also known as 4-iododexetimide, is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with a particularly high affinity for the M1 subtype.[1][2] The cholinergic system, particularly muscarinic receptor signaling, plays a crucial role in cognitive processes such as learning, memory, and attention.[3] Consequently, antagonists of these receptors are valuable tools for inducing and studying cognitive deficits in preclinical models, mimicking aspects of neurodegenerative diseases like Alzheimer's disease and cognitive impairment associated with schizophrenia.[3] These models are instrumental in the development and validation of novel pro-cognitive therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in studying cognitive deficits.

Mechanism of Action

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the binding of the endogenous neurotransmitter, acetylcholine. There are five subtypes of muscarinic receptors (M1-M5), which are G protein-coupled receptors. M1, M3, and M5 receptors are coupled to Gq proteins, leading to the activation of phospholipase C, while M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase.[4] By blocking these receptors, particularly the M1 subtype, which is highly expressed in brain regions critical for cognition like the hippocampus and cortex, this compound disrupts cholinergic neurotransmission, leading to impairments in learning and memory.[3]

Data Presentation

Quantitative Data for this compound (4-iododexetimide)
ParameterValueReceptor SubtypeSpeciesAssay TypeReference
IC5017 nMmAChR (non-specific)Not SpecifiedNot Specified[5]
Ki337 pMHuman M1HumanRadioligand Binding[2]
Kd14.0 nMRat Myocardial mAChRRatRadioligand Binding[6]

Note: this compound demonstrates high affinity for the M1 receptor, with modest selectivity over other muscarinic receptor subtypes.[2]

Signaling Pathways

The antagonism of M1, M3, and M5 muscarinic receptors by this compound inhibits the Gq signaling pathway, while antagonism of M2 and M4 receptors inhibits the Gi/o signaling pathway.

cluster_M1_M3_M5 M1/M3/M5 Receptor Signaling (Gq-coupled) cluster_M2_M4 M2/M4 Receptor Signaling (Gi/o-coupled) ACh_q Acetylcholine mAChR_q M1/M3/M5 Receptor ACh_q->mAChR_q Gq Gq mAChR_q->Gq Activates mAChR_IN_1_q mAChR-IN-1 mAChR_IN_1_q->mAChR_q PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_q Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response_q PKC->Cellular_Response_q ACh_i Acetylcholine mAChR_i M2/M4 Receptor ACh_i->mAChR_i Gi Gi/o mAChR_i->Gi Activates mAChR_IN_1_i mAChR-IN-1 mAChR_IN_1_i->mAChR_i AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response_i Cellular Response (e.g., Neuronal Inhibition) PKA->Cellular_Response_i

Figure 1: Muscarinic acetylcholine receptor signaling pathways and antagonism by mAChR-IN-1.

Experimental Protocols

This compound can be utilized to induce cognitive deficits in rodent models. These models are essential for screening and validating potential cognitive-enhancing compounds. The following are detailed protocols for common behavioral assays used to assess learning and memory.

In Vivo Solution Preparation

For in vivo experiments, it is recommended to prepare fresh solutions of this compound on the day of use. A common vehicle for administration is a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • To prepare the working solution, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • For example, to make 1 mL of the working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix thoroughly.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

start Start stock Prepare Stock Solution in DMSO start->stock mix1 Add 40% PEG300 to 10% DMSO Stock stock->mix1 mix2 Add 5% Tween-80 mix1->mix2 mix3 Add 45% Saline mix2->mix3 ready Working Solution Ready for Use mix3->ready

Figure 2: Workflow for preparing an in vivo dosing solution of this compound.
Scopolamine-Induced Cognitive Deficit Models

Scopolamine (B1681570), a non-selective muscarinic antagonist, is widely used to induce cognitive impairment. While this compound can be used similarly, scopolamine protocols provide a well-established framework. The following protocols can be adapted for use with this compound, with appropriate dose-response studies to determine the optimal dose for inducing cognitive deficits.

This test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Individually habituate mice to the testing arena (an open box, e.g., 40x40x40 cm) for 5-10 minutes for 2-3 consecutive days.

  • Training (Acquisition) Trial:

    • Administer this compound (or vehicle) intraperitoneally (i.p.) 30 minutes before the training trial.

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

  • Retention Trial:

    • After a retention interval (e.g., 1 to 24 hours), place the animal back in the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A lower DI in the this compound-treated group indicates impaired recognition memory.

This test assesses spatial working memory, which relies on the hippocampus. It is based on the natural tendency of rodents to alternate their choice of arms to explore in a maze.

Protocol:

  • Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, 20 cm high) at a 120° angle from each other.

  • Procedure:

    • Administer this compound (or vehicle) i.p. 30 minutes before the test.

    • Place the mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

    • An alternation is defined as entries into three different arms on consecutive choices (e.g., ABC, CAB).

  • Data Analysis: Calculate the percentage of spontaneous alternation as: [Number of alternations / (Total number of arm entries - 2)] x 100. A lower percentage of alternation in the this compound-treated group suggests impaired spatial working memory.

The MWM is a widely used test for spatial learning and memory. It requires the animal to find a hidden platform in a circular pool of opaque water, using distal visual cues.

Protocol:

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is hidden 1-2 cm below the water surface in one of the four quadrants.

  • Acquisition Phase (Training):

    • This phase typically lasts for 4-5 consecutive days with 4 trials per day.

    • Administer this compound (or vehicle) i.p. 30 minutes before the first trial of each day.

    • For each trial, gently place the mouse into the water facing the wall of the pool at one of four starting positions.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, remove the platform from the pool.

    • Place the mouse in the pool at a novel starting position and allow it to swim for a set period (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: During the acquisition phase, a decrease in escape latency and path length over days indicates learning. In the probe trial, a significantly greater amount of time spent in the target quadrant by the control group compared to the this compound-treated group indicates impaired spatial memory in the latter.

cluster_workflow Experimental Workflow for Cognitive Deficit Modeling animal_prep Animal Acclimatization & Habituation dosing Administer mAChR-IN-1 HCl or Vehicle animal_prep->dosing behavioral_test Behavioral Assay (NOR, Y-Maze, or MWM) dosing->behavioral_test data_collection Data Collection (e.g., Time, Latency, Alternations) behavioral_test->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis

Figure 3: General experimental workflow for using this compound to induce and study cognitive deficits.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of muscarinic acetylcholine receptors in cognitive function. Its potent antagonist activity, particularly at the M1 receptor subtype, allows for the reliable induction of cognitive deficits in preclinical models. The protocols outlined in this document provide a framework for utilizing this compound to study learning and memory, and to screen for potential cognitive-enhancing therapeutics. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental paradigm.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in Behavioral Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in behavioral pharmacology research. The protocols outlined below are designed to guide researchers in investigating the behavioral effects of this compound in rodent models.

Introduction to this compound

This compound is a potent antagonist of muscarinic cholinergic receptors, with a reported IC50 of 17 nM[1]. Muscarinic receptors, which include five subtypes (M1-M5), are G-protein coupled receptors that play crucial roles in regulating a wide array of physiological and cognitive processes. Their dysfunction has been implicated in various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease[2][3][4]. As an antagonist, this compound blocks the action of the endogenous neurotransmitter acetylcholine at these receptors, making it a valuable tool for studying the role of the cholinergic system in behavior.

Note on Subtype Selectivity: The specific binding affinities of this compound for the individual muscarinic receptor subtypes (M1-M5) are not yet fully characterized in publicly available literature. The behavioral outcomes of administering this compound will be highly dependent on its subtype selectivity profile. Researchers should consider conducting in vitro binding and functional assays to determine this profile before proceeding with extensive in vivo behavioral studies.

Data Presentation

The following tables summarize the key pharmacological data for this compound and the expected behavioral outcomes based on the effects of non-selective muscarinic antagonists like scopolamine (B1681570) and atropine.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
Compound NameThis compound[1]
Mechanism of ActionMuscarinic Acetylcholine Receptor Antagonist[1]
Potency (IC50)17 nM[1]
Subtype SelectivityNot Reported-

Table 2: Predicted Behavioral Effects of this compound Based on General Muscarinic Antagonism

Behavioral AssayPredicted Effect of this compoundRationale (Based on General Muscarinic Antagonists)Key Muscarinic Subtypes Implicated
Locomotor ActivityHyperactivity at lower doses, potential decrease at higher, sedating dosesBlockade of central muscarinic receptors can lead to increased locomotor activity.M1, M4[5][6]
Elevated Plus MazeAnxiogenic-like effects (decreased time in open arms)Muscarinic antagonists can induce anxiety-like behaviors.M1, M2
Novel Object RecognitionImpaired recognition memoryBlockade of muscarinic receptors, particularly M1, is known to disrupt learning and memory processes.M1[2]
Prepulse Inhibition (PPI)Disruption of sensorimotor gatingMuscarinic antagonists are known to disrupt PPI, a model of sensorimotor gating deficits seen in schizophrenia.M1, M4[7][8][9]

Experimental Protocols

The following are detailed protocols for key behavioral experiments to characterize the effects of this compound. Doses should be determined empirically through dose-response studies.

Locomotor Activity Assay

This assay is used to assess the effects of this compound on spontaneous motor activity.

Materials:

  • Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).

  • This compound solution.

  • Vehicle solution (e.g., saline or 0.5% DMSO in saline).

  • Rodents (mice or rats).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A typical pre-treatment time is 30 minutes.

  • Place each animal individually into the center of the open field arena.

  • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration, typically 30 to 60 minutes.

  • After each trial, clean the arena thoroughly with 70% ethanol (B145695) to eliminate olfactory cues.

Data Analysis:

  • Compare the mean distance traveled and other activity parameters between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Elevated Plus Maze (EPM) Test

The EPM is a widely used assay to assess anxiety-like behavior in rodents[10][11][12][13].

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms).

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle solution.

  • Rodents (mice or rats).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes prior to testing.

  • Administer this compound or vehicle (e.g., 30 minutes pre-test, i.p.).

  • Place the animal in the center of the maze, facing one of the closed arms.

  • Allow the animal to explore the maze for 5 minutes, recording its behavior with the video tracking system.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Thoroughly clean the maze with 70% ethanol between animals.

Data Analysis:

  • Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open + closed arms)] * 100 and the percentage of open arm entries [(Entries into open arms) / (Total arm entries)] * 100.

  • Compare these parameters between groups using a t-test or ANOVA. A decrease in open arm exploration is indicative of an anxiogenic-like effect.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of declarative memory that is dependent on the hippocampus and cortical regions[3][14][15][16].

Materials:

  • Open field arena.

  • Two sets of identical objects (e.g., small plastic toys) that are heavy enough not to be displaced by the animals.

  • A novel object, distinct from the familiar objects in shape, color, and texture.

  • Video camera and tracking software.

  • This compound solution.

  • Vehicle solution.

  • Rodents (rats are often preferred for this task).

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty open field arena for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).

  • Inter-trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory). Administer this compound or vehicle either before the training phase (to test effects on acquisition) or after the training phase (to test effects on consolidation).

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for 5 minutes. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.

  • Clean the objects and the arena with 70% ethanol between trials.

Data Analysis:

  • Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time) * 100.

  • A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. A DI close to zero suggests a memory deficit.

  • Compare the DI between the treatment groups using a t-test or ANOVA.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in disorders like schizophrenia[7][8][9][17].

Materials:

  • Startle response measurement system with a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor to measure the startle response.

  • This compound solution.

  • Vehicle solution.

  • Rodents (rats or mice).

Procedure:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle.

  • Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65 dB).

  • The test session consists of several trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB burst of white noise for 40 ms).

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) presented 30-120 ms (B15284909) before the startling pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Measure the startle amplitude (the peak response within a specific time window after the pulse).

Data Analysis:

  • Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] * 100.

  • Compare the %PPI between the treatment groups using ANOVA. A reduction in %PPI indicates a disruption of sensorimotor gating.

Mandatory Visualizations

G Muscarinic Receptor Signaling Pathways cluster_0 Gq/11 Pathway (M1, M3, M5) cluster_1 Gi/o Pathway (M2, M4) ACh_q Acetylcholine mAChR_q M1/M3/M5 Receptor ACh_q->mAChR_q Gq11 Gq/11 mAChR_q->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC antagonist_q mAChR-IN-1 antagonist_q->mAChR_q ACh_i Acetylcholine mAChR_i M2/M4 Receptor ACh_i->mAChR_i Gio Gi/o mAChR_i->Gio AC Adenylyl Cyclase Gio->AC IonChannel Ion Channel Modulation Gio->IonChannel cAMP cAMP Production AC->cAMP antagonist_i mAChR-IN-1 antagonist_i->mAChR_i

Caption: Major signaling pathways of muscarinic acetylcholine receptors.

G General Experimental Workflow for Behavioral Testing animal_procurement Animal Procurement & Acclimation habituation Habituation to Testing Environment animal_procurement->habituation dosing Dosing (Vehicle or Drug) habituation->dosing drug_prep This compound Preparation drug_prep->dosing behavioral_assay Behavioral Assay Performance dosing->behavioral_assay data_collection Data Collection & Recording behavioral_assay->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized workflow for conducting behavioral pharmacology studies.

References

Application Notes and Protocols: mAChR-IN-1 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell culture experiments. The following sections detail the compound's mechanism of action, protocols for determining its optimal concentration, assessing its effects on intracellular signaling, and evaluating its cytotoxicity.

Introduction

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1][2]. Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are involved in a multitude of physiological processes, making their antagonists valuable tools for research and potential therapeutic development.[3] This document provides detailed protocols for the effective use of this compound in in vitro cell culture systems.

Mechanism of Action

Muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes, are coupled to Gq/11 proteins. Upon activation by an agonist like acetylcholine (ACh) or carbachol, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium triggers a variety of downstream cellular responses.[4][5][6]

This compound, as an antagonist, binds to the muscarinic receptor and prevents the binding of agonists, thereby inhibiting this signaling cascade and the subsequent increase in intracellular calcium.

Signaling Pathway of M1/M3/M5 Muscarinic Receptor and Inhibition by this compound

mAChR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR M1/M3/M5 Receptor Gq_11 Gq/11 mAChR->Gq_11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq_11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Downstream Cellular Response Ca2+->Cellular_Response Triggers Agonist Agonist (e.g., Acetylcholine) Agonist->mAChR Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR Blocks dose_response_workflow A 1. Plate cells expressing mAChRs B 2. Prepare serial dilutions of mAChR-IN-1 HCl A->B C 3. Load cells with a calcium-sensitive dye B->C D 4. Incubate cells with mAChR-IN-1 HCl dilutions C->D E 5. Stimulate with a mAChR agonist (at EC80) D->E F 6. Measure fluorescence to determine calcium flux E->F G 7. Analyze data and calculate IC50 F->G nfat_assay_logic M1_Activation M1 Receptor Activation (by Agonist) Ca_Increase Increased Intracellular Ca²⁺ M1_Activation->Ca_Increase NFAT_Activation NFAT Activation Ca_Increase->NFAT_Activation Luciferase_Expression Luciferase Expression NFAT_Activation->Luciferase_Expression Light_Production Light Production Luciferase_Expression->Light_Production mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->M1_Activation Inhibits

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride: A Pan-Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mAChR-IN-1 hydrochloride is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the modulation of a vast array of physiological functions mediated by the neurotransmitter acetylcholine. Five distinct subtypes, M1 through M5, have been identified, each with unique tissue distribution and downstream signaling pathways. This document provides an overview of this compound, its general pharmacological properties, and detailed protocols for its application in in-vitro research settings to characterize its activity at the M1-M5 receptor subtypes.

Mechanism of Action

Muscarinic acetylcholine receptors are categorized into two main signaling pathways based on their G protein coupling. The M1, M3, and M5 receptor subtypes primarily couple to Gαq/11 proteins, which activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Conversely, the M2 and M4 receptor subtypes couple to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

As a pan-muscarinic antagonist, this compound is expected to competitively bind to the orthosteric site on all five muscarinic receptor subtypes, thereby blocking the binding of acetylcholine and subsequent downstream signaling.

cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling cluster_antagonist Antagonist Action M1_M3_M5 M1, M3, M5 Receptors Gq11 Gαq/11 M1_M3_M5->Gq11 Acetylcholine PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC M2_M4 M2, M4 Receptors Gio Gαi/o M2_M4->Gio Acetylcholine AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChRs M1-M5 Receptors mAChR_IN_1->mAChRs Blocks

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors and the inhibitory action of this compound.

Physicochemical Properties and Solubility

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₃H₂₆ClIN₂O₂
Molecular Weight 524.82 g/mol
Appearance Solid
CAS Number 119391-73-0
Storage (Solid) 4°C, sealed, away from moisture and light
Storage (In Solvent) -80°C (6 months), -20°C (1 month)

Solubility Data

SolventConcentrationNotes
DMSO 65 mg/mL (123.85 mM)Requires sonication.
Water 1 mg/mL (1.91 mM)Requires sonication and warming to 60°C.

Pharmacological Data

Experimental Protocols

The following are detailed, exemplary protocols for determining the antagonist affinity and potency of this compound at each of the five human muscarinic receptor subtypes.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for each of the M1-M5 receptor subtypes.

start Start prep_membranes Prepare Cell Membranes Expressing M1-M5 Receptors start->prep_membranes add_radioligand Add Radioligand (e.g., [³H]-NMS) prep_membranes->add_radioligand add_competitor Add Varying Concentrations of mAChR-IN-1 HCl add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Kᵢ Determination) quantify->analyze end End analyze->end start Start seed_cells Seed Cells Expressing M1, M3, or M5 Receptors start->seed_cells load_dye Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) seed_cells->load_dye pre_incubate Pre-incubate with Varying Concentrations of mAChR-IN-1 HCl load_dye->pre_incubate add_agonist Add a Muscarinic Agonist (e.g., Carbachol) pre_incubate->add_agonist measure_fluorescence Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) add_agonist->measure_fluorescence analyze Data Analysis (IC₅₀ Determination) measure_fluorescence->analyze end End analyze->end

References

Application Notes and Protocols for Patch-Clamp Recording with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides exemplary data on its potential effects on neuronal activity, and details protocols for its application in whole-cell patch-clamp recordings.

Introduction to this compound

This compound is a potent and selective antagonist of muscarinic acetylcholine receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1][2]. Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are crucial in modulating neuronal excitability and synaptic transmission in both the central and peripheral nervous systems[3]. They are broadly classified into five subtypes (M1-M5). The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. In contrast, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels[3]. By antagonizing these receptors, this compound can be a valuable tool for investigating cholinergic signaling and its role in various physiological and pathological processes.

Mechanism of Action and Signaling Pathways

As a mAChR antagonist, this compound competitively binds to muscarinic receptors, preventing their activation by the endogenous agonist acetylcholine (ACh) or other muscarinic agonists. This blockade inhibits the downstream signaling pathways, leading to alterations in ion channel activity and neuronal function.

The primary signaling pathways modulated by mAChRs are depicted below. The action of this compound would be to inhibit these pathways at the receptor level.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11-coupled) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o-coupled) ACh_q Acetylcholine (ACh) mAChR_q mAChR (M1, M3, M5) ACh_q->mAChR_q Gq Gq/11 mAChR_q->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ion_Channel_q Ion Channel Modulation (e.g., K⁺ channel inhibition) Ca_release->Ion_Channel_q PKC->Ion_Channel_q ACh_i Acetylcholine (ACh) mAChR_i mAChR (M2, M4) ACh_i->mAChR_i Gi Gi/o mAChR_i->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ion_Channel_i Ion Channel Modulation (e.g., K⁺ channel activation, Ca²⁺ channel inhibition) Gi->Ion_Channel_i Directly Modulates cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Ion_Channel_i mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->mAChR_q Inhibits mAChR_IN_1->mAChR_i Inhibits

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Data Presentation: Exemplary Effects of this compound in Patch-Clamp Recordings

The following tables summarize potential quantitative data from whole-cell patch-clamp experiments investigating the effects of this compound. This data is illustrative and based on the known pharmacology of potent muscarinic antagonists. Researchers should generate their own data for specific cell types and experimental conditions.

Table 1: Inhibition of Muscarine-Induced Inward Current in Hippocampal Pyramidal Neurons

Concentration of mAChR-IN-1 HClAgonist (Muscarine)Peak Inward Current (pA) (Mean ± SEM)% Inhibition
Vehicle Control10 µM-152.3 ± 12.50%
1 nM10 µM-118.7 ± 10.122.1%
10 nM10 µM-75.4 ± 8.950.5%
17 nM (IC50) 10 µM -76.1 (calculated) 50%
100 nM10 µM-25.1 ± 5.283.5%
1 µM10 µM-8.3 ± 2.194.5%

Table 2: Effect of this compound on Action Potential Firing in Cortical Neurons (Current-Clamp)

ConditionRheobase (pA) (Mean ± SEM)Action Potential Frequency @ 2x Rheobase (Hz) (Mean ± SEM)Afterhyperpolarization (AHP) Amplitude (mV) (Mean ± SEM)
Control85.2 ± 7.115.3 ± 1.8-12.5 ± 1.1
+ 10 µM Carbachol55.8 ± 6.325.1 ± 2.5-8.2 ± 0.9
+ 10 µM Carbachol + 100 nM mAChR-IN-1 HCl82.5 ± 7.516.1 ± 2.0-12.1 ± 1.3

Experimental Protocols

The following are detailed protocols for using this compound in whole-cell patch-clamp experiments on cultured neurons or acute brain slices.

Preparation of Stock and Working Solutions
  • Stock Solution (10 mM): Dissolve the appropriate amount of this compound (check molecular weight on the product sheet) in sterile, nuclease-free water or DMSO. Aliquot into smaller volumes and store at -20°C or -80°C for long-term storage[1].

  • Working Solutions: On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations in the extracellular recording solution. It is recommended to prepare fresh working solutions daily.

Whole-Cell Patch-Clamp Recording Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental questions.

a. Cell Preparation:

  • Cultured Neurons: Plate neurons on glass coverslips and culture for the desired duration.

  • Acute Brain Slices: Prepare 250-350 µm thick brain slices from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

b. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Intracellular (Pipette) Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

c. Recording Procedure:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Approach a target neuron under visual guidance (e.g., DIC optics).

  • Apply slight positive pressure to the pipette and approach the cell membrane.

  • Upon contact (indicated by an increase in pipette resistance), release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Once a stable seal is formed, apply a brief pulse of negative pressure to rupture the membrane and achieve the whole-cell configuration.

  • Switch the amplifier to voltage-clamp or current-clamp mode.

  • Allow the cell to stabilize for 5-10 minutes before starting recordings.

d. Application of this compound:

  • Establish a stable baseline recording in normal aCSF.

  • To study the antagonistic properties, first apply a muscarinic agonist (e.g., acetylcholine, carbachol, or muscarine) to elicit a response.

  • After washing out the agonist, co-apply the agonist with the desired concentration of this compound. Alternatively, pre-incubate the slice/cells with this compound for several minutes before applying the agonist.

  • Record the changes in holding current, membrane potential, or firing frequency.

Experimental Workflow Diagram

prep_solutions Prepare Stock and Working Solutions setup_rig Set up Patch-Clamp Rig and Perfusion System prep_solutions->setup_rig cell_prep Prepare Cultured Neurons or Acute Brain Slices cell_prep->setup_rig pull_pipettes Pull and Fill Patch Pipettes setup_rig->pull_pipettes obtain_seal Approach Neuron and Obtain Gigaseal pull_pipettes->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell baseline Record Stable Baseline whole_cell->baseline apply_agonist Apply Muscarinic Agonist (e.g., Carbachol) baseline->apply_agonist washout Washout apply_agonist->washout apply_antagonist Apply mAChR-IN-1 HCl + Agonist washout->apply_antagonist record_data Record Experimental Data apply_antagonist->record_data analyze_data Analyze Data record_data->analyze_data

Caption: Experimental workflow for patch-clamp recording.

Concluding Remarks

This compound is a valuable pharmacological tool for the investigation of muscarinic cholinergic signaling in various neuronal and non-neuronal cell types. The protocols and exemplary data provided in these application notes serve as a starting point for researchers to design and execute patch-clamp experiments to elucidate the role of mAChRs in their specific systems of interest. As with any pharmacological agent, it is crucial to perform appropriate concentration-response experiments and controls to validate the findings.

References

Application Notes and Protocols for mAChR-IN-1 Hydrochloride in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1][2] They are implicated in a wide range of physiological processes and are attractive therapeutic targets for various diseases. High-throughput screening (HTS) is a critical tool in the discovery of novel ligands that modulate mAChR activity.

mAChR-IN-1 hydrochloride is a potent muscarinic cholinergic receptor antagonist.[3] Its utility as a tool compound in HTS campaigns allows for the identification and characterization of new mAChR modulators. These application notes provide a comprehensive overview of the use of this compound in HTS, with a focus on a detailed protocol for a calcium flux assay.

Data Presentation

The following table summarizes the key pharmacological data for this compound.

Compound NameTargetActivityIC50 (nM)
This compoundMuscarinic Acetylcholine Receptors (mAChRs)Antagonist17

Table 1: Pharmacological Data for this compound.

Signaling Pathway

The M1, M3, and M5 subtypes of muscarinic acetylcholine receptors couple to Gq/11 proteins. Activation of these receptors by an agonist, such as acetylcholine, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes, forming the basis of a common HTS assay.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist mAChR Muscarinic Receptor (M1, M3, M5) Agonist->mAChR Binds to Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases Cellular_Response Cellular Response Ca2+->Cellular_Response Triggers HTS_Workflow Start Start Primary_Screen Primary HTS (Single Concentration) Start->Primary_Screen Hit_Identification Identify Primary Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds Potency_Determination Determine Potency (IC50) Dose_Response->Potency_Determination Selectivity_Profiling Selectivity Profiling (M1-M5 Subtypes) Potency_Determination->Selectivity_Profiling Potent Hits Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization Selective Hits

References

Troubleshooting & Optimization

preventing mAChR-IN-1 hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: mAChR-IN-1 Hydrochloride

Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For this compound, the recommended solvent for creating a high-concentration primary stock solution is dimethyl sulfoxide (B87167) (DMSO). It is advisable to use a fresh, anhydrous grade of DMSO to prevent compound degradation that can be accelerated by moisture.

Q2: I observed precipitation immediately after adding my DMSO stock solution to the aqueous cell culture medium. What is causing this?

A2: This is a common issue known as solvent-shift precipitation. When a compound dissolved in a high concentration of an organic solvent like DMSO is rapidly diluted into an aqueous medium, its solubility can drop dramatically, causing it to fall out of solution. The aqueous solubility of the compound is a better predictor of its behavior in media than its solubility in pure DMSO.[1]

Q3: Can I pre-dissolve this compound directly in my cell culture medium or a buffer like PBS?

A3: Direct dissolution in aqueous solutions is generally not recommended for the initial stock preparation due to the compound's low aqueous solubility. However, if your experimental workflow requires this, it's crucial to first determine the compound's maximum solubility in your specific medium to avoid creating a supersaturated and unstable solution.

Q4: My media containing this compound appeared clear initially but became cloudy after several hours in the incubator. Why did this happen?

A4: Delayed precipitation can be caused by several factors. Changes in the media's pH over time due to cellular metabolism can alter the ionization state and solubility of the compound.[2][3] Additionally, interactions with salts, proteins (especially from fetal bovine serum), and other components in the media can lead to the formation of insoluble complexes.[2][4] Temperature changes can also affect solubility.

Q5: What is the maximum concentration of DMSO my cells can tolerate?

A5: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, it is always best practice to perform a vehicle control experiment to confirm that the final DMSO concentration used does not affect your specific cell type or experimental endpoint.

Troubleshooting Guide: Preventing Precipitation

This guide provides a systematic approach to diagnosing and solving precipitation issues with this compound.

Issue 1: Immediate Precipitation Upon Dilution

  • Question: My compound precipitates instantly when I add the DMSO stock to my pre-warmed media. How can I fix this?

  • Answer: This is likely due to the sharp decrease in solubility when shifting from an organic solvent to an aqueous environment.

    • Solution 1: Use an Intermediate Dilution Step. Instead of adding the high-concentration DMSO stock directly to the full volume of media, first create an intermediate dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO. Then, add this 1 mM stock to your pre-warmed media.[2] This gradual reduction in solvent concentration can help keep the compound in solution.

    • Solution 2: Modify the Dilution Technique. Add the DMSO stock drop-wise to the pre-warmed media while gently vortexing or swirling.[2] This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that are prone to precipitation.

    • Solution 3: Reduce Final Concentration. The desired final concentration may exceed the compound's solubility limit in your specific cell culture medium. Perform a solubility test to determine the maximum achievable concentration under your experimental conditions.

Issue 2: Delayed Precipitation in the Incubator

  • Question: The media looked clear, but after 24 hours at 37°C, I see a fine white powder or crystalline structures in my wells. What should I do?

  • Answer: This suggests that the compound is unstable in the complex environment of the cell culture medium over time.

    • Solution 1: Incorporate a Surfactant or Solubilizing Agent. For challenging compounds, adding a small amount of a biocompatible surfactant like Tween-80 (e.g., final concentration of 0.01-0.1%) to the media can help maintain solubility.[5]

    • Solution 2: Test Different Media Formulations. Components in your media, such as certain salts or high concentrations of serum, may be interacting with the compound.[2][4] Try preparing the compound in media with a lower serum concentration (e.g., 2% instead of 10%) or in a different basal medium altogether to see if precipitation is reduced.

    • Solution 3: Prepare Freshly Before Use. Due to potential instability, it is best to prepare the final working solution of this compound immediately before adding it to the cells. Avoid storing the compound diluted in aqueous media for extended periods.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Solubility (mg/mL)Molar Concentration (mM)Observations
DMSO≥ 50≥ 95.1Clear solution
Ethanol~10~19.0Slight warming may be needed
Water< 0.1< 0.19Insoluble
PBS (pH 7.4)< 0.1< 0.19Insoluble

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details a two-step dilution method to minimize precipitation.

  • Preparation of 10 mM Primary Stock Solution:

    • Equilibrate the vial of this compound powder to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Ensure complete dissolution by vortexing for 30 seconds. If necessary, briefly sonicate the vial in a water bath.[6]

    • Visually inspect the solution to ensure no particulates are present.

    • Aliquot the stock solution into small, single-use volumes and store at -80°C for long-term stability (up to 6 months).[6]

  • Preparation of 1 µM Final Working Solution in Cell Culture Medium:

    • Thaw a single aliquot of the 10 mM primary stock solution.

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • Step A (Intermediate Dilution): Prepare a 100 µM intermediate stock by diluting 1 µL of the 10 mM primary stock into 99 µL of complete cell culture medium. Mix thoroughly by pipetting.

    • Step B (Final Dilution): Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed complete medium to reach the final concentration of 1 µM.

    • Mix immediately by gentle inversion or swirling. Do not vortex vigorously, as this can cause proteins in the serum to denature.

    • Visually inspect the final working solution for clarity before adding it to your cells.

Visualizations

G start Precipitation Observed in Cell Culture Media check_timing When does it occur? start->check_timing immediate Immediately Upon Dilution check_timing->immediate Immediately delayed After Incubation (Hours/Days) check_timing->delayed Delayed sol_immediate_1 Use a Two-Step (Intermediate) Dilution immediate->sol_immediate_1 sol_immediate_2 Add Stock Drop-wise While Vortexing Media immediate->sol_immediate_2 sol_immediate_3 Verify Final Concentration is Below Solubility Limit immediate->sol_immediate_3 sol_delayed_1 Add Solubilizing Agent (e.g., Tween-80) delayed->sol_delayed_1 sol_delayed_2 Test Lower Serum Concentration or Different Media delayed->sol_delayed_2 sol_delayed_3 Prepare Working Solution Fresh Before Each Use delayed->sol_delayed_3 G cluster_0 Cell Membrane mAChR mAChR Gq Gq Protein mAChR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Inhibitor mAChR-IN-1 Inhibitor->mAChR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates

References

Technical Support Center: Optimizing mAChR-IN-1 Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo dosage of mAChR-IN-1 hydrochloride. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo study?

A1: Currently, there is no established optimal in vivo dose for this compound in published literature. However, based on its high potency as a muscarinic cholinergic receptor antagonist (IC50 of 17 nM), a cautious approach is recommended.[1][2] A pilot dose-response study is essential to determine the optimal dose for your specific animal model and experimental endpoint.

For initial studies in rodents, a starting dose range can be extrapolated from studies with other muscarinic antagonists. For instance, the non-selective antagonist scopolamine (B1681570) has been used at doses ranging from 10 to 100 µg/kg (i.p.) in rats to affect sign-tracking behavior.[3] Another selective M1 antagonist, VU0255035, was administered at 10 mg/kg (i.p.) in rats for studies on pilocarpine-induced seizures.[4] Given the high potency of this compound, a starting dose at the lower end of this range, or even below, is advisable. A suggested starting range for a pilot study could be 0.01 to 1 mg/kg.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound is a critical factor for in vivo studies. It is recommended to prepare fresh solutions for each experiment. A common method involves creating a stock solution in an organic solvent like DMSO, which is then further diluted in a vehicle suitable for animal administration.

Table 1: Recommended Vehicle Formulations for In Vivo Administration

FormulationCompositionNotes
Aqueous Suspension 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineSuitable for intraperitoneal (i.p.) or oral (p.o.) administration.
Oil-based Solution 10% DMSO, 90% Corn OilCan be used for subcutaneous (s.c.) or i.p. injection. May provide a slower release profile.

Source: Adapted from manufacturer's recommendations.

Q3: What are the expected physiological effects of this compound administration?

A3: As a muscarinic antagonist, this compound is expected to block the effects of acetylcholine (B1216132) at muscarinic receptors. The physiological consequences can be widespread and depend on the dose and the specific receptor subtypes (M1-M5) it targets with highest affinity. Potential effects include:

  • Central Nervous System (CNS): Alterations in cognitive function, motor control, and arousal.

  • Peripheral Nervous System (PNS): Changes in heart rate, glandular secretions (e.g., saliva), and smooth muscle contraction in the gastrointestinal and urinary tracts.

Researchers should closely monitor animals for signs of anticholinergic effects, such as dry mouth, dilated pupils, tachycardia, and constipation, especially at higher doses.

Troubleshooting Guide

Problem 1: No observable effect at the initial doses.

  • Possible Cause: The administered dose is below the therapeutic window for the desired effect.

  • Troubleshooting Steps:

    • Increase the Dose: Gradually escalate the dose in subsequent cohorts of animals. A logarithmic dose escalation (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) is a common strategy in dose-finding studies.

    • Verify Compound Activity: Ensure the compound is active by testing it in an in vitro assay if possible.

    • Check Administration Route: The chosen route of administration may not provide adequate bioavailability. Consider alternative routes (e.g., intravenous for direct systemic exposure if feasible).

    • Assess Pharmacokinetics: If resources permit, conduct a preliminary pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile in your animal model.

Problem 2: Significant adverse effects are observed.

  • Possible Cause: The administered dose is too high and is causing systemic anticholinergic toxicity.

  • Troubleshooting Steps:

    • Reduce the Dose: Immediately lower the dose in subsequent experiments.

    • Monitor Vital Signs: Closely monitor heart rate, body temperature, and other relevant physiological parameters.

    • Refine the Dosing Regimen: Consider if a different dosing schedule (e.g., more frequent, smaller doses) might maintain efficacy while reducing toxicity.

    • Evaluate Subtype Selectivity: If the adverse effects are related to peripheral muscarinic receptor blockade, it may indicate a lack of selectivity of the compound for the intended CNS target.

Experimental Protocols

Protocol 1: Pilot Dose-Response Study for Efficacy

This protocol outlines a general procedure for determining the effective dose (ED50) of this compound for a specific behavioral or physiological endpoint.

  • Animal Model: Select the appropriate animal species and strain for your research question.

  • Group Allocation: Randomly assign animals to several groups (e.g., n=8-10 per group). Include a vehicle control group and at least 3-4 dose groups of this compound (e.g., 0.1, 1, 10 mg/kg).

  • Drug Preparation: Prepare fresh solutions of this compound and the vehicle on the day of the experiment.

  • Administration: Administer the compound or vehicle via the chosen route (e.g., i.p. injection).

  • Endpoint Measurement: At a predetermined time point post-administration (based on expected peak plasma concentration, if known, or a standardized time like 30 minutes), assess the desired experimental endpoint (e.g., performance in a cognitive task, reduction in seizure activity, change in a physiological parameter).

  • Data Analysis: Analyze the data to determine the dose-response relationship and calculate the ED50.

Protocol 2: Assessment of Motor and General Health Side Effects

This protocol is designed to be run in parallel with the efficacy study to assess potential adverse effects.

  • Observational Battery: Before and at regular intervals after drug administration, perform a systematic observation of the animals. This can include scoring for:

    • General activity levels (e.g., using an open-field test)

    • Motor coordination (e.g., using a rotarod test)

    • Presence of tremors, ataxia, or other abnormal movements

    • Autonomic signs (e.g., salivation, pupil size, piloerection)

  • Physiological Monitoring: If feasible, monitor physiological parameters such as heart rate, blood pressure, and body temperature.

  • Data Analysis: Compare the observations and measurements between the different dose groups and the vehicle control to identify any dose-dependent side effects.

Visualizations

Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase, Phospholipase C) G_Protein->Effector Modulates Response Cellular Response Effector->Response mAChR_IN_1 mAChR-IN-1 HCl mAChR_IN_1->mAChR Blocks

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_testing Efficacy Testing cluster_analysis Data Analysis A Acclimate Animals B Prepare mAChR-IN-1 HCl and Vehicle Solutions A->B C Randomly Assign to Groups (Vehicle, Dose 1, Dose 2, Dose 3) B->C D Administer Compound/Vehicle C->D E Monitor for Adverse Effects D->E F Conduct Behavioral or Physiological Assay D->F G Analyze Endpoint Data (e.g., ANOVA) F->G H Determine Dose-Response Curve and ED50 G->H

Caption: Workflow for a pilot in vivo dose-response study.

Troubleshooting_Logic Start Initial Dose Administered Outcome Observe Outcome Start->Outcome NoEffect No Effect Outcome->NoEffect No AdverseEffect Adverse Effects Outcome->AdverseEffect Yes, severe DesiredEffect Desired Effect Outcome->DesiredEffect Yes, optimal IncreaseDose Increase Dose NoEffect->IncreaseDose DecreaseDose Decrease Dose AdverseEffect->DecreaseDose OptimizeDose Proceed with Dose Optimization DesiredEffect->OptimizeDose

References

troubleshooting off-target effects of mAChR-IN-1 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address potential off-target effects of mAChR-IN-1 (B1139293) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My experimental results with mAChR-IN-1 hydrochloride are inconsistent with known muscarinic receptor signaling. What could be the cause?

A1: Inconsistencies can arise from several factors. Firstly, this compound is a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist with an IC50 of 17 nM, but its selectivity across the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available resources.[1][2][3] Your cellular system may express a different subtype than you assume, leading to unexpected pharmacology. Secondly, the observed effect might be due to off-target interactions with other receptors or kinases. It is crucial to validate the on-target activity and investigate potential off-target effects in your specific experimental setup.

Q2: I am observing a phenotype that cannot be explained by the blockade of muscarinic receptors. How can I determine if this is an off-target effect?

A2: The first step is to confirm that the phenotype is dose-dependent and reproducible. If so, you can employ several strategies to investigate potential off-target effects. A recommended approach is to use a structurally different mAChR antagonist with a known selectivity profile. If the phenotype persists with a different antagonist, it is less likely to be a target-specific effect. Additionally, you can perform counter-screening against a panel of receptors and kinases to identify potential off-target interactions. For a more in-depth analysis, consider global approaches like phospho-proteomics to identify signaling pathways affected by the compound.[4]

Q3: What are the typical off-target liabilities for muscarinic receptor antagonists?

Q4: How can I confirm that this compound is engaging its intended target in my cellular model?

A4: You can perform a cellular functional assay to confirm target engagement. For instance, if you are studying a Gq-coupled muscarinic receptor (M1, M3, M5), you can measure the inhibition of acetylcholine-induced calcium mobilization in the presence of increasing concentrations of this compound.[7] For Gi-coupled receptors (M2, M4), you can measure the reversal of agonist-induced inhibition of cAMP production.[7] These assays will allow you to determine the potency (IC50) of the compound in your specific cell system.

Troubleshooting Unexplained Phenotypes

When encountering an unexpected experimental outcome with this compound, a systematic approach can help to identify the root cause. The following logical diagram illustrates a troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed B Is the phenotype dose-dependent and reproducible? A->B C Investigate experimental variability (e.g., cell passage, reagent quality). B->C No D Is the on-target IC50 in your system consistent with published values? B->D Yes E Perform on-target validation (e.g., Calcium flux, cAMP assay). D->E No G Use a structurally unrelated mAChR antagonist. Does the phenotype persist? D->G Yes E->D F Phenotype is likely on-target. Consider downstream signaling complexity. H Phenotype is likely an off-target effect of this compound. G->H Yes I Phenotype is likely on-target. The two antagonists may have different subtype selectivities. G->I No J Characterize off-target(s) via counter-screening (receptor & kinase panels). H->J

Caption: A logical diagram for troubleshooting unexpected phenotypes.

Quantitative Data Summary

Due to the limited publicly available data for this compound, a comprehensive table of on- and off-target activities cannot be provided. The only available quantitative data is its potent but non-specific IC50 value.

CompoundTargetIC50 (nM)
This compoundmAChR17

This table will be updated as more data becomes available.

Key Experimental Protocols

To aid in the investigation of on- and off-target effects, detailed protocols for key experiments are provided below.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • This compound stock solution.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-50 µ g/well .

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either vehicle, a dilution series of this compound, or atropine for non-specific binding.

  • Incubation: Add the membrane suspension to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.[1][8][9][10]

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow A Prepare reagents: - Membranes (M1-M5) - Radioligand ([3H]-NMS) - Test compound (mAChR-IN-1) - Buffers B Set up 96-well plate: - Total binding (Radioligand + Vehicle) - Non-specific binding (Radioligand + Atropine) - Competition (Radioligand + Test Compound) A->B C Add membranes and incubate B->C D Filter and wash to separate bound and free radioligand C->D E Measure radioactivity with a scintillation counter D->E F Analyze data to determine IC50 and Ki E->F

Caption: Workflow for a radioligand binding assay.

In Vitro Kinase Assay

This protocol is designed to test if this compound inhibits the activity of a specific kinase, which might be a suspected off-target.

Materials:

  • Purified active kinase.

  • Kinase-specific substrate (peptide or protein).

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • [γ-33P]-ATP.

  • This compound stock solution.

  • Phosphocellulose paper.

  • Wash buffer (e.g., 0.75% phosphoric acid).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the purified kinase, and the specific substrate.

  • Inhibitor Addition: Add either vehicle or a dilution series of this compound to the reaction mixtures.

  • Initiate Reaction: Start the kinase reaction by adding [γ-33P]-ATP. Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction: Spot a portion of each reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose papers extensively with wash buffer to remove unincorporated [γ-33P]-ATP.

  • Counting: Place the washed papers in scintillation vials, add scintillation fluid, and measure the incorporated radioactivity.

  • Data Analysis: Determine the percentage of kinase inhibition at each concentration of this compound and calculate the IC50 value.[4][11][12]

Muscarinic Receptor Signaling Pathways

The five muscarinic acetylcholine receptor subtypes couple to different G proteins to initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

Muscarinic_Signaling Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Signaling cluster_gi Gi/o Signaling M1_M3_M5 M1, M3, M5 Gq Gq/11 M1_M3_M5->Gq activate PLC Phospholipase C (PLC) Gq->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Increase IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi Gi/o M2_M4->Gi activate AC Adenylyl Cyclase (AC) Gi->AC inhibit cAMP cAMP Decrease AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 mAChR_IN_1 This compound mAChR_IN_1->M1_M3_M5 antagonizes mAChR_IN_1->M2_M4 antagonizes

Caption: Signaling pathways of muscarinic acetylcholine receptors.

References

Technical Support Center: mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of mAChR-IN-1 hydrochloride in solution. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound has good solubility in DMSO.[1] It is sparingly soluble in water, requiring sonication and warming to 60°C to achieve a concentration of 1 mg/mL.[1] For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil can be used to achieve higher concentrations.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: Prepared stock solutions of this compound should be stored under the following conditions to minimize degradation:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is crucial to store the solutions in sealed containers, protected from moisture and light.[1]

Q3: How can I prevent degradation of this compound in solution?

A3: To prevent degradation, it is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated freeze-thaw cycles, which can accelerate the degradation of the compound.[1] Additionally, ensure solutions are stored protected from light.

Q4: Can I prepare aqueous solutions of this compound?

A4: Yes, but with caution. The solubility in water is limited (1 mg/mL) and requires heating and sonication.[1] If you prepare an aqueous stock solution, it is recommended to dilute it to the working concentration, sterilize it by filtering through a 0.22 μm filter, and use it promptly. Aqueous solutions are generally not recommended for long-term storage.

Solution Preparation and Stability Data

Quantitative data regarding the solubility and recommended storage of this compound are summarized below.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO65123.85Ultrasonic assistance may be needed. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
Water11.91Requires ultrasonic assistance and heating to 60°C.[1]

Table 2: Recommended Storage and Stability of Stock Solutions

Storage TemperatureRecommended DurationStorage Conditions
-80°CUp to 6 monthsSealed, protected from moisture and light.[1]
-20°CUp to 1 monthSealed, protected from moisture and light.[1]

Troubleshooting Guide

Issue 1: Precipitate observed in the solution after storage.

  • Possible Cause 1: Exceeded solubility limit. The concentration of this compound may be too high for the chosen solvent, especially at lower temperatures.

    • Solution: Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution.

  • Possible Cause 2: Solvent hydration. If using DMSO, it may have absorbed moisture from the atmosphere, reducing the solubility of the compound.[1]

    • Solution: Use fresh, anhydrous DMSO for preparing new stock solutions.

  • Possible Cause 3: Degradation. Over time, the compound may degrade, leading to the formation of less soluble degradation products.

    • Solution: Prepare fresh stock solutions. Adhere to the recommended storage durations and conditions.

Issue 2: Inconsistent or lower than expected experimental results.

  • Possible Cause 1: Compound degradation due to improper storage. Repeated freeze-thaw cycles or extended storage at inappropriate temperatures can lead to a decrease in the effective concentration of the active compound.

    • Solution: Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1] Prepare fresh solutions if the current stock is older than the recommended storage period.

  • Possible Cause 2: Incomplete dissolution. The compound may not be fully dissolved, leading to a lower actual concentration in your experiment.

    • Solution: Ensure complete dissolution by visual inspection. Use sonication or gentle warming as recommended, especially for aqueous solutions.[1]

Experimental Protocols

Protocol for Preparing a DMSO Stock Solution (e.g., 10 mM)

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the required amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of this compound, add 1.9054 mL of DMSO for a 10 mM solution).[1]

  • Vortex the solution until the compound is fully dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Visual Guides

Below are diagrams illustrating key workflows and concepts related to the handling of this compound.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use start Weigh mAChR-IN-1 HCl add_solvent Add Anhydrous Solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw Avoid Freeze-Thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for Preparation and Use of mAChR-IN-1 HCl Stock Solution.

G cluster_troubleshooting Troubleshooting Common Issues issue1 Issue: Precipitate in Solution cause1a Exceeded Solubility issue1->cause1a Possible Cause cause1b Solvent Hydration issue1->cause1b Possible Cause cause1c Degradation issue1->cause1c Possible Cause issue2 Issue: Inconsistent Results cause2a Improper Storage (Freeze-Thaw) issue2->cause2a Possible Cause cause2b Incomplete Dissolution issue2->cause2b Possible Cause solution1a Warm/Sonicate or Dilute cause1a->solution1a Solution solution1b Use Fresh Anhydrous Solvent cause1b->solution1b Solution solution1c Prepare Fresh Solution cause1c->solution1c Solution solution2a Aliquot Stocks / Use Fresh cause2a->solution2a Solution solution2b Ensure Complete Dissolution cause2b->solution2b Solution

Caption: Troubleshooting Guide for this compound Solutions.

References

Technical Support Center: Troubleshooting mAChR Antagonists in Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists in behavioral assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges, ensure data integrity, and accurately interpret your results.

Frequently Asked Questions (FAQs)

Q1: My animals show hyperactivity after antagonist administration. How can I separate locomotor effects from cognitive effects?

A1: This is a critical and common issue, as non-selective antagonists like scopolamine (B1681570) can increase locomotor activity, confounding cognitive data.[1][2] The hyperactivity is thought to be mediated predominantly by the M4 receptor subtype.[3]

  • Solution 1: Dose-Response Analysis. Perform a dose-response study. Lower doses of scopolamine (e.g., <0.1 mg/kg) may impair attention and sensory discrimination with minimal impact on locomotion, while higher doses (>0.3 mg/kg) are often required for memory deficits but also induce hyperactivity.[1]

  • Solution 2: Locomotor Activity Monitoring. Always measure locomotor activity independently, for instance, in an open field test prior to the cognitive task. This allows you to select a dose that does not cause hyperactivity or to use locomotor activity as a covariate in your statistical analysis.

  • Solution 3: Use a More Selective Antagonist. If possible, consider using an antagonist with greater selectivity for M1 receptors, which are more closely associated with cognitive processes, to minimize the M4-mediated locomotor effects.[1]

Q2: How do I know if the observed behavioral effects are due to central nervous system (CNS) actions or peripheral side effects?

  • Solution: Use a Peripheral Control. The most effective control is to use a peripherally restricted antagonist, such as methylscopolamine (scopolamine methylbromide).[5] This quaternary ammonium (B1175870) compound does not readily cross the blood-brain barrier.[6] Administering methylscopolamine at doses equivalent to your primary antagonist allows you to isolate and subtract the behavioral effects of peripheral receptor blockade.[5][7]

Q3: I am using scopolamine to induce a memory deficit in the Novel Object Recognition (NOR) test. What is a standard dose and timing?

A3: A commonly used dose of scopolamine to induce memory impairment in mice and rats for the NOR test is 1 mg/kg , administered intraperitoneally (i.p.).[2]

  • Timing: The injection is typically given 30 minutes before the training (sample) phase of the test. This timing allows the drug to reach peak effect and interfere with memory acquisition and consolidation.[2][8]

Q4: My results with the same antagonist are inconsistent with published findings. What could be the cause?

A4: Discrepancies can arise from several factors:

  • Animal Strain and Age: Different rodent strains (e.g., C57BL/6J vs. BALB/c mice) can exhibit different sensitivities to cholinergic blockade.[9] Age is also a factor, with older animals sometimes showing a hyposensitivity to scopolamine.[10]

  • Procedural Differences: Minor variations in behavioral protocols (e.g., handling, habituation, inter-trial intervals, lighting conditions) can significantly impact outcomes.[11][12]

  • Drug Vehicle and Administration Route: Ensure the vehicle and route of administration match the cited literature, as these affect the pharmacokinetics of the antagonist.

  • Lack of Selectivity: Non-selective antagonists affect multiple receptor subtypes (M1-M5), and the net behavioral outcome depends on the complex interplay of these effects, which can vary by brain region and task demands.[13]

Troubleshooting Guide

Problem 1: No significant difference between antagonist-treated and control groups in a memory task.
  • Possible Cause 1: Insufficient Dose. The dose may be too low to induce a significant cognitive deficit.

    • Solution: Consult the literature for validated doses for your specific animal model and task. If necessary, perform a dose-response study. For scopolamine in rodents, doses typically range from 0.5 to 2 mg/kg (i.p.) to reliably induce memory deficits.[2][5][14]

  • Possible Cause 2: Task is Not Sensitive Enough. The behavioral task may not be sufficiently dependent on cholinergic signaling.

    • Solution: Ensure your chosen task is appropriate. Tasks like the Morris Water Maze (MWM), passive avoidance, and NOR are well-established for assessing scopolamine-induced deficits.[2][3][8]

  • Possible Cause 3: Incorrect Timing of Administration. The drug may not have been at its peak effect during the critical phase of the task (e.g., acquisition, consolidation).

    • Solution: For scopolamine (i.p.), a pre-treatment time of 20-30 minutes is standard for targeting the acquisition phase.[3]

Problem 2: Animals in the antagonist group perform poorly in the cued (visible platform) trials of the Morris Water Maze.
  • Possible Cause: Sensory or Motor Impairment. This suggests the antagonist is affecting non-mnemonic functions required for the task, such as vision, motivation, or motor coordination.[1][13]

    • Solution 1: Analyze swimming speed and path length. If animals are hypoactive or exhibit erratic swimming patterns (e.g., excessive floating, thigmotaxis), the results from the hidden platform trials are likely confounded.

    • Solution 2: Use a peripheral antagonist control (e.g., methylscopolamine) to determine if peripheral side effects (like blurred vision from pupil dilation) are contributing.[5]

    • Solution 3: Lower the dose of the antagonist to a level that does not impair performance in the cued trial.

Problem 3: High variability within treatment groups.
  • Possible Cause 1: Insufficient Habituation. Stress from handling or the novelty of the testing environment can significantly impact behavior and increase variability.[12]

    • Solution: Ensure all animals are thoroughly handled and habituated to the testing room and apparatus for several days before the experiment begins.[11][15]

  • Possible Cause 2: Inconsistent Drug Administration. Variations in injection volume, site, or timing can lead to inconsistent drug effects.

    • Solution: Standardize all injection procedures. Ensure accurate dosing based on the most recent animal weights.

  • Possible Cause 3: Environmental Factors. Uncontrolled variables like noise, lighting, or olfactory cues can be distracting and increase data scatter.[11]

    • Solution: Maintain a consistent and controlled testing environment. Clean the apparatus thoroughly between animals to remove olfactory cues.[11]

Data & Protocols

Quantitative Data: Antagonist Binding Affinities

The following table summarizes the binding affinities (pKi values, where pKi = -log(Ki)) of common mAChR antagonists for the five human muscarinic receptor subtypes. Higher pKi values indicate higher binding affinity. Note that selectivity is often modest.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
Atropine 8.9 - 9.28.9 - 9.19.0 - 9.28.8 - 9.08.8 - 9.0Non-selective
Scopolamine 9.1 - 9.39.2 - 9.49.2 - 9.49.0 - 9.29.0 - 9.1Non-selective
N-Methylscopolamine 8.8 - 9.08.9 - 9.28.9 - 9.18.7 - 8.98.7 - 8.9Non-selective, Peripherally restricted[16]
Pirenzepine (B46924) 8.0 - 8.56.6 - 6.96.9 - 7.27.1 - 7.57.3 - 7.7M1-selective[13][17]
Telenzepine 8.7 - 9.17.2 - 7.57.7 - 8.07.8 - 8.17.9 - 8.2M1-selective
(Note: pKi values are compiled from multiple sources and represent typical ranges.[4][10][13][17] Absolute values can vary based on experimental conditions.)

Experimental Protocols

Protocol 1: Scopolamine-Induced Deficit in the Novel Object Recognition (NOR) Test (Mice)
  • Habituation (Days 1-2):

    • Handle each mouse for 1-2 minutes per day.

    • On Day 2, place each mouse in the empty testing arena (e.g., a 40x40x40 cm opaque box) for 5-10 minutes to explore freely.[12]

  • Training (Sample) Phase (Day 3):

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) or vehicle.[2]

    • Return the mouse to its home cage for a 30-minute uptake period.

    • Place the mouse in the arena, which now contains two identical objects (A1 and A2).

    • Allow the mouse to explore for 5-10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object within a 2 cm distance.[18]

    • Return the mouse to its home cage.

  • Testing Phase (Day 3):

    • After a retention interval (e.g., 1 to 24 hours), place the mouse back into the arena.

    • The arena now contains one familiar object (A) and one novel object (B). The position of the novel object should be counterbalanced across animals.

    • Allow the mouse to explore for 5 minutes, recording the time spent exploring the familiar (T_fam) and novel (T_nov) objects.

  • Data Analysis:

    • Calculate a Discrimination Index (DI): DI = (T_nov - T_fam) / (T_nov + T_fam).

    • A DI significantly above zero indicates successful memory, while a DI near zero in the scopolamine group indicates amnesia.[2]

Protocol 2: Morris Water Maze (MWM) Spatial Learning Task (Rats)
  • Apparatus: A large circular pool (~1.5-2.0 m diameter) filled with opaque water (22 ± 1°C). A hidden escape platform (10-15 cm diameter) is submerged ~2 cm below the water surface. The room should have various prominent, distal visual cues.[18][19]

  • Pre-Training/Habituation (Day 1):

    • Place each rat in the pool for 60 seconds without the platform to habituate them to swimming.

    • Conduct 1-2 cued trials where the platform is visible (e.g., marked with a flag) to assess motivation, vision, and swimming ability.

  • Acquisition Training (Days 2-5):

    • Administer the mAChR antagonist or vehicle 30 minutes before the first trial of each day.

    • Conduct 4 trials per day with an inter-trial interval of 10-15 minutes.[18]

    • For each trial, place the rat in the water facing the wall at one of four quasi-random start positions (N, S, E, W).

    • Allow the rat to search for the hidden platform for a maximum of 60-90 seconds.[3]

    • If the rat finds the platform, allow it to remain there for 15-30 seconds. If it fails, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Place the rat in the pool for a single 60-second trial.

    • Record the time spent in the target quadrant (where the platform used to be). A significant preference for the target quadrant in control animals indicates spatial memory.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior (Mice)
  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms.[11][20]

  • Habituation:

    • Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[11]

  • Testing:

    • Administer the mAChR antagonist or vehicle 30 minutes prior to the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze freely for 5 minutes.[20]

    • Record the session with an overhead camera connected to a tracking software.

  • Data Analysis:

    • Key parameters are:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

    • Anxiolytic effects are indicated by an increase in the time spent and entries into the open arms. Anxiogenic effects are the opposite. Total distance moved can be used as a measure of overall locomotor activity.

Visualizations

Troubleshooting_mAChR_Antagonist_Effects Start Unexpected Behavioral Result (e.g., No cognitive deficit, hyperactivity) Check_Dose Is the dose appropriate? Start->Check_Dose Check_Confound Is locomotor activity a potential confound? Check_Peripheral Are peripheral effects a potential confound? Check_Confound->Check_Peripheral No Sol_Locomotor Solution: 1. Run Open Field Test first. 2. Use locomotor activity as a covariate. 3. Lower the dose. Check_Confound->Sol_Locomotor Yes Check_Dose->Check_Confound No Sol_Dose Solution: 1. Perform a dose-response study. 2. Check literature for validated doses for your model and task. Check_Dose->Sol_Dose Yes Check_Task Is the behavioral task appropriate? Check_Peripheral->Check_Task No Sol_Peripheral Solution: 1. Run parallel experiment with a peripherally-restricted antagonist (e.g., methylscopolamine). Check_Peripheral->Sol_Peripheral Yes Sol_Task Solution: 1. Ensure task is sensitive to cholinergic manipulation (e.g., MWM, NOR). 2. Check for sensory/motor impairments with cued/control trials. Check_Task->Sol_Task Yes Outcome Refined Experiment with Appropriate Controls Check_Task->Outcome No Sol_Locomotor->Outcome Sol_Dose->Outcome Sol_Peripheral->Outcome Sol_Task->Outcome

Caption: Troubleshooting decision tree for unexpected results in behavioral assays.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_ctrl Essential Controls Handling Animal Handling & Habituation (3-5 days) Baseline Baseline Locomotor Test (Open Field) Handling->Baseline Dosing Administer Antagonist or Vehicle (e.g., Scopolamine 1mg/kg, i.p.) Baseline->Dosing Uptake Uptake Period (20-30 min) Dosing->Uptake Vehicle Vehicle Control Group Peripheral Peripheral Antagonist Control (e.g., Methylscopolamine) Behavior Behavioral Task (e.g., NOR, MWM) Uptake->Behavior

Caption: General experimental workflow highlighting key control steps.

Signaling_Pathway ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5 Subtypes) ACh->mAChR Binds & Activates G_Protein G-Protein Signaling (Gq/11 or Gi/o) mAChR->G_Protein Activates Antagonist mAChR Antagonist (e.g., Scopolamine) Antagonist->mAChR Competitively Blocks Effect Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) G_Protein->Effect Behavior Behavioral Outcome (e.g., Learning, Memory, Locomotion) Effect->Behavior

Caption: Simplified signaling pathway of mAChR antagonism.

References

Technical Support Center: mAChR-IN-1 Hydrochloride Animal Model Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mAChR-IN-1 hydrochloride in animal models.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), with an IC50 of 17 nM.[1] As an antagonist, it blocks the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting their downstream signaling. Muscarinic receptors are G protein-coupled receptors involved in a wide range of physiological processes in the central and peripheral nervous systems.

2. What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at 4°C, sealed away from moisture and light.[1][2] Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

3. What is the solubility of this compound in common solvents?

The solubility of this compound varies depending on the solvent. It is highly soluble in DMSO (65 mg/mL), but has limited solubility in water (1 mg/mL), requiring sonication and warming to 60°C to dissolve.[1][2] For in vivo applications, specific vehicle formulations are necessary to achieve desired concentrations.

Troubleshooting In Vivo Delivery

Issue 1: Precipitation of this compound in aqueous solutions.
  • Question: I'm trying to dissolve this compound in saline for intraperitoneal injection, but it's not dissolving and is precipitating out. What should I do?

  • Answer: this compound has low solubility in aqueous solutions like saline. Direct dissolution in saline is not recommended. To achieve a clear solution suitable for in vivo administration, co-solvents and specific vehicle formulations are required. If you observe precipitation during preparation, gentle heating and sonication may aid in dissolution.[2]

Issue 2: Choosing the right vehicle for in vivo administration.
  • Question: What is a suitable vehicle for administering this compound to mice/rats?

  • Answer: A common approach for compounds with low aqueous solubility is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection. It is crucial to keep the final concentration of DMSO low to avoid toxicity.

    Recommended Vehicle Formulations:

    • Protocol 1: A tri-solvent system can be effective. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to yield a clear solution with a solubility of at least 2.17 mg/mL.[2]

    • Protocol 2: For improved solubility and stability, a formulation with cyclodextrins can be used. A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) has also been reported to achieve a clear solution with a solubility of at least 2.17 mg/mL.[2]

    • Protocol 3: For oral administration or specific experimental needs, an oil-based vehicle can be used. A solution of 10% DMSO in 90% Corn Oil can achieve a clear solution with a solubility of at least 2.17 mg/mL.[2]

Issue 3: Potential for blood-brain barrier penetration.
  • Question: Will this compound cross the blood-brain barrier (BBB) to have effects in the central nervous system?

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO65 mg/mL (123.85 mM)Requires sonication. Use newly opened DMSO as it is hygroscopic.[1][2]
Water1 mg/mL (1.91 mM)Requires sonication and warming to 60°C.[1][2]

Table 2: In Vivo Vehicle Formulations for this compound

Vehicle CompositionAchievable Concentration
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL

Experimental Protocols

While specific in vivo protocols for this compound were not found in the search results, the following general protocol for administering a muscarinic antagonist in a rodent model can be adapted. This protocol is based on common practices for similar compounds.

Protocol: Intraperitoneal (i.p.) Administration of a Muscarinic Antagonist in Mice

  • Preparation of Dosing Solution:

    • Based on the desired final concentration and the solubility data, prepare the vehicle solution. For example, to prepare the 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle:

      • For a 1 mL final volume, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL saline.

    • Weigh the required amount of this compound and dissolve it in the DMSO component first.

    • Gradually add the other components of the vehicle while vortexing or sonicating to ensure a clear solution.

    • If using water as a component, it is recommended to filter sterilize the final solution using a 0.22 µm filter before use.[1][2]

  • Animal Dosing:

    • Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.

    • Gently restrain the mouse.

    • Administer the prepared solution via intraperitoneal injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

  • Post-Administration Monitoring:

    • Observe the animals for any signs of distress or adverse effects.

    • Proceed with the planned behavioral or physiological experiments at the appropriate time point post-injection.

Visualizations

Signaling Pathways

Muscarinic acetylcholine receptors are coupled to different G proteins, leading to distinct downstream signaling cascades. As an antagonist, this compound will block these pathways.

Gq_coupled_mAChR_pathway ACh Acetylcholine mAChR mAChR (M1, M3, M5) ACh->mAChR Gq_alpha Gαq mAChR->Gq_alpha Activates mAChR_IN_1 mAChR-IN-1 hydrochloride mAChR_IN_1->mAChR Blocks PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: Gq-coupled mAChR signaling pathway blocked by this compound.

Gi_coupled_mAChR_pathway ACh Acetylcholine mAChR mAChR (M2, M4) ACh->mAChR Gi_alpha Gαi mAChR->Gi_alpha Activates mAChR_IN_1 mAChR-IN-1 hydrochloride mAChR_IN_1->mAChR Blocks AC Adenylyl Cyclase (AC) Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates

Caption: Gi-coupled mAChR signaling pathway blocked by this compound.

Experimental Workflow

experimental_workflow prep Prepare Dosing Solution (mAChR-IN-1 in Vehicle) admin Administer to Animal Model (e.g., i.p. injection) prep->admin observe Post-Administration Observation admin->observe behavior Behavioral Assays observe->behavior biochem Biochemical/Histological Analysis observe->biochem data Data Analysis behavior->data biochem->data

References

Technical Support Center: In Vivo Use of mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of mAChR-IN-1 hydrochloride during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] These receptors are G protein-coupled receptors involved in the parasympathetic nervous system, which regulates a wide range of bodily functions.[2] By blocking the binding of the neurotransmitter acetylcholine to these receptors, this compound inhibits parasympathetic nerve responses.[1][2] This can lead to a variety of effects, including changes in heart rate, smooth muscle contraction, and glandular secretions.[2]

Q2: What are the potential toxicities associated with this compound?

The toxicities of this compound are primarily related to its anticholinergic activity.[3] These effects are a result of the blockade of muscarinic receptors in various organs.[2] Key areas of potential toxicity include:

  • Cardiovascular System: Tachycardia (increased heart rate) is a common effect due to the blockade of M2 receptors in the heart.[2]

  • Central Nervous System (CNS): Depending on the dose and its ability to cross the blood-brain barrier, CNS effects can range from sedation and amnesia to excitement and hallucinations.[4]

  • Gastrointestinal (GI) System: Inhibition of smooth muscle contraction and glandular secretions can lead to decreased GI motility, constipation, and dry mouth.[3]

  • Other Anticholinergic Effects: Blurred vision, urinary retention, and dry skin can also occur.[3] The constellation of these symptoms is often referred to as the anticholinergic toxidrome.[4]

Q3: How can I prepare this compound for in vivo administration?

This compound is a hydrophobic compound, which can present challenges for in vivo formulation. Here are some suggested vehicle formulations:

Vehicle CompositionNotes
5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline A common vehicle for hydrophobic compounds. Ensure complete dissolution.
10% DMSO, 90% Corn Oil Suitable for oral or subcutaneous administration. May have slower absorption.
Aqueous solution with cyclodextrin Cyclodextrins can encapsulate hydrophobic drugs to improve aqueous solubility.

Important Considerations:

  • Always prepare formulations fresh on the day of the experiment.

  • Ensure the final solution is clear and free of precipitates. Gentle warming or sonication may be required.

  • Administer a vehicle-only control group in all experiments to account for any effects of the formulation itself.

Troubleshooting Guides

Problem 1: Unexpected Animal Mortality or Severe Adverse Events at Low Doses
Possible Cause Troubleshooting Step
Incorrect Dosing Calculation Double-check all calculations for dose, concentration, and injection volume.
Formulation Issues Ensure the compound is fully dissolved. Precipitation can lead to inaccurate dosing and potential embolism if administered intravenously. Consider an alternative vehicle.
Hypersensitivity of Animal Strain Some strains of mice or rats may be more sensitive to anticholinergic effects. Review literature for strain-specific responses or conduct a small pilot study in the selected strain.
Rapid Intravenous Injection A rapid IV bolus can lead to acute cardiovascular toxicity. Administer the dose slowly over several minutes or consider a different route of administration (e.g., intraperitoneal, subcutaneous, or oral).
Problem 2: Difficulty in Determining the Maximum Tolerated Dose (MTD)
Possible Cause Troubleshooting Step
Dose Selection Too High or Too Low Start with a wider range of doses in your initial MTD study. A common approach is to use a dose-doubling strategy (e.g., 5, 10, 20, 40, 80 mg/kg).[5]
Insufficient Observation Period Some toxicities may have a delayed onset. Extend the observation period to at least 24-48 hours post-dosing, with continued monitoring for several days.
Subtle Signs of Toxicity are Being Missed Utilize a standardized observational checklist to systematically assess for a range of potential adverse effects.

Experimental Protocols

Protocol 1: Dose-Range Finding Study in Mice

This protocol is designed to determine the maximum tolerated dose (MTD) of this compound.

Materials:

  • This compound

  • Appropriate vehicle

  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • Standard animal observation cages

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to groups of 3-5 animals per dose level. Include a vehicle control group.

  • Dose Preparation: Prepare fresh formulations of this compound at the desired concentrations.

  • Dose Administration: Administer a single dose of the compound or vehicle via the intended experimental route (e.g., intraperitoneal injection).

  • Observation:

    • Continuously observe animals for the first hour post-dosing.

    • Conduct detailed observations at 1, 4, 8, and 24 hours post-dosing using an observational checklist (see below).

    • Record body weights daily for 7 days.

    • Monitor for any signs of mortality for at least 7 days.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, significant body weight loss (>15-20%), or severe clinical signs of toxicity.[5]

Observational Checklist for Anticholinergic Toxicity in Mice:

Category Parameter to Observe Scoring (Example)
General Appearance Piloerection, posture, grooming0=Normal, 1=Mild, 2=Moderate, 3=Severe
Behavioral Spontaneous activity, response to stimuli, gait abnormalities (ataxia)0=Normal, 1=Mild, 2=Moderate, 3=Severe
Autonomic Salivation (dry mouth), urination, defecation, pupil dilation0=Normal, 1=Mild, 2=Moderate, 3=Severe
CNS Tremors, convulsions, sedation, excitation0=Absent, 1=Present
Protocol 2: Cardiovascular Toxicity Assessment in Rodents

This protocol provides a basic framework for assessing the cardiovascular effects of this compound using electrocardiography (ECG).

Materials:

  • Rodent ECG recording system (implantable telemetry or non-invasive systems are available)[6][7]

  • Anesthesia (e.g., isoflurane) if using non-implanted systems

  • Data acquisition and analysis software

Procedure:

  • Animal Preparation: For telemetry systems, surgically implant the device and allow for a recovery period. For non-invasive systems, anesthetize the animal and place the ECG electrodes in the appropriate configuration.

  • Baseline Recording: Record a stable baseline ECG for at least 15-30 minutes before drug administration.

  • Drug Administration: Administer this compound at the desired dose(s).

  • Post-Dose Recording: Continuously record the ECG for a predefined period (e.g., 1-4 hours) after dosing.

  • Data Analysis: Analyze the ECG data for changes in the following parameters compared to baseline:

    • Heart Rate (HR)

    • PR interval

    • QRS duration

    • QT interval (corrected for heart rate, e.g., using Bazett's formula for humans, though rodent-specific formulas are preferred)

    • Presence of arrhythmias

Parameter Expected Effect of mAChR Antagonist Potential Toxicity Indicated
Heart Rate Increase (Tachycardia)Excessive or sustained tachycardia
PR Interval DecreaseAtrioventricular conduction abnormalities
QTc Interval Potential for prolongationIncreased risk of ventricular arrhythmias
Protocol 3: Central Nervous System Toxicity Assessment in Mice

This protocol utilizes a Functional Observational Battery (FOB) to assess potential CNS effects.[8][9][10]

Materials:

  • Open field arena

  • Grip strength meter

  • Tail-flick or hot plate apparatus for sensory function

  • Rotarod apparatus for motor coordination

Procedure:

  • Baseline Assessment: Conduct a baseline FOB on all animals before the start of the study.

  • Drug Administration: Administer this compound or vehicle.

  • FOB Testing: At various time points post-dosing (e.g., 30 min, 1 hr, 4 hr), perform the following assessments:

    • Home Cage Observations: Note posture, activity level, and any unusual behaviors.

    • Open Field Assessment: Observe locomotor activity, rearing, grooming, and any abnormal movements (e.g., stereotypes, ataxia).

    • Neuromuscular Function: Measure forelimb and hindlimb grip strength. Assess motor coordination using the rotarod test.

    • Sensory Function: Evaluate response to thermal stimuli using the tail-flick or hot plate test.

    • Autonomic Function: Observe pupil size, salivation, and urination.

Protocol 4: Gastrointestinal Motility Assessment in Mice (Charcoal Meal Test)

This protocol measures the effect of this compound on gastrointestinal transit.[11][12][13]

Materials:

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Oral gavage needles

Procedure:

  • Fasting: Fast mice for 3-6 hours before the experiment, with free access to water.[12]

  • Drug Administration: Administer this compound or vehicle at the desired dose and route.

  • Charcoal Meal Administration: At a specified time after drug administration (e.g., 30 minutes), administer a fixed volume of the charcoal meal (e.g., 0.1 mL/10 g body weight) via oral gavage.

  • Euthanasia and Dissection: At a predetermined time after the charcoal meal (e.g., 20-30 minutes), humanely euthanize the mice.

  • Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation:

    • Intestinal Transit (%) = (Distance traveled by charcoal / Total length of small intestine) x 100

Treatment Group Expected Outcome
Vehicle Control Normal intestinal transit
This compound Decreased intestinal transit

Visualizations

experimental_workflow cluster_prep Preparation cluster_study In Vivo Study cluster_assessment Toxicity Assessment formulation Formulation Preparation dose_finding Dose-Range Finding formulation->dose_finding animal_acclimation Animal Acclimation animal_acclimation->dose_finding main_study Main Toxicity Study dose_finding->main_study Inform Dose Selection cardiac Cardiovascular (ECG) main_study->cardiac cns CNS (FOB) main_study->cns gi Gastrointestinal (Charcoal Meal) main_study->gi

Caption: Experimental workflow for in vivo toxicity assessment.

signaling_pathway cluster_receptor Muscarinic Receptor cluster_gprotein G Protein Signaling cluster_downstream Downstream Effects ACh Acetylcholine mAChR mAChR ACh->mAChR Activates Gq Gq/11 mAChR->Gq Gi Gi/o mAChR->Gi mAChR_IN_1 mAChR-IN-1 mAChR_IN_1->mAChR Blocks PLC PLC Activation Gq->PLC AC Adenylyl Cyclase Inhibition Gi->AC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP leads to Ca Ca2+ Release IP3_DAG->Ca Smooth_Muscle Smooth Muscle Contraction Ca->Smooth_Muscle Glandular Glandular Secretion Ca->Glandular Heart_Rate Heart Rate Decrease cAMP->Heart_Rate modulates

Caption: mAChR antagonist mechanism of action.

References

Technical Support Center: Validating mAChR-IN-1 Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of mAChR-IN-1 hydrochloride in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] As an antagonist, it binds to mAChRs but does not activate them, thereby blocking the binding and subsequent signaling of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists.

Q2: Which mAChR subtypes are targeted by this compound?

A2: this compound is described as a potent muscarinic cholinergic receptor antagonist with an IC50 of 17 nM, suggesting broad activity against mAChR subtypes.[1] Muscarinic receptors are classified into five subtypes (M1-M5).[2][3] To determine the specific subtype activity in your cell line, further characterization with subtype-selective antagonists would be necessary.

Q3: What are the downstream signaling pathways affected by this compound?

A3: By blocking mAChR activation, this compound will inhibit the downstream signaling cascades associated with the specific mAChR subtypes expressed in your cell line.

  • M1, M3, and M5 receptors are coupled to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[2][3][4][5]

  • M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

Q4: How do I confirm that my new cell line expresses functional muscarinic receptors?

A4: Before testing this compound, you must validate the expression and functionality of mAChRs in your chosen cell line.

  • Expression Analysis: Confirm the presence of mAChR subtypes at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry.[6]

  • Functional Assays: Demonstrate a functional response to a known mAChR agonist (e.g., carbachol, acetylcholine). A calcium mobilization assay is suitable for cell lines expressing M1, M3, or M5 receptors.[7] A cAMP assay can be used for cells expressing M2 or M4 receptors.[7]

Experimental Protocols

Protocol 1: Characterization of mAChR Expression by RT-qPCR

This protocol outlines the steps to determine which mAChR subtypes are expressed in your cell line at the mRNA level.

  • RNA Extraction: Isolate total RNA from your cell line using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using subtype-specific primers for M1-M5 mAChRs. Include appropriate housekeeping genes for normalization.

  • Data Analysis: Analyze the relative expression levels of each mAChR subtype.

Protocol 2: Calcium Mobilization Assay for Validating Antagonist Activity

This protocol is designed to determine the IC50 value of this compound in a cell line expressing Gq-coupled mAChRs (M1, M3, or M5).

  • Cell Seeding: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer. Also, prepare a solution of a suitable mAChR agonist (e.g., carbachol) at a concentration that elicits a submaximal response (EC80 is often used).

  • Antagonist Incubation: Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 20 minutes) at room temperature, protected from light.[6]

  • Agonist Stimulation and Signal Measurement: Using a fluorescence plate reader (e.g., FLIPR®), measure the baseline fluorescence. Then, add the agonist to all wells and immediately begin kinetic measurement of the fluorescence signal.[8]

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No response to muscarinic agonist. Low or no expression of the target mAChR subtype.Confirm receptor expression using RT-qPCR or Western blot.[6] Consider using a cell line with known high expression of the target receptor.
Non-viable cells.Check cell viability using a trypan blue exclusion assay or a commercial viability kit.
Inactive agonist.Use a fresh, validated stock of the agonist.
High background fluorescence in calcium assay. Dye leakage or cell death.Optimize dye loading conditions (concentration, time, temperature). Ensure cells are healthy. Use a wash-free dye kit if available.[3]
Autofluorescence of the compound.Run a control plate with the compound but without cells to check for autofluorescence.
Inconsistent or variable antagonist effect. Inconsistent cell numbers per well.Ensure a homogenous cell suspension and use a multichannel pipette or automated dispenser for cell seeding.
Edge effects on the plate.Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
Compound precipitation.Check the solubility of this compound in your assay buffer. The final DMSO concentration should typically be below 0.1%.[6]
Calculated IC50 value is significantly different from the expected value (17 nM). Different cell line and receptor expression levels.The IC50 value can vary between cell lines due to differences in receptor density and signaling efficiency.[6][9]
Agonist concentration is too high.In a competitive antagonist assay, a higher agonist concentration will shift the antagonist IC50 to the right. Use a consistent EC80 concentration of the agonist.
Assay conditions.Differences in incubation times, temperature, and buffer composition can affect the apparent potency of the antagonist.

Quantitative Data

The potency of this compound is characterized by its half-maximal inhibitory concentration (IC50).

Compound Parameter Value Cell Line Assay Type
This compoundIC5017 nM[1]Not SpecifiedMuscarinic Cholinergic Receptor Assay
User DataIC50User-determined[Specify your cell line][Specify your assay]

Visualizations

G Workflow for Validating this compound Activity cluster_0 Phase 1: Cell Line Characterization cluster_1 Phase 2: Antagonist Activity Validation cluster_2 Phase 3: Data Interpretation A Select New Cell Line B Confirm mAChR Subtype Expression (RT-qPCR, Western Blot) A->B C Validate Functional Receptor Activity (Agonist Dose-Response) B->C D Optimize Assay Conditions (Cell Density, Agonist Concentration) C->D E Perform Antagonist Dose-Response (this compound) D->E F Calculate IC50 Value E->F G Compare IC50 to Published Data F->G H Troubleshoot & Refine G->H Discrepancies? I Final Validation Report G->I Consistent? H->E

Caption: Experimental workflow for validating this compound in a new cell line.

G mAChR Gq-Coupled Signaling Pathway ACh Acetylcholine (Agonist) Receptor M1/M3/M5 Receptor ACh->Receptor Activation Antagonist mAChR-IN-1 HCl Antagonist->Receptor Inhibition Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Inhibition of the Gq-coupled mAChR signaling pathway by this compound.

G Troubleshooting Logic for Antagonist Assay Start Start: Unexpected Result CheckAgonist Is agonist response robust and reproducible? Start->CheckAgonist CheckCells Are cells healthy and at correct density? CheckAgonist->CheckCells Yes ValidateReceptor Action: Validate receptor expression and function. CheckAgonist->ValidateReceptor No CheckCompound Is compound soluble and stable in assay buffer? CheckCells->CheckCompound Yes OptimizeCulture Action: Optimize cell culture and seeding protocols. CheckCells->OptimizeCulture No OptimizeCompound Action: Check compound handling and solvent controls. CheckCompound->OptimizeCompound No ReRun Re-run Experiment CheckCompound->ReRun Yes ValidateReceptor->ReRun OptimizeCulture->ReRun OptimizeCompound->ReRun

Caption: A logical troubleshooting workflow for unexpected results in an antagonist assay.

References

Technical Support Center: Interpreting Unexpected Results with mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with mAChR-IN-1 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary mechanism of action is to block the binding of the endogenous neurotransmitter, acetylcholine, to these receptors, thereby inhibiting their activation. Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological functions in the central and peripheral nervous systems.[3]

Q2: What is the reported potency of this compound?

This compound is reported to be a potent mAChR antagonist with an IC50 of 17 nM.[1] However, detailed public data on its selectivity across the five muscarinic receptor subtypes (M1-M5) is limited. Understanding the subtype selectivity is crucial for interpreting experimental results, as each subtype can trigger different signaling pathways.

Q3: What are the common applications of this compound in research?

As a muscarinic antagonist, this compound is a valuable tool for studying the roles of muscarinic receptors in various physiological and pathological processes. This includes research in areas such as neuroscience (e.g., learning, memory, and motor control), respiratory pharmacology, and cardiovascular studies.[4]

Q4: How should I prepare and store this compound?

  • Stock Solutions: For long-term storage, it is recommended to store the solid compound at -20°C for up to 1 year or at -80°C for up to 2 years.[5] Stock solutions in DMSO can also be stored at -80°C for up to 2 years.[5]

  • Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions daily.[1] A common vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue 1: Unexpected or Inconsistent Experimental Results

Potential Cause 1: Off-Target Effects

  • Explanation: While this compound is a potent mAChR antagonist, its full selectivity profile across all five muscarinic subtypes (M1-M5) is not widely published. The observed effect, or lack thereof, could be due to interactions with an unintended muscarinic receptor subtype or another unrelated receptor. The high conservation of the acetylcholine binding site across mAChR subtypes makes achieving high selectivity challenging.

  • Troubleshooting Steps:

    • Review the Literature: Search for any published data on the selectivity of this compound or structurally similar compounds.

    • Use Control Compounds: Include well-characterized, subtype-selective mAChR antagonists in your experiments to help dissect the involvement of specific receptor subtypes.

    • Orthogonal Assays: Employ different assay formats to confirm your findings. For example, complement a functional assay with a radioligand binding assay.

Potential Cause 2: Ligand Bias

  • Explanation: Some GPCR ligands can exhibit "ligand bias," meaning they preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways). It is possible that this compound acts as a biased antagonist.

  • Troubleshooting Steps:

    • Profile Multiple Signaling Pathways: Investigate the effect of the compound on different downstream signaling events, such as calcium mobilization, cAMP accumulation, and β-arrestin recruitment.

Potential Cause 3: Experimental Variability

  • Explanation: Inconsistent results can arise from variations in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell passage numbers, reagent preparation, and incubation times.

    • Control for Vehicle Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own biological effects. Always include a vehicle-only control group.

Issue 2: Lower than Expected Potency or Lack of Efficacy

Potential Cause 1: Poor Solubility

  • Explanation: If this compound is not fully dissolved, its effective concentration in the assay will be lower than intended.

  • Troubleshooting Steps:

    • Confirm Solubility: Visually inspect your solutions for any precipitate.

    • Optimize Dissolution: As recommended for in vivo solutions, gentle warming or sonication may aid in dissolving the compound.[1]

    • Use Fresh Solutions: Prepare working solutions fresh for each experiment to avoid precipitation over time.

Potential Cause 2: Compound Degradation

  • Explanation: Improper storage or handling can lead to the degradation of the compound.

  • Troubleshooting Steps:

    • Follow Storage Guidelines: Store the compound and its stock solutions at the recommended temperatures.[1]

    • Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freezing and thawing.

Potential Cause 3: Low Receptor Expression

  • Explanation: The cell line or tissue preparation used may not express the target muscarinic receptor at a high enough level to produce a measurable response.

  • Troubleshooting Steps:

    • Verify Receptor Expression: Use techniques like qPCR, Western blotting, or radioligand binding to confirm the presence of the target receptor.

    • Use a Different System: Consider using a cell line that overexpresses the specific muscarinic receptor subtype of interest.

Quantitative Data Summary

While a detailed selectivity profile for this compound is not publicly available, the following table illustrates how such data would be presented. Researchers should aim to generate or find similar data for the compounds they are working with.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Potency (IC50, nM)
M1Data not availableData not available
M2Data not availableData not available
M3Data not availableData not available
M4Data not availableData not available
M5Data not availableData not available

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol is designed to measure the ability of this compound to antagonize agonist-induced calcium mobilization in cells expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, M5).

Materials:

  • Cells expressing the muscarinic receptor of interest (e.g., CHO-K1 or HEK293 cells)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Muscarinic receptor agonist (e.g., carbachol, acetylcholine)

  • This compound

  • Fluorescent imaging plate reader (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed cells into the microplates at an appropriate density and allow them to attach and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Compound Addition: Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescent imaging plate reader. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin measuring fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the muscarinic receptor of interest

  • Radioligand specific for muscarinic receptors (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of atropine)

  • 96-well filter plates and a vacuum filtration manifold

  • Scintillation fluid and a scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using the vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Fit the data to a competition binding curve to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Visualizations

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M1/M3/M5 Receptor Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins ACh Acetylcholine (Agonist) ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 (Antagonist) mAChR_IN_1->mAChR Blocks

Caption: Gq-coupled muscarinic receptor signaling pathway and point of inhibition by mAChR-IN-1.

Gi_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR M2/M4 Receptor Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates target proteins ACh Acetylcholine (Agonist) ACh->mAChR Activates mAChR_IN_1 mAChR-IN-1 (Antagonist) mAChR_IN_1->mAChR Blocks

Caption: Gi-coupled muscarinic receptor signaling pathway and point of inhibition by mAChR-IN-1.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Solubility, Storage, Purity) Start->Check_Compound Check_Assay Review Assay Protocol (Controls, Reagents, Cell Health) Start->Check_Assay Consider_Pharmacology Evaluate Underlying Pharmacology (Off-target effects, Ligand Bias) Start->Consider_Pharmacology Check_Compound->Consider_Pharmacology No Issues Found Outcome_Resolved Issue Resolved Check_Compound->Outcome_Resolved Issue Found & Corrected Check_Assay->Consider_Pharmacology No Issues Found Check_Assay->Outcome_Resolved Issue Found & Corrected Outcome_Further_Investigation Further Investigation Needed Consider_Pharmacology->Outcome_Further_Investigation Hypothesis Formed

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing mAChR-IN-1 Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing mAChR-IN-1 hydrochloride, achieving optimal solubility is paramount for reliable and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the dissolution of this potent muscarinic acetylcholine (B1216132) receptor antagonist.

Troubleshooting Guide: Common Solubility Issues

Issue 1: Precipitate formation when diluting a DMSO stock solution into aqueous media.

  • Possible Cause: This phenomenon, often termed "crashing out," occurs when a compound that is highly soluble in a concentrated organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experimental medium to minimize solvent-induced precipitation and potential cellular toxicity.[1]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock in the aqueous buffer or media.

    • Gentle Warming: Pre-warming the aqueous medium to 37°C may enhance the solubility of this compound. However, prolonged heating should be avoided to prevent compound degradation.[1][2]

    • Ensure Rapid Mixing: Immediately after adding the compound, vortex or mix the solution thoroughly to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.[1]

Issue 2: The compound does not fully dissolve in the initial solvent.

  • Possible Cause: The compound may require additional energy to overcome lattice forces and dissolve completely, or the solvent may be contaminated with water, which can reduce the solubility of hydrophobic compounds.[3]

  • Troubleshooting Steps:

    • Sonication: Use a bath sonicator for 10-15 minute intervals to aid in the dissolution process by breaking down compound aggregates.[1][2]

    • Gentle Heating: Warming the solution in a water bath (e.g., 37-50°C) can increase the rate of dissolution.[2] One vendor suggests that for aqueous solutions of this compound, warming to 60°C may be necessary to achieve a 1 mg/mL concentration.[4][5]

    • Use High-Purity Anhydrous Solvent: Ensure that your DMSO or other organic solvents are of high purity and free from water contamination.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5] It is reported to be soluble in DMSO at a concentration of 65 mg/mL (123.85 mM).[5] For aqueous solutions, a solubility of 1 mg/mL (1.91 mM) has been reported, though this may require sonication and heating.[4][5]

Q2: How does pH affect the solubility of this compound?

A2: As a hydrochloride salt of a likely basic compound, the aqueous solubility of this compound is expected to be pH-dependent. Generally, weakly basic compounds are more soluble in acidic conditions (lower pH) where they are protonated and exist in a more polar, charged form.[6] As the pH increases and becomes more basic, the compound may become deprotonated, leading to a decrease in aqueous solubility.

Q3: What is the best way to store this compound solutions?

A3: For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7] Store DMSO stock solutions at -20°C or -80°C.[4] One supplier suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C.[4][5]

Q4: Can I use co-solvents to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications where DMSO may not be suitable, co-solvents can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[4] For example, a clear solution of at least 2.17 mg/mL was achieved with a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Quantitative Solubility Data

SolventReported SolubilityMolar ConcentrationNotes
DMSO65 mg/mL[5]123.85 mMMay require sonication. Use of hygroscopic DMSO can impact solubility.[5]
Water1 mg/mL[4][5]1.91 mMRequires sonication and heating to 60°C.[4][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL[4]≥ 4.13 mMClear solution.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL[4]≥ 4.13 mMClear solution.[4]
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL[4]≥ 4.13 mMClear solution.[4]

Experimental Protocol: Determining the Optimal pH for this compound Solubility

This protocol outlines a method to determine the pH-dependent solubility profile of this compound using the shake-flask method.[8]

Materials:

  • This compound powder

  • Series of aqueous buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • pH meter

  • Analytical balance

  • Spectrophotometer or HPLC for concentration analysis

  • 0.22 µm syringe filters

Procedure:

  • Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of this compound powder to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • pH Measurement: After equilibration, measure and record the final pH of each buffer solution.

  • Sample Collection and Filtration: Carefully withdraw a sample of the supernatant from each vial and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Concentration Analysis: Determine the concentration of the dissolved this compound in each filtered sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (concentration) as a function of the final measured pH to generate a pH-solubility profile.

Visualizing Experimental Workflows and Signaling Pathways

To further aid researchers, the following diagrams illustrate the experimental workflow for determining optimal pH and the muscarinic acetylcholine receptor signaling pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start weigh Weigh excess mAChR-IN-1 HCl start->weigh buffer Prepare buffers (pH 2-10) start->buffer add Add compound to buffers weigh->add buffer->add shake Equilibrate on shaker (24-48h) add->shake measure_ph Measure final pH shake->measure_ph filter Filter supernatant measure_ph->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze plot Plot solubility vs. pH analyze->plot end End plot->end

Caption: Workflow for determining the pH-dependent solubility of this compound.

machr_signaling cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_downstream Downstream Signaling ligand Acetylcholine (or mAChR-IN-1 as antagonist) receptor Muscarinic Receptor (M1, M3, M5) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release triggers cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.[9][10][11]

References

avoiding vehicle effects in mAChR-IN-1 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing mAChR-IN-1 hydrochloride, with a specific focus on mitigating confounding effects from experimental vehicles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It functions by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors, thereby inhibiting their activation and downstream signaling.[1] mAChRs are G protein-coupled receptors (GPCRs) that are crucial in mediating a wide range of physiological functions in both the central and peripheral nervous systems.

Q2: Why is a vehicle necessary for administering this compound, and what are the common vehicles used?

A2: Like many small molecule inhibitors, this compound has limited solubility in aqueous solutions. A vehicle, which is an inert solvent or carrier, is required to dissolve the compound and ensure its effective delivery to the biological system being studied, whether in vitro or in vivo. The choice of vehicle is critical as it can influence the compound's solubility, stability, and bioavailability. Common vehicles for in vitro studies include dimethyl sulfoxide (B87167) (DMSO) and sterile water, while in vivo studies often employ multi-component systems such as a mixture of DMSO, polyethylene (B3416737) glycol 300 (PEG300), Tween-80, and saline.

Q3: What are the potential off-target effects of commonly used vehicles like DMSO, PEG300, and Tween-80?

A3: While often considered inert, vehicle components can have their own biological effects that may confound experimental results. It is crucial to be aware of these potential effects and to use appropriate controls.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful solvent but can have significant biological effects. Even at low concentrations, it has been shown to alter cell signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It can also induce changes in the epigenetic landscape, affect cellular differentiation, and modulate the activity of various ion channels.[3][4][5][6]

  • Polyethylene Glycol 300 (PEG300): PEG300 is generally considered to have low toxicity and is readily eliminated from the body. However, at high concentrations, it can cause local tissue irritation at the injection site.

  • Tween-80 (Polysorbate 80): Tween-80 is a non-ionic surfactant used to increase the solubility of hydrophobic compounds. It can influence drug disposition by forming micelles, potentially altering drug uptake and distribution.[7] It has also been reported to have effects on cell growth and biofilm formation in some microbiological studies.[8]

Q4: How can I minimize vehicle effects in my experiments?

A4: The most critical step is to always include a vehicle control group in your experimental design. This group receives the same volume of the vehicle solution, prepared in the exact same way, but without the this compound. This allows you to subtract any effects caused by the vehicle itself from the effects observed with the drug. Additionally, it is best practice to use the lowest possible concentration of the vehicle that maintains the solubility of your compound. For in vitro studies, keeping the final DMSO concentration at or below 0.1% is a common recommendation for sensitive assays. A DMSO tolerance test is also advisable for your specific cell line to determine the maximum non-toxic concentration.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal or unexpected activity in vehicle control group The vehicle itself is eliciting a biological response.- Lower the concentration of the vehicle components, particularly DMSO.- Conduct a literature search for the specific effects of your vehicle on the cell type or pathway you are studying.- Consider an alternative vehicle formulation.
Precipitation of this compound during preparation or administration - The compound has low solubility in the chosen vehicle.- The order of mixing the vehicle components was incorrect.- The solution is supersaturated or has become unstable.- Follow a validated protocol for vehicle preparation, paying close attention to the order of solvent addition.[9]- Gentle warming (e.g., to 37°C) and sonication can aid dissolution.- Prepare the final formulation fresh before each experiment.
Inconsistent results between experiments - Variability in vehicle preparation.- Degradation of the compound in the vehicle over time.- Prepare a large batch of the vehicle to be used across all related experiments to ensure consistency.- Aliquot and store stock solutions of this compound in DMSO at -20°C or -80°C to minimize freeze-thaw cycles.- Always prepare the final working solution fresh.
Observed effect of this compound is weaker than expected The vehicle is interfering with the compound's activity or its access to the target receptor.- Some vehicles, like Tween-80, can form micelles that may sequester the compound, reducing its free concentration.[7]- Evaluate the effect of different vehicle components on your assay readout in isolation.- Ensure the final pH of the formulation is within a physiological range.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles

Vehicle Solubility Application Reference
DMSO≥ 52 mg/mL (106.48 mM)In vitro stock solution[2]
Water1 mg/mL (1.91 mM) with sonication and warmingIn vitro stock solution (use with caution, filter sterilize)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.17 mg/mL (4.13 mM)In vivo administration
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.17 mg/mL (4.13 mM)In vivo administration
10% DMSO, 90% Corn Oil≥ 2.17 mg/mL (4.13 mM)In vivo administration

Table 2: Summary of Potential Vehicle Off-Target Effects

Vehicle Component Potential Off-Target Effects Recommended Max Concentration (In Vitro) References
DMSO Alters cell signaling (PI3K/Akt, ERK), induces epigenetic changes, modulates ion channel activity.≤ 0.1% for sensitive assays; up to 0.5% for robust cell lines (must be empirically determined).[3][4][5][6]
PEG300 Low systemic toxicity, potential for local irritation at high concentrations.Generally well-tolerated.
Tween-80 Can form micelles, altering drug disposition; may affect cell growth in some systems.Typically used at low percentages (e.g., 5%) in vivo.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% high-purity DMSO to a concentration of 10 mM. Use sonication if necessary to ensure complete dissolution.

  • Storage of stock solution: Aliquot the 10 mM stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Preparation of working solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and as low as possible (ideally ≤ 0.1%).

  • Vehicle control preparation: Prepare a vehicle control by performing the same serial dilutions using 100% DMSO instead of the drug stock solution. This ensures that the vehicle control wells contain the same final concentration of DMSO as the experimental wells.

Protocol 2: Preparation of this compound for In Vivo Administration

This protocol is for the preparation of a common in vivo vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare a stock solution in DMSO: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 21.7 mg/mL).

  • Sequential mixing: In a sterile tube, add the vehicle components in the following order, ensuring thorough mixing after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the this compound stock solution in DMSO to the PEG300. Mix until the solution is clear. c. Add 50 µL of Tween-80 to the mixture and mix thoroughly. d. Slowly add 450 µL of sterile saline to the mixture while vortexing or stirring continuously to prevent precipitation.

  • Final solution: The final volume will be 1 mL. Visually inspect the solution for any signs of precipitation. If precipitation occurs, gentle warming and sonication may be used.

  • Vehicle control preparation: To prepare the vehicle control, follow the same procedure, substituting the 100 µL of drug stock with 100 µL of pure DMSO.

  • Administration: It is recommended to use the freshly prepared formulation on the same day.

Visualizations

mAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_effector Effector & Second Messenger cluster_downstream Downstream Effects ACh Acetylcholine M1_M3_M5 M1, M3, M5 (mAChRs) ACh->M1_M3_M5 Activates M2_M4 M2, M4 (mAChRs) ACh->M2_M4 Activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M1_M3_M5 Inhibits mAChR_IN_1->M2_M4 Inhibits Gq_11 Gq/11 M1_M3_M5->Gq_11 Couples to Gi_o Gi/o M2_M4->Gi_o Couples to PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Reduced_PKA Reduced PKA Activity cAMP->Reduced_PKA

Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock in 100% DMSO prep_drug_dilutions Prepare Serial Dilutions of mAChR-IN-1 in Vehicle prep_stock->prep_drug_dilutions prep_vehicle Prepare Vehicle (e.g., DMSO, PEG300, Tween-80, Saline) prep_vehicle->prep_drug_dilutions prep_vehicle_control Prepare Vehicle Control (Vehicle without drug) prep_vehicle->prep_vehicle_control treat_cells_animals Administer Treatments to Cells or Animals prep_drug_dilutions->treat_cells_animals prep_vehicle_control->treat_cells_animals prep_untreated_control Prepare Untreated Control (Medium/Saline only) prep_untreated_control->treat_cells_animals measure_response Measure Biological Response treat_cells_animals->measure_response compare_groups Compare Drug Group vs. Vehicle Control Group measure_response->compare_groups interpret_results Interpret Net Effect of This compound compare_groups->interpret_results

Caption: Experimental workflow for mitigating vehicle effects.

Troubleshooting_Logic start Unexpected Experimental Result check_vehicle_control Is there an effect in the vehicle control group? start->check_vehicle_control vehicle_effect Potential Vehicle Effect check_vehicle_control->vehicle_effect Yes no_vehicle_effect Vehicle is likely not the cause. Investigate other variables. check_vehicle_control->no_vehicle_effect No reduce_concentration Reduce Vehicle Concentration (especially DMSO) vehicle_effect->reduce_concentration change_vehicle Change Vehicle Formulation vehicle_effect->change_vehicle re_evaluate Re-run Experiment with Modified Vehicle reduce_concentration->re_evaluate change_vehicle->re_evaluate

Caption: Troubleshooting logic for unexpected vehicle effects.

References

Technical Support Center: Troubleshooting Inconsistent Results in mAChR-IN-1 Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with mAChR-IN-1 hydrochloride.

Introduction to this compound

This compound is a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) with an IC50 of 17 nM.[1][2][3] It is a valuable tool for studying the physiological and pathological roles of mAChRs. However, like any experimental compound, achieving consistent and reproducible results requires careful attention to assay design and execution. This guide will help you navigate potential challenges and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter in a question-and-answer format.

Compound Handling and Storage

Question: I'm seeing variable potency of this compound between experiments. Could my handling or storage of the compound be the issue?

Answer: Yes, improper handling and storage can significantly impact the stability and activity of this compound. Here are key considerations:

  • Solubility: this compound is highly soluble in DMSO (≥ 52 mg/mL) but has limited solubility in water (1 mg/mL).[2] For aqueous buffers, warming and sonication may be necessary.[2] Always use freshly opened, high-quality DMSO as it is hygroscopic and absorbed water can affect solubility.[2]

  • Stock Solutions: Prepare concentrated stock solutions in DMSO. Aliquot and store at -20°C for short-term (up to 1 year) or -80°C for long-term (up to 2 years) storage.[4] Avoid repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions in aqueous assay buffers, be mindful of the final DMSO concentration. High concentrations of DMSO can have off-target effects, including inhibition of acetylcholinesterase.[5][6] It is recommended to keep the final DMSO concentration below 0.5%.

Parameter Recommendation
Primary Solvent High-quality, anhydrous DMSO
Stock Solution Storage Aliquot and store at -20°C (1 year) or -80°C (2 years)[4]
Aqueous Solution Prep For limited water solubility, use sonication and warming.[2] Filter sterilize if necessary.
Final DMSO Concentration Keep below 0.5% in the final assay volume to minimize off-target effects.
Inconsistent Results in Functional Assays (e.g., Calcium Mobilization)

Question: My IC50 values for this compound in a calcium mobilization assay are fluctuating between experiments. What could be the cause?

Answer: Inconsistent IC50 values in functional assays like calcium mobilization are a common problem. Several factors related to your cells, reagents, and assay protocol can contribute to this variability.

Troubleshooting Checklist:

  • Cell Health and Passage Number:

    • Ensure your cells are healthy and in the logarithmic growth phase. Over-confluent or stressed cells will respond poorly.

    • Use a consistent and low passage number for your cell line. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.

  • Cell Line Authenticity:

    • Verify the identity of your cell line. Misidentified or cross-contaminated cell lines are a major source of irreproducible data.

    • Be aware of endogenous receptor expression. For example, CHO-K1 cells, a common host for recombinant receptor expression, endogenously express functional muscarinic receptors which can interfere with your assay.[7]

  • Assay Conditions:

    • Cell Density: Optimize and maintain a consistent cell seeding density. Both too few and too many cells can lead to variable responses.

    • Agonist Concentration: Use a consistent concentration of the agonist, typically the EC80, to stimulate the receptor. Small variations in the agonist concentration can lead to significant shifts in the antagonist's apparent potency.

    • Incubation Times: Standardize all incubation times, including pre-incubation with the antagonist and stimulation with the agonist.

  • Assay Quality Control:

    • Calculate the Z'-factor for each assay plate to assess its quality and reproducibility. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[8][9]

Logical Troubleshooting Flow for Inconsistent IC50 Values:

G cluster_solutions Potential Solutions Inconsistent_IC50 Inconsistent IC50 Values Check_Cell_Health Check Cell Health & Passage Number Inconsistent_IC50->Check_Cell_Health Verify_Cell_Line Verify Cell Line Authenticity Check_Cell_Health->Verify_Cell_Line If cells are healthy Use_Low_Passage Use Low Passage Cells Check_Cell_Health->Use_Low_Passage Optimize_Assay_Conditions Optimize Assay Conditions Verify_Cell_Line->Optimize_Assay_Conditions If cell line is correct Use_Authenticated_Cells Use Authenticated Cell Line Verify_Cell_Line->Use_Authenticated_Cells Assess_Assay_Quality Assess Assay Quality (Z'-factor) Optimize_Assay_Conditions->Assess_Assay_Quality If conditions are optimized Standardize_Protocol Standardize Protocol (Density, Concentrations, Times) Optimize_Assay_Conditions->Standardize_Protocol Consistent_Results Consistent Results Assess_Assay_Quality->Consistent_Results If Z' > 0.5 Re_evaluate_Assay Re-evaluate Assay Design Assess_Assay_Quality->Re_evaluate_Assay If Z' < 0.5

Caption: Troubleshooting workflow for inconsistent IC50 values.

High Background Signal in Fluorescence-Based Assays

Question: I'm observing a high background signal in my fluorescence-based calcium assay, which is reducing my signal-to-noise ratio. How can I fix this?

Answer: High background fluorescence can originate from multiple sources, including the compound itself, assay components, and the cells.

Potential Sources and Solutions:

  • Compound Autofluorescence: Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is fluorescent, you may need to switch to a different detection method (e.g., a label-free assay) or use a fluorescent dye with a different spectral profile.

  • Assay Media and Buffers: Phenol (B47542) red in cell culture media is a common source of background fluorescence. Use phenol red-free media for your assays. Serum components can also be autofluorescent.

  • Fluorescent Dyes:

    • Incomplete Hydrolysis: Ensure complete hydrolysis of AM-ester forms of fluorescent dyes (like Fura-2 AM) by allowing sufficient incubation time.

    • Dye Extrusion: Some cell types actively pump out fluorescent dyes. The use of a probenecid, an anion-exchange pump inhibitor, can help retain the dye inside the cells.

    • Dye Concentration: Use the lowest possible concentration of the fluorescent dye that gives a robust signal.

  • Plasticware: Use black-walled, clear-bottom microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.

Issues with Radioligand Binding Assays

Question: I am having trouble with high non-specific binding in my radioligand binding assay with this compound. What can I do?

Answer: High non-specific binding can obscure your specific binding signal and make it difficult to accurately determine the affinity of your compound.

Tips to Reduce Non-specific Binding:

  • Choice of Radioligand: Use a radioligand with high affinity and low non-specific binding characteristics. For muscarinic receptors, [3H]-N-methylscopolamine ([3H]-NMS) is a commonly used antagonist radioligand.

  • Blocking Agents: Include a high concentration of a known, unlabeled ligand (e.g., atropine) to define non-specific binding.

  • Washing Steps: Optimize the number and duration of washing steps to effectively remove unbound radioligand without causing significant dissociation of the specifically bound radioligand. Use ice-cold wash buffer to slow down dissociation.

  • Filtration: Use appropriate filter plates (e.g., glass fiber filters) and ensure rapid filtration. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter.

  • Protein Concentration: Use the lowest amount of membrane preparation that provides a reliable specific binding signal.

Quantitative Data Summary

Receptor SubtypeLigandAssay TypeAffinity (Ki, nM)Functional Potency (IC50, nM)
mAChR (general) mAChR-IN-1 HCl Functional - 17 [1][2][3]
M1AtropineRadioligand Binding0.5 - 2-
M2AtropineRadioligand Binding0.5 - 2-
M3AtropineRadioligand Binding0.5 - 2-
M4AtropineRadioligand Binding0.5 - 2-
M5AtropineRadioligand Binding0.5 - 2-

Experimental Protocols

Detailed Protocol: Calcium Mobilization Assay for mAChR Antagonists

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a cell line expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the muscarinic receptor of interest

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional)

  • This compound

  • Muscarinic receptor agonist (e.g., carbachol (B1668302) or acetylcholine)

  • Black-walled, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Plating: Seed the cells into the microplates at a pre-optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Probenecid can be included to prevent dye leakage.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of the agonist (e.g., EC80 of carbachol) to all wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the antagonist's IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Experimental Workflow for Calcium Mobilization Assay:

G Start Start Plate_Cells Plate Cells Start->Plate_Cells Dye_Loading Dye Loading Plate_Cells->Dye_Loading Add_Antagonist Add Antagonist (mAChR-IN-1 HCl) Dye_Loading->Add_Antagonist Add_Agonist Add Agonist & Measure Fluorescence Add_Antagonist->Add_Agonist Data_Analysis Data Analysis (IC50) Add_Agonist->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization antagonist assay.

Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different G protein subtypes.

G cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors M1_M3_M5 M1, M3, M5 Gq Gq/11 M1_M3_M5->Gq ACh PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2, M4 Gi Gi/o M2_M4->Gi ACh AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Antagonist mAChR-IN-1 HCl Antagonist->M1_M3_M5 Antagonist->M2_M4

Caption: Muscarinic acetylcholine receptor signaling pathways.

References

Validation & Comparative

A Comparative Guide to mAChR-IN-1 Hydrochloride and Atropine: In Vivo Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

A direct quantitative comparison of the in vivo potency of mAChR-IN-1 hydrochloride and atropine (B194438) is challenging due to the lack of publicly available in vivo studies for this compound. However, the available in vitro data for this compound highlights its potency as a muscarinic antagonist.

CompoundPotency MetricValueReceptor SelectivityReference
This compound IC50 (in vitro)17 nMNot specified in available literature[1]
Atropine Ki (M1-M5 receptors)0.56 nM to 2.8 nMNon-selective[2]
Atropine EC50 (neuromuscular facilitation)87 µMAppears to act on M2[3]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols for In Vivo Potency Assessment

To determine and compare the in vivo potency of muscarinic antagonists like this compound and atropine, standardized animal models that measure the blockade of muscarinic receptor-mediated effects are employed. The following are detailed methodologies for two such key experiments.

Oxotremorine-Induced Tremor and Salivation Test in Mice

This model is a classic assay for evaluating the central and peripheral effects of muscarinic antagonists. Oxotremorine (B1194727), a potent muscarinic agonist, induces characteristic tremors and excessive salivation.

Methodology:

  • Animal Model: Male Swiss Webster mice are commonly used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.

  • Drug Administration:

    • The test compound (this compound or atropine) or vehicle is administered intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), mice are challenged with a subcutaneous (s.c.) injection of oxotremorine sesquifumarate (e.g., 0.5 mg/kg).[4]

  • Observation and Scoring:

    • Following the oxotremorine injection, individual mice are observed for the presence and severity of tremors and salivation at specific time points (e.g., 5, 10, and 15 minutes).[4]

    • Tremor intensity can be scored on a scale (e.g., 0 = no tremor, 1 = slight tremor, 2 = moderate tremor, 3 = severe tremor). The sum of scores across the time points provides a total tremor score.[4]

    • Salivation can be assessed by observing the degree of oral wetness and can be scored similarly.

  • Data Analysis: The dose of the antagonist that causes a 50% reduction in the mean tremor or salivation score (ED50) is calculated using appropriate statistical methods, such as regression analysis.

Pilocarpine-Induced Salivation Test in Mice

This assay specifically measures the peripheral antisecretory effects of muscarinic antagonists. Pilocarpine, another muscarinic agonist, stimulates salivary glands.

Methodology:

  • Animal Model: C57BL/6 mice are a suitable strain for this assay.[5]

  • Anesthesia and Preparation: Mice are anesthetized (e.g., with a ketamine/xylazine mixture). A tracheostomy may be performed to ensure a clear airway.[5]

  • Drug Administration: The antagonist (this compound or atropine) or vehicle is administered (e.g., i.p. or s.c.) prior to the agonist challenge.

  • Pilocarpine Stimulation: Pilocarpine hydrochloride (e.g., 1-5 mg/kg) is injected subcutaneously to induce salivation.[6][7]

  • Saliva Collection:

    • Pre-weighed cotton swabs or capillary tubes are used to collect saliva from the oral cavity for a fixed period (e.g., 12 minutes).[5]

    • The amount of saliva collected is determined by weighing the collection material before and after collection.[8]

  • Data Analysis: The ED50 value is determined as the dose of the antagonist that inhibits the pilocarpine-induced saliva production by 50% compared to the vehicle-treated control group.

Signaling Pathways and Mechanism of Action

Both this compound and atropine function as antagonists at muscarinic acetylcholine (B1216132) receptors, thereby blocking the effects of the endogenous neurotransmitter, acetylcholine (ACh). These receptors are G protein-coupled receptors (GPCRs) that are integral to the parasympathetic nervous system and also play roles in the central nervous system.

Atropine is a non-selective antagonist, meaning it blocks all five subtypes of muscarinic receptors (M1-M5) with similar affinity.[2] This lack of selectivity contributes to its wide range of physiological effects and potential side effects.

The specific subtype selectivity of this compound is not detailed in the currently available literature. However, as a muscarinic antagonist, it is expected to interfere with the canonical signaling pathways initiated by ACh binding to mAChRs.

The five muscarinic receptor subtypes couple to different G proteins, leading to distinct downstream signaling cascades:

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to hyperpolarization of the cell membrane.

By blocking these receptors, both this compound and atropine prevent these downstream signaling events from occurring in response to acetylcholine.

Below are diagrams generated using the DOT language to visualize the experimental workflow and the general signaling pathway of muscarinic antagonists.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) acclimatization Acclimatization animal_model->acclimatization antagonist_admin Administer Antagonist (mAChR-IN-1 or Atropine) or Vehicle acclimatization->antagonist_admin agonist_challenge Administer Muscarinic Agonist (Oxotremorine or Pilocarpine) antagonist_admin->agonist_challenge observation Observe and Score Effects (Tremor, Salivation) agonist_challenge->observation data_collection Collect Samples (e.g., Saliva) agonist_challenge->data_collection ed50 Calculate ED50 observation->ed50 data_collection->ed50

Caption: Experimental workflow for in vivo potency assessment.

signaling_pathway cluster_receptor Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling mAChR Muscarinic Receptor (M1-M5) G_protein G Protein (Gq/11 or Gi/o) mAChR->G_protein Activates ACh Acetylcholine (ACh) ACh->mAChR Binds & Activates Antagonist mAChR-IN-1 / Atropine Antagonist->mAChR Binds & Blocks Effector Effector Enzyme (PLC or Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG, cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: General mechanism of muscarinic antagonist action.

References

A Comparative Analysis of mAChR-IN-1 Hydrochloride and Scopolamine in Memory Research: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the pharmacological tools used to probe the mechanisms of memory is of paramount importance. This guide aims to provide a comparative analysis of two muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: mAChR-IN-1 hydrochloride and the widely studied scopolamine (B1681570), in the context of their application in memory-related tasks. However, a significant disparity in available research data curtails a direct, evidence-based comparison. While scopolamine has been extensively characterized, this compound remains a largely uninvestigated compound in published behavioral studies.

Overview of Muscarinic Acetylcholine Receptors in Memory

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that are pivotal in regulating higher cognitive functions, including learning and memory.[1][2] There are five subtypes of mAChRs (M1-M5), each with a distinct distribution and role in the central nervous system. The M1 receptor, in particular, is highly expressed in the hippocampus and cortex, areas critical for memory formation and consolidation.[3] Antagonism of these receptors, particularly M1, is known to induce memory impairments, providing a valuable model for studying cognitive deficits observed in conditions like Alzheimer's disease.[3][4]

Scopolamine: The Established Tool for Inducing Memory Deficits

Scopolamine is a non-selective muscarinic receptor antagonist that has been a cornerstone of memory research for decades.[2][5] It is widely used to induce temporary cognitive deficits in animal models, thereby creating a platform to test the efficacy of potential memory-enhancing compounds.[5]

Mechanism of Action of Scopolamine

Scopolamine competitively blocks the action of acetylcholine at all five muscarinic receptor subtypes (M1-M5).[2] This non-selective antagonism disrupts cholinergic signaling, which is crucial for synaptic plasticity and memory encoding.[2] The memory impairment induced by scopolamine is thought to be primarily mediated by its blockade of M1 receptors in the hippocampus and cortex.[4]

dot

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M1-M5) ACh->mAChR Binds to Signaling Downstream Signaling (e.g., Gq/11, Gi/o) mAChR->Signaling Activates Memory Memory Formation & Consolidation Signaling->Memory Leads to Scopolamine Scopolamine Scopolamine->mAChR Blocks

Caption: General signaling pathway of a non-selective muscarinic antagonist like scopolamine.

Experimental Use of Scopolamine in Memory Tasks

Scopolamine-induced memory impairment has been demonstrated in a variety of behavioral paradigms, including:

  • Contextual Fear Conditioning: Scopolamine administration impairs the ability of rodents to associate a specific environment with an aversive stimulus.[6]

  • Passive Avoidance Task: Animals treated with scopolamine show a reduced latency to enter a chamber where they previously received a footshock.

  • T-Maze and Y-Maze Alternation: These tasks assess spatial working memory, which is consistently impaired by scopolamine.

  • Morris Water Maze: Scopolamine increases the time it takes for rodents to find a hidden platform, indicating deficits in spatial learning and memory.[7]

  • Novel Object Recognition: Scopolamine-treated animals often fail to discriminate between a novel and a familiar object, demonstrating impaired recognition memory.

This compound: A Potent Antagonist with Unknown Behavioral Effects

In stark contrast to the wealth of data on scopolamine, information regarding this compound is sparse and confined to biochemical data from commercial suppliers.

Known Properties of this compound
  • Potency: It is described as a potent muscarinic cholinergic receptor (mAChR) antagonist with an IC50 of 17 nM.[8] The IC50 value indicates the concentration of the drug required to inhibit 50% of the receptor's activity in vitro.

  • Selectivity: There is no publicly available data on the selectivity of this compound for the different mAChR subtypes (M1-M5). This is a critical piece of information for interpreting any potential behavioral effects.

Data Gap in Memory Research

A thorough search of scientific literature reveals a complete absence of published studies investigating the in vivo effects of this compound on memory or any other behavioral measure. Consequently, there is no experimental data to present in tables, no established protocols for its use in memory tasks, and no basis for creating diagrams of its specific signaling pathways in a physiological context.

A Call for Further Research

The lack of in vivo data for this compound prevents a meaningful comparison with scopolamine. While its high potency as a mAChR antagonist suggests it could potentially be a powerful tool for studying cholinergic systems, its behavioral effects, optimal dosage, and receptor subtype selectivity remain to be determined.

For a direct comparison to be possible, future research on this compound would need to address the following:

  • In vivo efficacy: Does administration of this compound induce memory deficits in established behavioral paradigms?

  • Dose-response relationship: What is the optimal dose range to induce memory impairment without causing significant side effects?

  • Receptor subtype selectivity: Which of the five mAChR subtypes does it preferentially block? This is crucial for understanding its mechanism of action.

  • Pharmacokinetics and pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted, and what is its time course of action?

Conclusion

At present, a comprehensive comparison between this compound and scopolamine for use in memory tasks is not feasible due to the profound lack of experimental data for the former. Scopolamine remains the well-validated, albeit non-selective, tool for inducing memory impairment in preclinical research. The potential of this compound as a research tool is yet to be unlocked, pending rigorous in vivo characterization. Researchers considering the use of novel antagonists like this compound should be aware of the current data limitations and the necessity for foundational behavioral and pharmacological profiling.

References

A Comparative Guide to M1 Muscarinic Acetylcholine Receptor Blockade: Pirenzepine vs. mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuropharmacology and drug development, the selective blockade of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is of significant interest for therapeutic applications in various neurological and psychiatric disorders. This guide provides an objective comparison of two antagonists targeting the M1 receptor: the established selective antagonist Pirenzepine (B46924) and the potent, but less characterized, mAChR-IN-1 hydrochloride. This comparison is based on available experimental data to aid in the selection of the appropriate tool compound for M1 receptor research.

Overview of the Compounds

Pirenzepine is a well-characterized M1-selective antagonist that has been instrumental in distinguishing muscarinic receptor subtypes.[1][2] It is a tricyclic compound that exhibits greater affinity for the M1 receptor subtype compared to other muscarinic receptors (M2-M5).[2] Its selectivity has made it a valuable pharmacological tool and a therapeutic agent, particularly in treating peptic ulcers due to its ability to reduce gastric acid secretion.[1]

This compound , also known as 4-iododexetimide, is a potent muscarinic cholinergic receptor antagonist.[3] While initially developed as a radioligand for imaging muscarinic receptors, its selectivity profile has been more recently characterized, revealing a high affinity for the M1 receptor.[1][4]

Comparative Analysis of Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and selectivity. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Selectivity (M2/M1)Selectivity (M3/M1)Selectivity (M4/M1)Selectivity (M5/M1)
Pirenzepine 18[2]~480-690[2]~400-690[2]Data not availableData not available~27-38 fold~22-38 foldData not availableData not available
mAChR-IN-1 HCl (4-iododexetimide) 0.337[4]1.35[4]Data not available0.67[4]5.68[4]~4 foldData not available~2 fold~16.8 fold

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Based on the available data, this compound (4-iododexetimide) demonstrates a significantly higher binding affinity for the M1 receptor (sub-nanomolar range) compared to Pirenzepine (nanomolar range). However, Pirenzepine exhibits a greater selectivity for the M1 receptor over the M2 and M3 subtypes. In contrast, this compound shows only modest selectivity between M1 and M4 receptors and slightly better selectivity over M2 and M5 receptors.

Functional Antagonism at the M1 Receptor

Functional assays measure the ability of a compound to inhibit the response of a receptor to an agonist. The half-maximal inhibitory concentration (IC50) is a common measure of antagonist potency in these assays.

CompoundAssay TypeCell LineAgonistM1 IC50 (nM)
Pirenzepine Calcium MobilizationCHO-M1 cellsCarbachol200-224[5]
mAChR-IN-1 HCl (4-iododexetimide) GTPγS BindingCHO-K1 cellsAcetylcholine31[4]

In functional assays, this compound (4-iododexetimide) also shows higher potency in inhibiting M1 receptor activation compared to Pirenzepine.

M1 Muscarinic Receptor Signaling Pathway

The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), initiating a cascade of downstream cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: M1 Receptor Signaling Cascade.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the M1 muscarinic receptor.

Radioligand_Binding_Workflow prep Prepare cell membranes expressing M1 receptors incubation Incubate membranes, radioligand, and test compound to reach equilibrium prep->incubation radioligand Prepare radioligand (e.g., [³H]-NMS) at a fixed concentration radioligand->incubation competitor Prepare serial dilutions of the test compound (Pirenzepine or mAChR-IN-1 HCl) competitor->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Measure radioactivity of bound radioligand using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 and calculate Ki scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the M1 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (Pirenzepine or this compound).

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion

Both Pirenzepine and this compound (4-iododexetimide) are valuable tools for studying the M1 muscarinic receptor.

  • Pirenzepine offers the advantage of well-established M1 selectivity over M2 and M3 receptors, making it a suitable choice for studies where distinguishing between these subtypes is critical.

  • This compound (4-iododexetimide) provides significantly higher potency at the M1 receptor. However, its selectivity, particularly against the M4 receptor, is less pronounced than that of Pirenzepine against M2/M3. This makes it a potent pan-muscarinic antagonist with a preference for the M1 subtype.

The choice between these two compounds will depend on the specific requirements of the experiment. For studies demanding high M1 selectivity against other common peripheral muscarinic subtypes, Pirenzepine remains a reliable choice. For applications where high potency at the M1 receptor is paramount and moderate selectivity is acceptable, this compound may be the preferred compound. Researchers should carefully consider the binding profiles of both molecules in the context of their experimental design.

References

Comparative Selectivity Profile of mAChR-IN-1 Hydrochloride and Other Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the binding affinities and signaling pathways of key muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists.

This guide provides a comprehensive comparison of the selectivity profile of mAChR-IN-1 hydrochloride against other well-established muscarinic receptor antagonists, including atropine, pirenzepine, methoctramine, and darifenacin. The data presented herein is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.

Selectivity Profiles of Muscarinic Antagonists

The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The following table summarizes the binding affinities of this compound and other antagonists across the five muscarinic receptor subtypes (M₁ to M₅).

AntagonistM₁ (Kᵢ/IC₅₀, nM)M₂ (Kᵢ/IC₅₀, nM)M₃ (Kᵢ/IC₅₀, nM)M₄ (Kᵢ/IC₅₀, nM)M₅ (Kᵢ/IC₅₀, nM)
This compound 17 (IC₅₀)Data not availableData not availableData not availableData not available
Atropine 1.11.81.30.81.5
Pirenzepine 16360200110470
Methoctramine 1601413083210
Darifenacin 6.8341.1344.7

Note: The IC₅₀ value for this compound is reported without specification of the receptor subtype, highlighting a critical gap in currently available data for a comprehensive selectivity assessment.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the Kᵢ of an unlabeled compound.

Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors, typically [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (unlabeled antagonist).

  • Non-specific binding control: A high concentration of a non-selective muscarinic antagonist (e.g., atropine).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype are thawed on ice and diluted in assay buffer to a final protein concentration that yields optimal specific binding.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Wells containing cell membranes and a fixed concentration of the radioligand.

    • Non-specific Binding: Wells containing cell membranes, the radioligand, and a high concentration of the non-specific binding control (e.g., 1 µM atropine).

    • Competitive Binding: Wells containing cell membranes, the radioligand, and increasing concentrations of the unlabeled test compound.

  • Incubation: The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value for the test compound is determined by fitting the competitive binding data to a sigmoidal dose-response curve using non-linear regression analysis.

    • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is the dissociation constant of the radioligand for the receptor.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50/Ki Determination Counting->Analysis

Diagram 1: Experimental workflow for a radioligand displacement binding assay.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly classified into two groups based on their G protein coupling.

  • M₁, M₃, and M₅ Receptors: These receptors primarily couple to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M₂ and M₄ Receptors: These receptors couple to Gαi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity. The βγ subunits of the G protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

Signaling_Pathways cluster_Gq Gq/11-coupled Signaling (M1, M3, M5) cluster_Gi Gi/o-coupled Signaling (M2, M4) M135 M1, M3, M5 Receptors Gq Gαq/11 M135->Gq ACh PLC Phospholipase C (PLC) Gq->PLC Activates PIP2_Gq PIP2 PLC->PIP2_Gq Hydrolyzes IP3 IP3 PIP2_Gq->IP3 DAG DAG PIP2_Gq->DAG Ca ↑ [Ca²⁺]i IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates M24 M2, M4 Receptors Gi Gαi/o M24->Gi ACh Gbg Gβγ M24->Gbg AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA IonChannel Ion Channels (e.g., K+) Gbg->IonChannel Modulates

Diagram 2: Downstream signaling pathways of muscarinic acetylcholine receptors.

Validating the Specificity of mAChR-IN-1 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to mAChR-IN-1 Hydrochloride

This compound is a potent antagonist of muscarinic acetylcholine (B1216132) receptors, with a reported half-maximal inhibitory concentration (IC50) of 17 nM[1]. Muscarinic receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are integral to regulating a vast array of physiological functions in the central and peripheral nervous systems[2]. The development of subtype-selective antagonists is crucial for dissecting the specific roles of each receptor subtype and for creating targeted therapeutics with fewer off-target effects.

Due to the high degree of conservation in the orthosteric binding site across mAChR subtypes, achieving high selectivity has been a significant challenge for drug discovery[3]. Therefore, rigorous validation of any novel antagonist's specificity is a critical step. The use of knockout (KO) animal models, in which a specific receptor subtype has been genetically deleted, provides a definitive method for confirming the on-target effects of a compound.

Comparative Analysis with Subtype-Selective Antagonists

To provide context for the validation of this compound, the following table summarizes the binding affinities (Ki values) of several well-established subtype-selective mAChR antagonists. This data highlights the achievable levels of selectivity and serves as a benchmark for comparison.

Compound Primary Target M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM) Reference
PirenzepineM1~10-20~200-800~100-500~100-500-[4]
MethoctramineM2~100-200~10-30~100-300~50-100-[4]
4-DAMPM3~5-10~50-100~1-5~20-50-[4]
TropicamideM4~100~500~200~8~100[5]
VU0238429M5 (PAM)>30,000>30,000>30,000>30,0001,160 (EC50)

Note: The subtype selectivity of this compound is not publicly available and would need to be determined experimentally.

Validating Specificity with Knockout Models: A Proposed Workflow

The following experimental workflow outlines the key steps to validate the specificity of this compound using knockout mouse models. This approach is based on established methodologies for characterizing mAChR antagonists.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Ex Vivo Validation with Knockout Tissue cluster_2 Phase 3: In Vivo Target Engagement a Radioligand Binding Assays (CHO cells expressing human M1-M5) b Determine Ki values for This compound across all five subtypes a->b c Prepare brain/tissue homogenates from wild-type (WT) and M1-M5 KO mice b->c Proceed if selectivity profile is determined d Perform competitive radioligand binding assays with [3H]-NMS c->d e Functional Assays (e.g., GTPγS binding, calcium mobilization) c->e f Administer this compound to WT and relevant KO mice d->f Confirm loss of binding in specific KO tissue e->f Confirm functional antagonism is absent in specific KO tissue g Behavioral or physiological readouts (e.g., locomotor activity, salivation) f->g h Conclusion on Specificity g->h Analyze data to confirm on-target effects

Caption: A proposed workflow for validating the specificity of this compound using knockout models.

Experimental Protocols

Radioligand Binding Assays in Stably Transfected Cells

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors are cultured to confluence.

  • Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.

  • Competitive Binding Assay:

    • A fixed concentration of a non-selective muscarinic radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Validation in Knockout Mouse Tissues

Objective: To confirm that the binding and functional effects of this compound are absent in tissues from mice lacking the specific target receptor subtype.

Methodology:

  • Tissue Preparation: Brain regions or peripheral tissues known to express the target mAChR subtype are dissected from wild-type (WT) and corresponding knockout (KO) mice. Tissues are homogenized to prepare membrane fractions as described above.

  • Competitive Radioligand Binding: Competitive binding assays are performed on both WT and KO tissue homogenates using [3H]-NMS and varying concentrations of this compound. A significant reduction or complete absence of high-affinity binding in the KO tissue compared to the WT tissue would confirm the target receptor.

  • Functional Assays (e.g., Agonist-stimulated [35S]GTPγS binding):

    • This assay measures the activation of G proteins, a downstream event of receptor activation.

    • Membranes from WT and KO tissues are incubated with a muscarinic agonist (e.g., carbachol) in the presence of [35S]GTPγS.

    • The ability of this compound to antagonize the agonist-induced stimulation of [35S]GTPγS binding is measured in both WT and KO tissues.

    • The antagonistic effect should be absent in the KO tissue if the compound is specific for the deleted receptor.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G protein signaling pathways, leading to distinct cellular responses. Understanding these pathways is essential for interpreting the results of functional assays.

G cluster_0 Gq/11 Pathway cluster_1 Gi/o Pathway cluster_ligand M1 M1 Gq11 Gq/11 M1->Gq11 M3 M3 M3->Gq11 M5 M5 M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC M2 M2 Gio Gi/o M2->Gio M4 M4 M4->Gio AC Adenylyl Cyclase (AC) Gio->AC inhibits GIRK GIRK Channels Gio->GIRK activates cAMP ↓ cAMP AC->cAMP Ion ↑ K+ efflux GIRK->Ion Acetylcholine Acetylcholine Acetylcholine->M1 activates Acetylcholine->M3 activates Acetylcholine->M5 activates Acetylcholine->M2 activates Acetylcholine->M4 activates mAChR_IN_1 mAChR-IN-1 Hydrochloride mAChR_IN_1->M1 antagonizes mAChR_IN_1->M3 antagonizes mAChR_IN_1->M5 antagonizes mAChR_IN_1->M2 antagonizes mAChR_IN_1->M4 antagonizes

Caption: Simplified signaling pathways of muscarinic acetylcholine receptors.

Conclusion

The validation of a pharmacological tool's specificity is a cornerstone of robust scientific research. While this compound is a potent muscarinic antagonist, its subtype selectivity remains to be fully elucidated. By employing the experimental strategies outlined in this guide, particularly through the use of knockout mouse models, researchers can definitively determine its binding and functional profile. This rigorous approach will not only clarify the utility of this compound as a research tool but also contribute to the broader understanding of muscarinic receptor pharmacology.

References

Head-to-Head Comparison of Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Atropine, Scopolamine, and Ipratropium

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of binding affinities and functional characteristics for researchers, scientists, and drug development professionals.

This guide provides an objective, data-driven comparison of three widely studied muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists: atropine, scopolamine (B1681570), and ipratropium (B1672105). By summarizing their binding affinities, selectivity profiles, and the signaling pathways they modulate, this document aims to serve as a valuable resource for professionals engaged in pharmacological research and drug development.

Introduction to mAChR Antagonists

Muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine. These receptors are integral to the regulation of numerous physiological processes, making them significant targets for therapeutic intervention in a range of diseases. Muscarinic antagonists, by blocking the action of acetylcholine, have clinical applications in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. This guide focuses on a head-to-head comparison of three classical non-selective antagonists: atropine, scopolamine, and ipratropium.

Comparative Binding Affinities

The binding affinity of an antagonist for its receptor, typically expressed as the inhibition constant (Ki), is a critical determinant of its potency. The following table summarizes the reported Ki values for atropine, scopolamine, and ipratropium across the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

AntagonistM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Atropine 1.27 ± 0.36[1]3.24 ± 1.16[1]2.21 ± 0.53[1]0.77 ± 0.43[1]2.84 ± 0.84[1]
Scopolamine 0.835.30.340.380.34
Ipratropium 0.5 - 3.6[2]0.5 - 3.6[2]0.5 - 3.6[2]~1-10 (estimated)~1-10 (estimated)

Signaling Pathways Modulated by mAChR Antagonists

The five muscarinic receptor subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. Antagonists of these receptors block the initiation of these pathways by acetylcholine.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of these G proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.

The following diagrams, generated using the DOT language, illustrate these signaling pathways.

M1_M3_M5_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling ACh Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh->M1/M3/M5 Antagonist Antagonist (Atropine, Scopolamine, Ipratropium) Antagonist->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

M1, M3, and M5 Receptor Signaling Pathway

M2_M4_Signaling cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_downstream Downstream Signaling ACh Acetylcholine M2/M4 M2/M4 Receptor ACh->M2/M4 Antagonist Antagonist (Atropine, Scopolamine, Ipratropium) Antagonist->M2/M4 Gi/o Gi/o M2/M4->Gi/o Activates AC Adenylyl Cyclase (AC) Gi/o->AC Inhibits Ion_Channel Ion Channel Modulation Gi/o->Ion_Channel βγ subunit modulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP

M2 and M4 Receptor Signaling Pathway

Experimental Methodologies

The data presented in this guide are derived from standard pharmacological assays. Below are detailed protocols for the key experiments used to characterize mAChR antagonists.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing mAChRs B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]-NMS) and varying concentrations of the antagonist A->B C Separate bound from free radioligand (e.g., via vacuum filtration) B->C D Quantify radioactivity of bound ligand (e.g., using a scintillation counter) C->D E Plot % inhibition vs. antagonist concentration to determine IC₅₀ D->E F Calculate Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) E->F

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and a range of concentrations of the unlabeled antagonist (e.g., atropine, scopolamine, or ipratropium).

  • Equilibration: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

This assay measures changes in intracellular calcium concentration following receptor stimulation.

Experimental Workflow:

Calcium_Mobilization_Workflow A Seed cells expressing the target receptor (M1, M3, or M5) in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate cells with varying concentrations of the antagonist B->C D Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., carbachol) C->D E Measure the change in fluorescence intensity over time D->E F Determine the antagonist's potency (IC₅₀) in inhibiting the agonist-induced calcium response E->F

Calcium Mobilization Assay Workflow

Detailed Protocol:

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor are seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C.

  • Antagonist Incubation: After washing to remove excess dye, the cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation: The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken. A fixed concentration of a muscarinic agonist (e.g., carbachol) is then added to stimulate the receptors.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The antagonist's potency (IC₅₀) is determined by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.

This assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation.

Experimental Workflow:

GTPgS_Binding_Workflow A Prepare cell membranes expressing the target receptor (M2 or M4) B Incubate membranes with [³⁵S]GTPγS, GDP, an agonist, and varying concentrations of the antagonist A->B C Separate bound from free [³⁵S]GTPγS (e.g., via vacuum filtration) B->C D Quantify the amount of bound [³⁵S]GTPγS C->D E Determine the antagonist's potency (IC₅₀) in inhibiting the agonist-stimulated [³⁵S]GTPγS binding D->E

GTPγS Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the M2 or M4 receptor are prepared.

  • Incubation: The membranes are incubated in a buffer containing [³⁵S]GTPγS, GDP, a muscarinic agonist, and a range of concentrations of the antagonist.

  • Reaction Termination: The reaction is stopped by rapid filtration.

  • Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filter is quantified using a scintillation counter.

  • Data Analysis: The IC₅₀ value for the antagonist is determined by analyzing the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Conclusion

This guide provides a comparative overview of three key mAChR antagonists, presenting their binding affinities in a clear, tabular format and illustrating the signaling pathways they modulate. The detailed experimental protocols offer a practical resource for researchers in the field. While atropine, scopolamine, and ipratropium are all non-selective antagonists, subtle differences in their binding profiles and pharmacokinetic properties contribute to their distinct clinical applications. A thorough understanding of these characteristics is essential for the rational design and development of novel, subtype-selective muscarinic receptor modulators with improved therapeutic efficacy and reduced side effects.

References

Comparative Selectivity Analysis of mAChR-IN-1 Hydrochloride Against Muscarinic Acetylcholine Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – For researchers and drug development professionals engaged in cholinergic signaling pathways, understanding the precise selectivity of pharmacological tools is paramount. This guide provides a detailed comparative analysis of the cross-reactivity profile of mAChR-IN-1 hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, against the five human muscarinic receptor subtypes (M1-M5).

This compound, identified as 4-iododexetimide (B1248845) (CAS No. 119391-73-0), is a widely utilized research tool for investigating the roles of muscarinic receptors in various physiological and pathological processes. While its high affinity for muscarinic receptors is established, with a reported IC50 of 17 nM, a comprehensive understanding of its binding profile across all five receptor subtypes is crucial for the accurate interpretation of experimental results.[1] This guide summarizes the available quantitative data on its binding affinities, presents the methodologies for key experiments, and visualizes the relevant signaling pathways.

Muscarinic Receptor Subtype Selectivity

The primary target of this compound is the muscarinic acetylcholine receptor family. To quantify its selectivity within this family, competitive radioligand binding assays are employed. The data presented below is derived from studies on the non-radioactive form, ¹²⁷I-iododexetimide, which demonstrates the compound's binding affinity (Ki) for each of the five human muscarinic receptor subtypes.

Receptor SubtypeMean Ki (pM)Selectivity over hM1Reference
hM1 3371-fold[2][3]
hM2 13484-fold[3]
hM3 Not explicitly quantified in pM, but lower affinity than hM1-[3]
hM4 6742-fold[3]
hM5 13484-fold[3]

Lower Ki values indicate higher binding affinity.

The data reveals that this compound (4-iododexetimide) exhibits the highest affinity for the M1 muscarinic receptor subtype.[2][3] It displays a modest selectivity of 2-fold for the M1 subtype over the M4 subtype, and a 4-fold selectivity over the M2 and M5 subtypes.[3] This preferential binding to the M1 receptor makes it a valuable tool for studying the specific functions of this subtype in the central and peripheral nervous systems.

Cross-Reactivity with Other Receptors

Researchers using this compound should be aware that while it is a potent muscarinic antagonist, its activity at other, unrelated receptors has not been systematically ruled out in publicly accessible studies. For experiments where off-target effects are a significant concern, it is recommended to perform secondary screening against a panel of relevant receptors.

Signaling Pathways of Muscarinic Acetylcholine Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate diverse cellular responses upon activation by the neurotransmitter acetylcholine. The five subtypes are broadly classified into two major signaling pathways based on the G-protein they couple to.

cluster_gq Gq/11 Signaling Pathway cluster_gi Gi/o Signaling Pathway M1 M1 Receptor Gq11 Gαq/11 M1->Gq11 M3 M3 Receptor M3->Gq11 M5 M5 Receptor M5->Gq11 PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2 M2 Receptor Gio Gαi/o M2->Gio M4 M4 Receptor M4->Gio AC Adenylyl Cyclase Gio->AC inhibits K_channel K⁺ Channels Gio->K_channel activates cAMP cAMP AC->cAMP decreases ACh Acetylcholine ACh->M1 binds to ACh->M3 binds to ACh->M5 binds to ACh->M2 binds to ACh->M4 binds to

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium and protein kinase C activity. The M2 and M4 receptor subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and the modulation of ion channels.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Subtypes

This protocol is a generalized procedure based on the methodology described in the referenced literature for determining the binding affinity of a compound to muscarinic receptor subtypes.

prep Prepare cell membranes expressing human muscarinic receptor subtypes (M1-M5) incubation Incubate membranes, radioligand, and competitor at room temperature prep->incubation radioligand Prepare radioligand solution (e.g., [³H]-NMS) radioligand->incubation competitor Prepare serial dilutions of This compound competitor->incubation filtration Rapidly filter the incubation mixture to separate bound and free radioligand incubation->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analysis Analyze data to determine IC50 and calculate Ki values scintillation->analysis

Figure 2: Experimental Workflow for Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (hM1-hM5).

Materials:

  • Cell membranes from stable cell lines individually expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or a similar suitable muscarinic antagonist radioligand.

  • This compound (or 4-iododexetimide).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Non-specific binding control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and diluted in assay buffer to a concentration that provides an adequate signal-to-noise ratio.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.

  • Total and Non-specific Binding: For each assay plate, include wells for determining total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a saturating concentration of a non-labeled antagonist like atropine).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound (4-iododexetimide) is a potent muscarinic receptor antagonist with a high affinity for all five muscarinic subtypes, demonstrating a preferential binding to the M1 receptor.[2][3] Its utility as a selective M1 antagonist should be considered in the context of its relatively modest selectivity over other muscarinic subtypes. For studies requiring high selectivity, the potential for effects mediated by M2, M4, and M5 receptors should be taken into account. The lack of publicly available, comprehensive off-target screening data underscores the importance of empirical validation when investigating the effects of this compound in complex biological systems. This guide provides researchers with the necessary data and protocols to make informed decisions when utilizing this compound in their studies.

References

A Comparative Guide: Functional Differences Between mAChR-IN-1 Hydrochloride and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists is critical for advancing research and developing targeted therapeutics. This guide provides a detailed comparison of mAChR-IN-1 hydrochloride and the classical antagonist, atropine (B194438), summarizing their known performance characteristics and providing the experimental context for their evaluation.

Executive Summary

Mechanism of Action and Receptor Binding Profile

This compound

This compound is a potent muscarinic cholinergic receptor (mAChR) antagonist with a reported IC50 of 17 nM[1]. This value indicates its high potency in inhibiting muscarinic receptor function. However, its binding affinity (Ki) and functional antagonism (IC50 or pA2 values) across the individual M1 to M5 receptor subtypes are not detailed in the available scientific literature. Therefore, its selectivity profile remains largely uncharacterized in the public domain.

Atropine

Atropine is a well-established competitive and reversible antagonist of muscarinic acetylcholine receptors[2]. It acts by blocking the binding of the endogenous neurotransmitter, acetylcholine, to the receptor's orthosteric site[3]. Extensive research has demonstrated that atropine is non-selective, exhibiting high affinity for all five muscarinic receptor subtypes (M1-M5)[3][4].

Quantitative Comparison of Binding Affinities and Functional Potency

Due to the limited publicly available data for this compound's selectivity, a direct quantitative comparison of its binding and functional potency across M1-M5 receptors with atropine is not possible at this time. The following tables summarize the well-documented data for atropine.

Table 1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes
SubtypeKi (nM)Reference
M11.27 ± 0.36[4]
M23.24 ± 1.16[4]
M32.21 ± 0.53[4]
M40.77 ± 0.43[4]
M52.84 ± 0.84[4]
Table 2: Functional Antagonism (IC50) of Atropine at Human Muscarinic Receptor Subtypes
SubtypeIC50 (nM)Reference
M12.22 ± 0.60[4]
M24.32 ± 1.63[4]
M34.16 ± 1.04[4]
M42.38 ± 1.07[4]
M53.39 ± 1.16[4]

Impact on Downstream Signaling Pathways

Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to an increase in intracellular calcium. M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.

This compound

The effect of this compound on specific downstream signaling pathways has not been detailed in the available literature. As a potent antagonist, it is expected to block the signaling cascades initiated by acetylcholine at muscarinic receptors.

Atropine

As a non-selective antagonist, atropine blocks both the Gq/11-PLC and Gi/o-cAMP signaling pathways initiated by muscarinic receptor activation. By preventing acetylcholine from binding, atropine inhibits the production of inositol (B14025) phosphates and the mobilization of intracellular calcium mediated by M1, M3, and M5 receptors. Similarly, it prevents the inhibition of adenylyl cyclase, thereby blocking the decrease in cAMP levels mediated by M2 and M4 receptors.

cluster_atropine Atropine cluster_mAChR Muscarinic Receptors (M1-M5) cluster_signaling Downstream Signaling Atropine Atropine mAChR mAChR Atropine->mAChR Blocks ACh Binding Gq_PLC Gq/11-PLC Pathway (M1, M3, M5) mAChR->Gq_PLC Activates Gi_cAMP Gi/o-cAMP Pathway (M2, M4) mAChR->Gi_cAMP Inhibits

Figure 1. Atropine's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize muscarinic receptor antagonists. While specific protocols for this compound are not publicly available, these standard methods would be applicable for its comprehensive evaluation.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

  • Objective: To measure the displacement of a radiolabeled ligand from muscarinic receptors by the test compound (e.g., this compound or atropine).

  • Materials:

    • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Radioligand, typically [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

    • Test compound (this compound or atropine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of atropine).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [3H]-NMS and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow start Prepare reagents incubate Incubate membranes, [3H]-NMS, and test compound start->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze Calculate IC50 and Ki count->analyze cluster_workflow Calcium Mobilization Assay Workflow start Load cells with dye preincubate Pre-incubate with test compound start->preincubate stimulate Stimulate with agonist preincubate->stimulate measure Measure fluorescence stimulate->measure analyze Calculate IC50 measure->analyze

References

Comparative Analysis: mAChR-IN-1 Hydrochloride vs. Scopolamine for Muscarinic Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of a specific antagonist for muscarinic acetylcholine (B1216132) receptors (mAChRs) is a critical decision in neuroscience research and drug development. The choice can significantly influence the interpretation of experimental results due to differences in potency, selectivity, and off-target effects. While scopolamine (B1681570) is a classical, widely-used non-selective muscarinic antagonist, newer compounds like mAChR-IN-1 hydrochloride are emerging. This guide provides a comparative overview to assist researchers in making an informed decision, though it must be noted that publicly available, peer-reviewed data on this compound is limited. The comparison is therefore based on the extensive characterization of scopolamine and the typical parameters required for the evaluation of a novel chemical probe.

Mechanism of Action and Receptor Selectivity

Scopolamine is a competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M1-M5). It acts by binding to the orthosteric site on the receptor, thereby preventing the binding of the endogenous agonist, acetylcholine, and inhibiting downstream signaling. Its non-selective nature is a key characteristic, making it a useful tool for studying the overall effects of muscarinic receptor blockade. However, this lack of selectivity can be a drawback when trying to dissect the role of a specific receptor subtype.

Information regarding the selectivity profile of this compound is not extensively documented in peer-reviewed literature. For a researcher to choose it over scopolamine, a key consideration would be a demonstrably higher affinity for a specific mAChR subtype.

Quantitative Comparison of Receptor Binding Affinity

A critical factor in selecting a receptor antagonist is its binding affinity (Ki) and potency (IC50). The table below presents typical binding affinities for scopolamine across the five human muscarinic receptor subtypes. The corresponding data for this compound would be required for a direct comparison.

Parameter Scopolamine This compound Data Source
M1 Receptor Ki (nM) 1.1 - 2.5Data Not Available
M2 Receptor Ki (nM) 0.4 - 2.0Data Not Available
M3 Receptor Ki (nM) 0.7 - 2.0Data Not Available
M4 Receptor Ki (nM) 1.0 - 2.5Data Not Available
M5 Receptor Ki (nM) 1.0 - 3.2Data Not Available

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathway Inhibition

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This in turn mobilizes intracellular calcium and activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cyclic AMP (cAMP) levels, and modulate ion channel activity. An effective antagonist will block these signaling cascades upon receptor activation.

cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway cluster_antagonists Antagonist Action ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC inhibits Ion_Channel Ion Channel Modulation Gi_o->Ion_Channel cAMP ↓ cAMP AC->cAMP Scopolamine Scopolamine Scopolamine->M1_M3_M5 blocks Scopolamine->M2_M4 blocks mAChR_IN_1 mAChR-IN-1 mAChR_IN_1->M1_M3_M5 blocks (?) mAChR_IN_1->M2_M4 blocks (?)

Caption: Generalized signaling pathways for muscarinic acetylcholine receptors.

Experimental Protocols

To rigorously compare this compound with scopolamine, a series of standardized assays should be performed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for each of the five muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO or HEK293 cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled competitor (scopolamine or this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

Objective: To measure the functional potency (IC50) of the antagonists in blocking agonist-induced signaling through Gq-coupled receptors (M1, M3, M5).

Methodology:

  • Cell Culture: Plate cells expressing M1, M3, or M5 receptors in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Pre-incubate the cells with various concentrations of the antagonist (scopolamine or this compound) for a defined period.

  • Agonist Stimulation: Add a fixed concentration of an agonist (e.g., carbachol) to stimulate the receptors.

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: Plot the agonist-induced calcium response against the log concentration of the antagonist to determine the IC50.

cluster_workflow Experimental Workflow for Compound Comparison start Start receptor_expression Express M1-M5 Receptors in Cell Lines start->receptor_expression binding_assay Radioligand Binding Assay receptor_expression->binding_assay functional_assay Functional Assay (e.g., Ca²⁺ Flux) receptor_expression->functional_assay determine_ki Determine Ki (Affinity) binding_assay->determine_ki determine_ic50 Determine IC50 (Potency) functional_assay->determine_ic50 compare Compare Selectivity and Potency determine_ki->compare determine_ic50->compare select Select Optimal Compound compare->select

Caption: Workflow for in vitro comparison of muscarinic receptor antagonists.

Conclusion: Making an Informed Choice

The primary reason to choose a novel compound like this compound over a well-established tool like scopolamine would be a significant improvement in a key parameter, most notably receptor subtype selectivity.

  • If the research goal is to investigate the role of a specific muscarinic receptor subtype (e.g., M1 in cognition), a selective antagonist is crucial. Scopolamine's non-selectivity can lead to ambiguous results, as the observed effects could be mediated by any of the five subtypes. If this compound demonstrates high selectivity for a particular subtype, it would be the superior tool for such studies.

  • If the objective is to induce a general, central, or peripheral muscarinic blockade, scopolamine remains a reliable and well-characterized choice. Its effects are extensively documented, providing a strong foundation for interpreting new findings.

Without comprehensive, publicly available data on the selectivity and potency of this compound, a direct recommendation is not possible. Researchers are strongly encouraged to consult supplier-provided data sheets and, ideally, perform in-house validation experiments as described above to confirm the compound's characteristics before committing to its use in extensive studies. This due diligence ensures the selection of the most appropriate chemical tool to achieve the specific aims of the research.

A Comparative Analysis of Muscarinic Acetylcholine Receptor (mAChR) Antagonist Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of various muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. Understanding the association and dissociation rates of these antagonists is crucial for predicting their duration of action, selectivity, and overall therapeutic efficacy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to support researchers in the field of pharmacology and drug development.

Comparative Binding Kinetics of mAChR Antagonists

The binding of an antagonist to its receptor is a dynamic process characterized by an association rate constant (k_on_) and a dissociation rate constant (k_off_). These kinetic parameters determine the antagonist's affinity (K_d_ = k_off_/k_on_) and its residence time (RT = 1/k_off_) at the receptor, the latter being a critical determinant of the duration of action in vivo.[1] The following table summarizes the binding kinetic parameters for a selection of classical and long-acting mAChR antagonists across the five receptor subtypes (M1-M5).

AntagonistReceptor SubtypeK_i_ (nM)k_on_ (M⁻¹s⁻¹)k_off_ (s⁻¹)Residence Time (1/k_off_)Dissociation Half-life (t½)
Atropine (B194438) M12.22 ± 0.60[2]----
M24.32 ± 1.63[2]----
M34.16 ± 1.04[2]----
M42.38 ± 1.07[2]----
M53.39 ± 1.16[2]----
Scopolamine (B1681570) M1-2.60 x 10⁴[3]0.32[3]3.1 s-
M2-----
M3-----
M4-----
M5-----
Ipratropium M12.9[4]----
M22.0[4]---~3.2-3.8 h (overall)[5]
M31.7[4]----
Tiotropium M1-----
M2----3.6 h[5]
M3---34.7 h[5]
Aclidinium M10.1[4]----
M20.14[4]----
M30.14[4]----
M40.21[4]----
M50.16[4]----
Glycopyrrolate M1>11 (-log K_B_)[6]----
M29.09 (-log K_B_)[6]----
M310.31 (-log K_B_)[6]----
Umeclidinium ------

Note: A comprehensive dataset with directly comparable k_on_ and k_off_ values across all antagonists and receptor subtypes is not available in the public domain due to variations in experimental conditions across studies. The presented data is compiled from various sources and should be interpreted with this in mind. Dashes indicate where specific data was not found.

Experimental Protocols

Radioligand Competition Binding Assay for Determining Antagonist Binding Kinetics

This protocol describes a method to determine the association (k_on_) and dissociation (k_off_) rates of unlabeled antagonist compounds.

Materials:

  • Cell membranes expressing the human mAChR subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Unlabeled antagonist (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the specific mAChR subtype.[7]

  • Association Rate (k_on_) Determination:

    • To each well of a 96-well plate, add the cell membrane preparation.

    • Initiate the binding reaction by adding a fixed concentration of radioligand (typically at or below its K_d_ value) and various concentrations of the unlabeled test antagonist.[8]

    • Incubate the plate at a specific temperature (e.g., 30°C) with gentle agitation for various time points.[7]

    • At each time point, terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[8]

    • Wash the filters rapidly with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Dissociation Rate (k_off_) Determination:

    • Pre-incubate the cell membranes with the radioligand to allow for equilibrium binding.

    • Initiate dissociation by adding a high concentration of a non-radiolabeled, high-affinity antagonist (e.g., atropine) to prevent re-association of the radioligand.

    • At various time points, filter the samples and measure the remaining bound radioactivity as described above.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a saturating concentration of a known mAChR antagonist and is subtracted from the total binding to yield specific binding.

    • The association and dissociation data are then fitted to appropriate kinetic models using non-linear regression analysis to determine the k_on_ and k_off_ values.[9]

Schild Analysis for Quantifying Competitive Antagonism

Schild analysis is a functional method used to determine the affinity (pA₂) of a competitive antagonist.

Materials:

  • Isolated tissue preparation expressing the mAChR subtype of interest (e.g., guinea pig ileum for M3).

  • Organ bath setup with physiological salt solution (e.g., Krebs-Henseleit solution) and aeration.

  • Isotonic transducer and recording system.

  • Agonist (e.g., carbachol, acetylcholine).

  • Competitive antagonist (test compound).

Procedure:

  • Tissue Preparation and Equilibration: Mount the isolated tissue in an organ bath containing physiological salt solution at a constant temperature (e.g., 37°C) and allow it to equilibrate under a resting tension.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC₅₀ (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined period to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

  • Repeat with Multiple Antagonist Concentrations: Repeat steps 3 and 4 with increasing concentrations of the antagonist. A parallel rightward shift in the agonist concentration-response curve should be observed with no change in the maximal response for a competitive antagonist.

  • Data Analysis (Schild Plot):

    • For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

    • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the resulting linear regression is the pA₂ value, which is the negative logarithm of the antagonist's equilibrium dissociation constant (K_B_). A slope of 1 is indicative of competitive antagonism.[1]

Visualizations

mAChR Signaling Pathways

mAChR_Signaling cluster_M1_M3_M5 M1, M3, M5 Subtypes cluster_M2_M4 M2, M4 Subtypes ACh_1 Acetylcholine M1/M3/M5 M1/M3/M5 Receptor ACh_1->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2+ ↑ Intracellular Ca²⁺ IP3->Ca2+ PKC Protein Kinase C DAG->PKC Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2+->Cellular_Response_1 PKC->Cellular_Response_1 ACh_2 Acetylcholine M2/M4 M2/M4 Receptor ACh_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase Gi/o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_2 Cellular Response (e.g., Inhibition of Neurotransmitter Release, Slowing of Heart Rate) PKA->Cellular_Response_2

Caption: Simplified signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) mAChRs.

Experimental Workflow for Radioligand Competition Binding Assay

radioligand_workflow prep Prepare Cell Membranes with mAChRs incubate Incubate Membranes with: - Radioligand ([³H]-NMS) - Unlabeled Antagonist (Test Compound) - Control (Buffer/Vehicle) prep->incubate timepoints Vary Incubation Time (for kinetic analysis) or Antagonist Concentration (for equilibrium analysis) incubate->timepoints filter Rapid Filtration (Separates Bound from Free Radioligand) timepoints->filter wash Wash Filters (Removes unbound radioligand) filter->wash count Scintillation Counting (Measures Bound Radioactivity) wash->count analyze Data Analysis (Non-linear regression to determine kon, koff, Ki) count->analyze

Caption: Workflow for a radioligand competition binding assay to determine antagonist kinetics.

Logical Flow of Schild Analysis

schild_analysis start Start: Isolated Tissue in Organ Bath agonist_crc Generate Control Agonist Concentration-Response Curve (CRC) start->agonist_crc ec50_control Determine Agonist EC₅₀ (Control) agonist_crc->ec50_control antagonist_incubate Incubate with Fixed Concentration of Antagonist ec50_control->antagonist_incubate agonist_crc_antagonist Generate Agonist CRC in Presence of Antagonist antagonist_incubate->agonist_crc_antagonist ec50_antagonist Determine Agonist EC₅₀ (with Antagonist) agonist_crc_antagonist->ec50_antagonist dose_ratio Calculate Dose Ratio (r) = EC₅₀ (with Antagonist) / EC₅₀ (Control) ec50_antagonist->dose_ratio repeat_loop Repeat for Multiple Antagonist Concentrations dose_ratio->repeat_loop repeat_loop->antagonist_incubate Next Concentration schild_plot Construct Schild Plot: log(r-1) vs -log[Antagonist] repeat_loop->schild_plot All Concentrations Tested pa2 Determine pA₂ from x-intercept (Slope should be ~1 for competitive antagonism) schild_plot->pa2

Caption: Logical workflow for performing a Schild analysis to determine antagonist affinity (pA₂).

References

Assessing the Reversibility of mAChR-IN-1 Hydrochloride Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, understanding the binding kinetics, particularly the reversibility of binding, is paramount for predicting a compound's duration of action and potential for off-target effects. This guide provides a framework for assessing the binding reversibility of mAChR-IN-1 hydrochloride, a potent mAChR antagonist with a reported IC50 of 17 nM[1]. Due to the current lack of publicly available data on the binding kinetics of this compound, this guide will compare its known properties with those of well-characterized mAChR antagonists: Atropine (B194438), Pirenzepine (B46924), and Tiotropium (B1237716). Furthermore, it will detail the experimental protocols necessary to determine the binding reversibility of this compound.

Comparative Analysis of mAChR Antagonists

The reversibility of a ligand's binding to its receptor is a critical factor in its pharmacological profile. A reversible antagonist binds to and dissociates from the receptor, allowing for dynamic competition with the endogenous ligand. In contrast, an irreversible or slowly dissociating antagonist can lead to a prolonged, and sometimes insurmountable, blockade of the receptor. The following table summarizes the available binding characteristics of this compound and compares them to established mAChR antagonists.

ParameterThis compoundAtropinePirenzepineTiotropium
Binding Mechanism Antagonist[1]Competitive, Reversible Antagonist[2][3][4][5]Selective M1 Antagonist, generally considered reversible[6][7][8][9]Long-acting, slow dissociation from M1/M3 receptors[10][11][12][13][14]
IC50 / Ki IC50: 17 nM[1]Ki: ~1 nM[15]M1 Ki: ~10-20 nMHigh affinity for all mAChR subtypes
Dissociation Half-Life (t1/2) Data not availableRapidData not available, but considered reversibleM3: ~35 hours, M2: ~3.6 hours[14]
Reversibility To be determined Reversible[2][4]Reversible[7]Functionally irreversible due to slow dissociation[14]

Experimental Protocols for Assessing Binding Reversibility

To elucidate the binding kinetics and reversibility of this compound, a series of established experimental protocols can be employed. These assays are crucial for determining key parameters such as the dissociation constant (Kd), the dissociation rate constant (koff), and the overall reversibility of binding.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard method for characterizing ligand-receptor interactions.[16][17][18][19]

a) Saturation Binding Assay: This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled ligand. While not directly measuring reversibility, establishing the Kd is fundamental for designing subsequent kinetic experiments.

b) Competition Binding Assay: This assay measures the affinity (Ki) of a non-radiolabeled compound (e.g., this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor. The IC50 value of 17 nM for this compound was likely determined using this method.[1]

c) Kinetic (Dissociation) Binding Assay: This is a direct method to determine the dissociation rate (koff) of a ligand.

Experimental Protocol: Radioligand Dissociation Assay

  • Incubation: Incubate cell membranes or intact cells expressing the target mAChR subtype with a saturating concentration of the radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) to reach binding equilibrium.

  • Initiation of Dissociation: Initiate dissociation by adding a large excess of a non-labeled, high-affinity antagonist (e.g., atropine) or this compound. This prevents re-binding of the radioligand that dissociates from the receptor.

  • Time Course Measurement: At various time points, separate the bound from the free radioligand by rapid filtration.

  • Quantification: Quantify the amount of radioligand remaining bound to the receptors at each time point using liquid scintillation counting.

  • Data Analysis: Plot the natural logarithm of the percentage of specific binding remaining versus time. The slope of this line will be the negative of the dissociation rate constant (koff). The dissociation half-life (t1/2) can then be calculated as ln(2)/koff.

Washout Experiments

Washout experiments provide a functional assessment of binding reversibility. The principle is to determine if the effect of the antagonist persists after its removal from the extracellular medium.

Experimental Protocol: Washout Assay

  • Pre-incubation: Incubate cells or tissues with this compound at a concentration that produces a significant functional response (e.g., inhibition of agonist-induced calcium mobilization).

  • Washout: Remove the medium containing this compound and wash the cells or tissues extensively with fresh, antagonist-free medium.

  • Functional Readout: After the washout period, stimulate the cells or tissues with a mAChR agonist and measure the functional response.

  • Comparison: Compare the agonist response in the washout group to a control group that was not exposed to the antagonist and a group that is continuously exposed to the antagonist.

  • Interpretation:

    • Reversible Binding: If the functional response to the agonist is fully or partially restored after washout, it indicates reversible binding.

    • Irreversible or Slowly Reversible Binding: If the inhibitory effect of the antagonist persists even after extensive washing, it suggests irreversible or very slow dissociation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technology that allows for the real-time monitoring of ligand-receptor interactions. It can provide detailed information on both the association (kon) and dissociation (koff) rates of binding.[20][21][22][23]

Experimental Protocol: SPR Analysis

  • Immobilization: Immobilize the purified mAChR protein onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a solution containing this compound over the sensor surface.

  • Association Phase: Monitor the change in the SPR signal as the antagonist binds to the immobilized receptor. This provides the association rate (kon).

  • Dissociation Phase: Replace the antagonist solution with a buffer-only solution.

  • Dissociation Monitoring: Monitor the decrease in the SPR signal as the antagonist dissociates from the receptor. This provides the dissociation rate (koff).

  • Data Analysis: The equilibrium dissociation constant (Kd) can be calculated as koff/kon.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the muscarinic acetylcholine receptor signaling pathway and the experimental workflows for assessing binding reversibility.

mAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers mAChR mAChR Gq_11 Gq_11 mAChR->Gq_11 Activates (M1, M3, M5) Gi_o Gi_o mAChR->Gi_o Inhibits (M2, M4) Acetylcholine Acetylcholine Acetylcholine->mAChR Binds and Activates mAChR_IN_1 mAChR_IN_1 mAChR_IN_1->mAChR Binds and Inhibits PLC PLC Gq_11->PLC Activates AC AC Gi_o->AC Inhibits IP3_DAG IP3_DAG PLC->IP3_DAG Produces cAMP cAMP AC->cAMP Decreases Cellular_Response Cellular_Response IP3_DAG->Cellular_Response Leads to cAMP->Cellular_Response Modulates

Caption: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways.

Washout_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups Cells_Tissues Cells/Tissues with mAChRs Control Vehicle Control Cells_Tissues->Control Continuous_Antagonist Continuous mAChR-IN-1 Cells_Tissues->Continuous_Antagonist Washout_Group mAChR-IN-1 Pre-incubation Cells_Tissues->Washout_Group Agonist_Stimulation Stimulate with mAChR Agonist Control->Agonist_Stimulation Continuous_Antagonist->Agonist_Stimulation Wash Wash with Antagonist-Free Medium Washout_Group->Wash Wash->Agonist_Stimulation Functional_Readout Measure Functional Response Agonist_Stimulation->Functional_Readout Data_Analysis Compare Responses Functional_Readout->Data_Analysis

Caption: Workflow for a Washout Experiment to Assess Binding Reversibility.

Conclusion

While this compound is a potent antagonist of muscarinic acetylcholine receptors, a comprehensive understanding of its pharmacological profile requires a thorough investigation of its binding kinetics and reversibility. The experimental protocols outlined in this guide—radioligand binding assays, washout experiments, and surface plasmon resonance—provide a robust framework for obtaining this critical data. By comparing the yet-to-be-determined properties of this compound with those of well-established antagonists like Atropine, Pirenzepine, and Tiotropium, researchers can gain valuable insights into its potential therapeutic applications and limitations. The determination of whether this compound exhibits reversible, slowly reversible, or irreversible binding will be instrumental in guiding future drug development efforts targeting muscarinic acetylcholine receptors.

References

mAChR-IN-1 Hydrochloride: A Potential Alternative to Classical Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of muscarinic acetylcholine (B1216132) receptor (mAChR) modulation, the quest for subtype-selective compounds is paramount for developing therapeutics with improved efficacy and reduced side-effect profiles. While classical antagonists like atropine (B194438) and scopolamine (B1681570) have been invaluable pharmacological tools and clinical agents, their lack of subtype selectivity often leads to a broad range of systemic effects. Emerging compounds, such as mAChR-IN-1 hydrochloride, are presented as potent muscarinic antagonists, but their true potential as alternatives lies in their yet-to-be-fully-disclosed subtype selectivity. This guide provides a comparative framework to understand the potential advantages of a subtype-selective antagonist over classical non-selective agents, supported by established experimental methodologies.

This compound is a potent muscarinic cholinergic receptor antagonist with a reported half-maximal inhibitory concentration (IC50) of 17 nM.[1][2] However, detailed information regarding its binding affinity and functional antagonism at the five individual muscarinic receptor subtypes (M1-M5) is not extensively available in the public domain. The following sections will, therefore, provide a comparative analysis based on the established profiles of classical antagonists and the hypothetical advantages of a subtype-selective agent.

Classical vs. Subtype-Selective Muscarinic Antagonists: A Comparative Overview

Classical muscarinic antagonists, such as atropine, scopolamine, and ipratropium, are characterized by their non-selective binding to all five muscarinic receptor subtypes.[3][4] This non-selectivity results in a wide array of physiological effects, some of which are therapeutic, while others manifest as undesirable side effects. For instance, while the antagonism of M3 receptors in the airways can lead to bronchodilation (a desired effect in treating COPD), the simultaneous blockade of M2 receptors in the heart can cause tachycardia, and M1 receptor blockade in the central nervous system can lead to cognitive impairment.[3][4]

An ideal alternative to these classical antagonists would exhibit high affinity for a specific mAChR subtype implicated in a particular pathophysiology while having significantly lower affinity for other subtypes, thereby minimizing off-target effects.

Data Presentation: A Hypothetical Comparison

To illustrate the potential advantages of a subtype-selective antagonist, the following table presents a hypothetical comparison of the binding affinities (Ki in nM) of atropine (a classical non-selective antagonist) and a hypothetical M1-selective antagonist.

Receptor SubtypeAtropine (Ki, nM)Hypothetical M1-Selective Antagonist (Ki, nM)
M1 ~1-2<10
M2 ~1-3>500
M3 ~1-2>500
M4 ~1-3>500
M5 ~1-3>500

Note: The Ki values for atropine are approximate and can vary based on experimental conditions. The values for the hypothetical M1-selective antagonist are illustrative of a desirable selectivity profile.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the generalized signaling pathways for M1/M3/M5 and M2/M4 muscarinic receptors, along with a typical experimental workflow for characterizing a novel muscarinic antagonist.

cluster_0 M1/M3/M5 Receptor Signaling cluster_1 M2/M4 Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 Receptor M1/M3/M5 Receptor Acetylcholine->M1/M3/M5 Receptor Binds to Gq/11 Gq/11 M1/M3/M5 Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Acetylcholine_2 Acetylcholine M2/M4 Receptor M2/M4 Receptor Acetylcholine_2->M2/M4 Receptor Binds to Gi/o Gi/o M2/M4 Receptor->Gi/o Activates Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to ATP ATP Decreased Cellular Response Decreased Cellular Response cAMP->Decreased Cellular Response

Caption: Generalized signaling pathways for muscarinic acetylcholine receptors.

Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Binding Assays Binding Assays In Vitro Assays->Binding Assays Functional Assays Functional Assays In Vitro Assays->Functional Assays In Vivo Studies In Vivo Studies Binding Assays->In Vivo Studies Functional Assays->In Vivo Studies Animal Models Animal Models In Vivo Studies->Animal Models Data Analysis Data Analysis Animal Models->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for characterizing a novel mAChR antagonist.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize a novel muscarinic antagonist like this compound and compare it to classical antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing each human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand, for example, [³H]-N-methylscopolamine ([³H]-NMS) for antagonists.

  • Test compound (e.g., this compound) and reference compound (e.g., atropine).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assays

Objective: To determine the functional potency (e.g., pA2 or IC50) of the test compound in antagonizing agonist-induced responses at each muscarinic receptor subtype.

a) Calcium Mobilization Assay (for M1, M3, and M5 receptors):

Materials:

  • Cell lines stably expressing M1, M3, or M5 receptors.

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound and reference compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Initiate the response by adding a fixed concentration of the agonist (typically the EC80).

  • Measure the change in fluorescence intensity over time using the plate reader.

  • Determine the IC50 of the test compound for inhibiting the agonist-induced calcium mobilization.

b) cAMP Accumulation Assay (for M2 and M4 receptors):

Materials:

  • Cell lines stably expressing M2 or M4 receptors.

  • Forskolin (B1673556) (to stimulate adenylate cyclase).

  • A muscarinic agonist (e.g., acetylcholine).

  • Test compound and reference compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Plate the cells in a 96-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Add the muscarinic agonist to inhibit adenylate cyclase.

  • Add forskolin to stimulate cAMP production.

  • Incubate for a specified time to allow for cAMP accumulation.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's protocol.

  • Determine the ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation.

Conclusion

While this compound is presented as a potent muscarinic antagonist, its full potential as an alternative to classical antagonists like atropine and scopolamine hinges on its subtype selectivity profile. A compound that demonstrates high selectivity for a specific muscarinic receptor subtype implicated in a disease state, while sparing other subtypes, would represent a significant advancement in the field. The experimental protocols outlined above provide a roadmap for the comprehensive characterization of such novel compounds, enabling a direct and quantitative comparison with existing non-selective agents. The future of muscarinic receptor pharmacology lies in the development of these highly selective tools to dissect the complex roles of individual receptor subtypes and to provide more targeted and effective therapies.

References

Validating Muscarinic Antagonist Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the antagonist effect of a test compound against a known muscarinic agonist. It includes detailed experimental protocols and supporting data to aid in the objective assessment of a product's performance against other alternatives.

Comparative Analysis of Antagonist Potency

The efficacy of a muscarinic antagonist is determined by its ability to inhibit the effects of a muscarinic agonist. This can be quantified through various in vitro and in vivo assays. The table below summarizes the potency of a hypothetical test antagonist compared to the well-characterized antagonist, Atropine, in several standard assays using the muscarinic agonist, Carbachol.

Assay TypeMuscarinic AgonistTest Antagonist (IC50/ID50)Atropine (IC50/ID50)
In Vitro
Receptor Binding (M3)[3H]-NMS8.5 nM1.2 nM
Calcium Flux (CHO-M3 cells)Carbachol15.2 nM2.5 nM
IP-One Accumulation (HEK293-M1 cells)Carbachol22.7 nM3.1 nM
Ex Vivo
Guinea Pig Ileum ContractionCarbachol35.8 nM5.7 nM
In Vivo
Pilocarpine-Induced Salivation (Rat)Pilocarpine (B147212)1.2 mg/kg0.5 mg/kg
Oxotremorine-Induced Tremor (Mouse)Oxotremorine0.8 mg/kg0.3 mg/kg

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate the effects of acetylcholine (B1216132).[1] There are five subtypes (M1-M5) which couple to different G proteins to initiate distinct signaling cascades.[2][3] M1, M3, and M5 receptors primarily couple to Gq/11, activating Phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][4] This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC).[4][5] M2 and M4 receptors couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[4]

Muscarinic Receptor Signaling Pathways cluster_M1_M3_M5 M1, M3, M5 Receptors cluster_M2_M4 M2, M4 Receptors cluster_antagonist M1_M3_M5 Agonist (e.g., Carbachol) Gq_11 Gq/11 M1_M3_M5->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Response1 Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response1 PKC->Response1 M2_M4 Agonist (e.g., Carbachol) Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP ↓ AC->cAMP Response2 Cellular Response (e.g., Decreased Heart Rate) cAMP->Response2 Antagonist Antagonist Antagonist->M1_M3_M5 blocks Antagonist->M2_M4 blocks

Muscarinic receptor signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro: Calcium Flux Assay

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium in cells expressing a specific muscarinic receptor subtype.[5][6]

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

  • Compound Addition: The dye solution is removed, and cells are washed with assay buffer. The test antagonist or vehicle is added to the wells and incubated for 15-30 minutes.

  • Agonist Stimulation & Signal Detection: The plate is placed in a fluorescence plate reader. The muscarinic agonist, Carbachol (at a concentration that elicits ~80% of the maximal response, EC80), is injected into the wells, and the fluorescence intensity is measured kinetically.

  • Data Analysis: The increase in fluorescence upon agonist addition is calculated. The inhibitory effect of the antagonist is determined by comparing the response in the presence and absence of the antagonist. The IC50 value is calculated from a concentration-response curve.

In Vivo: Pilocarpine-Induced Salivation in Rats

This model assesses the antagonist's efficacy in a physiological setting by measuring its ability to block the increase in salivation induced by the muscarinic agonist pilocarpine.[7][8][9]

Methodology:

  • Animal Acclimation: Male Wistar rats are acclimated to the experimental conditions.

  • Antagonist Administration: The test antagonist or vehicle is administered via an appropriate route (e.g., intraperitoneal injection).

  • Saliva Collection (Pre-agonist): Pre-weighed cotton balls are placed in the rats' mouths for a defined period (e.g., 5 minutes) to collect baseline saliva secretion.

  • Agonist Administration: After a specific pretreatment time with the antagonist, pilocarpine is administered (e.g., 4 mg/kg, intraperitoneally) to induce salivation.[10]

  • Saliva Collection (Post-agonist): At the time of peak pilocarpine effect, new pre-weighed cotton balls are placed in the rats' mouths for a defined period to collect the stimulated saliva.

  • Quantification: The cotton balls are weighed again, and the amount of saliva produced is calculated.

  • Data Analysis: The inhibitory effect of the antagonist is determined by comparing the amount of saliva produced in the antagonist-treated group to the vehicle-treated group. The dose that produces 50% inhibition (ID50) is determined.

Experimental Workflow for Antagonist Validation

The general workflow for validating a muscarinic antagonist involves a tiered approach, starting with in vitro screening and progressing to in vivo efficacy models.

Antagonist Validation Workflow Start Start: Potential Antagonist Compound InVitro In Vitro Screening Start->InVitro Binding Receptor Binding Assays (Determine Affinity & Selectivity) InVitro->Binding Functional Functional Assays (e.g., Calcium Flux, IP-One) InVitro->Functional ExVivo Ex Vivo Tissue Assays (e.g., Guinea Pig Ileum) Binding->ExVivo Functional->ExVivo InVivo In Vivo Efficacy Models ExVivo->InVivo Salivation Pilocarpine-Induced Salivation InVivo->Salivation Tremor Oxotremorine-Induced Tremor InVivo->Tremor End End: Validated Antagonist Salivation->End Tremor->End

A typical workflow for muscarinic antagonist validation.

References

A Comparative Review of Muscarinic Acetylcholine Receptor (mAChR) Antagonist Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate antagonists for their studies and to provide valuable insights for drug development professionals.

Data Presentation: Comparative Antagonist Affinity and Potency

The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of several common mAChR antagonists across the five receptor subtypes (M1-M5). The pKi value is the negative logarithm of the inhibitory constant (Ki), and a higher pKi value indicates a higher binding affinity. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response, providing a measure of functional antagonist potency.

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Selectivity Profile
Atropine (B194438) ~8.9~9.0~9.2~8.9~8.8Non-selective
Pirenzepine (B46924) ~8.2~6.7~6.9~7.5~7.1M1 selective
Methoctramine ~7.3~8.1~7.0~7.6~7.0M2 selective
4-DAMP ~8.9~8.0~9.3~8.2~8.6M3/M1 selective
Darifenacin 8.27.49.17.38.0M3 selective[1]
AF-DX 116 ~6.8~7.4~6.4~6.9-M2 selective
Himbacine ~7.6~7.8~7.1~7.9-M2/M4 selective
Tripitramine 8.09.577.08.187.08Highly M2 selective[2]

Note: The pKi values are compiled from various sources and represent approximate mean values. Experimental conditions can influence these values.

AntagonistTissue/PreparationAgonistpA2 ValuePredominant Receptor(s)
Atropine Guinea-pig ileumCarbachol~8.9M2/M3
Guinea-pig atriaCarbachol~9.0M2
Human isolated colon (circular muscle)Carbachol8.72[3]M3
Human isolated colon (longitudinal muscle)Carbachol8.60[3]M3
Pirenzepine Guinea-pig gastric fundusBethanechol7.06[4]M1
Human isolated colon (circular muscle)Carbachol7.23[3]M1
4-DAMP Murine tracheaArecoline~9.0M3
Human isolated colon (circular muscle)Carbachol9.41[3]M3
Methoctramine Guinea-pig atriaMuscarine/Carbachol7.74 - 7.93[5]M2

Key Signaling Pathways

Muscarinic acetylcholine receptors mediate their effects through different G protein-coupled signaling pathways. The M1, M3, and M5 subtypes primarily couple to Gq/11, leading to the activation of phospholipase C (PLC), while the M2 and M4 subtypes couple to Gi/o, which inhibits adenylyl cyclase.

Gq_pathway Agonist Agonist M1/M3/M5 M1/M3/M5 Agonist->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release stimulates PKC activation PKC activation DAG->PKC activation activates Gi_pathway Agonist Agonist M2/M4 M2/M4 Agonist->M2/M4 Gi/o Gi/o M2/M4->Gi/o activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits ATP ATP Adenylyl Cyclase->ATP converts cAMP cAMP ATP->cAMP radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (cells expressing single mAChR subtype) Incubation Incubation (Membranes + Radioligand + Test Antagonist) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]NMS) Radioligand_Prep->Incubation Antagonist_Prep Test Antagonist Preparation (serial dilutions) Antagonist_Prep->Incubation Filtration Rapid Filtration (separates bound from free radioligand) Incubation->Filtration Washing Washing (removes non-specific binding) Filtration->Washing Scintillation_Counting Scintillation Counting (quantifies bound radioactivity) Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff equation) Data_Analysis->Ki_Calculation gtpys_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (expressing M2 or M4 mAChR) Pre-incubation Pre-incubation (Membranes + Antagonist) Membrane_Prep->Pre-incubation Reagent_Prep Reagent Preparation ([35S]GTPγS, Agonist, Antagonist) Reagent_Prep->Pre-incubation Stimulation Stimulation (add Agonist) Reagent_Prep->Stimulation GTPgS_Binding [35S]GTPγS Binding (add [35S]GTPγS) Reagent_Prep->GTPgS_Binding Pre-incubation->Stimulation Stimulation->GTPgS_Binding Termination Termination (e.g., rapid filtration) GTPgS_Binding->Termination Scintillation_Counting Scintillation Counting Termination->Scintillation_Counting Data_Analysis Data Analysis (determine antagonist potency) Scintillation_Counting->Data_Analysis calcium_mobilization_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Cell Seeding (expressing M1, M3, or M5 mAChR) Dye_Loading Loading with Calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Addition Addition of Test Antagonist Dye_Loading->Antagonist_Addition Agonist_Addition Addition of Agonist Antagonist_Addition->Agonist_Addition Fluorescence_Measurement Kinetic Fluorescence Measurement (e.g., FLIPR) Agonist_Addition->Fluorescence_Measurement Data_Analysis Data Analysis (determine antagonist IC50) Fluorescence_Measurement->Data_Analysis

References

A Comparative Guide to the Cost-Effectiveness of Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Featuring mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of mAChR-IN-1 hydrochloride against a range of other commercially available muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists. The following sections detail the pharmacological profiles, including binding affinities and receptor subtype selectivities, alongside a cost analysis to aid researchers in selecting the most suitable antagonist for their experimental needs.

Data Presentation: Quantitative Comparison of mAChR Antagonists

The following table summarizes the available binding affinity (Kᵢ) or inhibitory concentration (IC₅₀) data for this compound and several common alternative antagonists across the five muscarinic receptor subtypes (M₁-M₅). The cost per milligram has been calculated from various suppliers to provide a standardized metric for cost-effectiveness.

CompoundM₁ Kᵢ (nM)M₂ Kᵢ (nM)M₃ Kᵢ (nM)M₄ Kᵢ (nM)M₅ Kᵢ (nM)Potency (IC₅₀, nM)Average Cost (USD/mg)
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot Reported17[1][2]~$34 - $1830 (depending on quantity)
Atropine2.224.324.162.383.39-~$0.08 - $2.00
Scopolamine-----55.3~$5.74 per patch
Ipratropium Bromide2.9 (IC₅₀)2.0 (IC₅₀)1.7 (IC₅₀)---Varies by formulation
GlycopyrrolateHigh affinity (non-selective M₁-M₅)High affinity (non-selective M₁-M₅)High affinity (non-selective M₁-M₅)High affinity (non-selective M₁-M₅)High affinity (non-selective M₁-M₅)-~$0.44 per tablet
Darifenacin (B195073)~112~2955~295~90-~$1.00 - $2.04 per tablet
OxybutyninHigher affinity for M₁/M₃Lower affinityHigher affinity for M₁/M₃---Varies by formulation
Tolterodine (B1663597)2.3 (active metabolite)2.0 (active metabolite)2.5 (active metabolite)2.8 (active metabolite)2.9 (active metabolite)-~$0.70 - $8.05 per capsule
Solifenacin261701211031-~$0.47 - $1.00 per tablet

Note: Data for this compound's subtype selectivity is not publicly available, limiting a direct comparison of its selectivity profile. The provided IC₅₀ value suggests potent, non-selective antagonist activity. The cost of this compound is presented as a range due to significant price differences based on the purchased quantity. The costs for other antagonists are also estimates and can vary based on supplier, formulation, and quantity.

Experimental Protocols

The binding affinity data presented in this guide were primarily obtained through radioligand binding assays. A general protocol for such an assay is outlined below. It is crucial to note that specific parameters may vary between studies.

General Radioligand Binding Assay Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtype. This typically involves homogenization of the cells or tissue in a buffer solution, followed by centrifugation to isolate the membrane fraction.

  • Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled antagonist being tested (the "competitor").

  • Separation: After incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G cluster_0 Muscarinic Receptor Signaling (M1, M3, M5) cluster_1 Muscarinic Receptor Signaling (M2, M4) cluster_2 Antagonist Action ACh Acetylcholine mAChR_Gq mAChR (M1/M3/M5) ACh->mAChR_Gq Gq Gq protein mAChR_Gq->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ release & PKC activation IP3_DAG->Ca_PKC Response Cellular Response Ca_PKC->Response ACh2 Acetylcholine mAChR_Gi mAChR (M2/M4) ACh2->mAChR_Gi Gi Gi protein mAChR_Gi->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Response2 Cellular Response cAMP->Response2 Antagonist Antagonist (e.g., mAChR-IN-1) Antagonist->mAChR_Gq Antagonist->mAChR_Gi

Caption: Muscarinic receptor signaling pathways and antagonist inhibition.

G start Start prep Prepare cell membranes expressing mAChR subtype start->prep incubate Incubate membranes with radioligand and competitor antagonist prep->incubate filter Separate bound and free radioligand by filtration incubate->filter count Quantify radioactivity filter->count analyze Analyze data to determine IC₅₀ and Kᵢ values count->analyze end End analyze->end

Caption: General workflow of a radioligand binding assay.

G compound mAChR Antagonist potency Potency (Kᵢ/IC₅₀) compound->potency cost Cost per mg compound->cost effectiveness Cost-Effectiveness potency->effectiveness cost->effectiveness

Caption: Logical relationship for determining cost-effectiveness.

Conclusion

Based on the currently available data, this compound is a potent, non-selective muscarinic antagonist. Its cost-effectiveness for general applications where broad mAChR blockade is desired may be favorable, particularly when purchased in larger quantities. However, for research requiring selectivity for a specific muscarinic receptor subtype, other antagonists such as darifenacin (M₃ selective) or the active metabolite of tolterodine may be more appropriate choices, despite potentially higher costs per milligram.

References

Safety Operating Guide

Proper Disposal of mAChR-IN-1 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential information and step-by-step procedures for the proper disposal of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist.

While the Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, proper disposal according to regulations is still mandatory to ensure environmental safety and workplace compliance.[1] Adherence to these guidelines will help minimize environmental impact and maintain a safe laboratory environment.

Disposal Procedures

The primary directive for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] The following steps provide a general framework for its disposal:

1. Review Institutional and Local Guidelines: Before initiating any disposal process, consult your institution's specific safety protocols and waste management guidelines. These internal procedures are designed to comply with local and national regulations.

2. Waste Identification and Segregation:

  • Unused Product: Pure, unused this compound should be clearly labeled.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), empty containers, and absorbent materials used for spills, should be considered contaminated waste.

3. Disposal of Unused this compound:

  • Non-Hazardous Waste Stream: Given its classification as non-hazardous, your institution may permit disposal in a general chemical waste stream designated for non-hazardous materials.

  • Professional Waste Disposal Service: Engage a licensed chemical waste disposal contractor for collection and disposal. This is the most secure method to ensure compliance.

4. Disposal of Contaminated Materials:

  • Packaging: Empty containers should be triple-rinsed with an appropriate solvent before disposal, with the rinsate collected as chemical waste. The rinsed containers can then be disposed of according to institutional guidelines for non-hazardous lab waste.

  • PPE and Labware: Contaminated gloves, lab coats, and other disposable materials should be collected in a designated, sealed waste container and disposed of through your institution's chemical waste program.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the substance classified as hazardous? consult_sds->is_hazardous non_hazardous SDS indicates 'Not a hazardous substance or mixture' is_hazardous->non_hazardous No consult_regs Consult Institutional and Local Regulations non_hazardous->consult_regs waste_type Identify Waste Type consult_regs->waste_type unused_product Unused Product waste_type->unused_product Pure Compound contaminated_material Contaminated Materials (PPE, Glassware, etc.) waste_type->contaminated_material Contaminated Items dispose_non_hazardous Dispose as Non-Hazardous Chemical Waste per Institutional Protocol unused_product->dispose_non_hazardous decontaminate Decontaminate (e.g., Triple Rinse Containers) contaminated_material->decontaminate end End: Compliant Disposal dispose_non_hazardous->end dispose_contaminated Dispose of as Chemical Waste per Institutional Protocol decontaminate->dispose_contaminated dispose_contaminated->end

Caption: Decision tree for the disposal of this compound.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C23H26ClIN2O2[1]
Molecular Weight 524.82 g/mol [1]
CAS Number 119391-73-0[1]
Hazard Classification Not a hazardous substance or mixture[1]

Disclaimer: This information is intended as a guide and should not replace the directives of your institution's Environmental Health and Safety (EHS) department or local regulatory bodies. Always prioritize official guidelines and consult with your safety officer for specific disposal instructions.

References

Essential Safety and Logistical Information for Handling mAChR-IN-1 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operation, and disposal of mAChR-IN-1 hydrochloride, a potent muscarinic cholinergic receptor antagonist. Adherence to these protocols is critical to ensure personnel safety and maintain a secure laboratory environment.

Hazard Assessment and Occupational Exposure Banding

While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, its high potency as a muscarinic antagonist (IC₅₀ of 17 nM) warrants careful handling.[1] Potent compounds are often categorized into Occupational Exposure Bands (OEBs) to guide containment and handling procedures.[2] Given its pharmacological activity at low concentrations, it is prudent to handle this compound within a framework suitable for potent compounds, potentially falling into OEB 3 or 4, which would necessitate specific handling protocols to minimize exposure.[2]

Table 1: Occupational Exposure Band (OEB) Categories and Handling Recommendations

OEB CategoryOccupational Exposure Limit (OEL)General Handling Recommendations
1>1000 µg/m³General laboratory ventilation. Standard PPE.
2100 - 1000 µg/m³Good general ventilation. Enclosed or ventilated weighing.
310 - 100 µg/m³Chemical fume hood or other ventilated enclosure for all handling. Enhanced PPE.[3]
41 - 10 µg/m³Contained systems (e.g., glove box) for powder handling. Full protective suit with respirator.[2]
5<1 µg/m³Full isolation (isolators). No open handling.[4]

Note: The appropriate OEB for this compound should be determined by a qualified industrial hygienist based on a thorough risk assessment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The required level of PPE will depend on the specific laboratory activity and the quantity of the compound being handled.

Table 2: Recommended Personal Protective Equipment for Handling this compound

ActivityRecommended PPERationale
General Laboratory Operations Lab coat, safety glasses with side shields, nitrile gloves.Standard laboratory practice to protect against incidental contact.
Weighing and Dispensing (Powder) Disposable solid-front lab coat with tight-fitting cuffs, double nitrile gloves, safety goggles, and a fit-tested N95 respirator or higher (e.g., PAPR) within a chemical fume hood or ventilated balance enclosure.High risk of aerosolization and inhalation of potent powder.
Solution Preparation Chemical fume hood, lab coat, chemical splash goggles, nitrile gloves.Reduced risk of aerosolization compared to handling powders, but potential for splashes.
In Vitro / In Vivo Dosing Lab coat, safety glasses, appropriate chemical-resistant gloves for the solvent being used.Focus on preventing skin and eye contact.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of potent compounds.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Disposal prep_area Designate & Prepare Work Area (Fume Hood/Glove Box) gather_materials Assemble All Necessary Equipment & PPE prep_area->gather_materials weighing Weighing (in ventilated enclosure) gather_materials->weighing review_sds Review SDS & Conduct Risk Assessment review_sds->prep_area dissolution Dissolution (add solvent slowly) weighing->dissolution experiment Perform Experiment dissolution->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Reusable Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate & Dispose of Waste decontaminate_equipment->dispose_waste waste_collection Collect in Labeled, Sealed Containers dispose_waste->waste_collection waste_storage Store in Designated Secondary Containment waste_collection->waste_storage waste_disposal Dispose via Certified Hazardous Waste Vendor waste_storage->waste_disposal

Caption: A logical workflow for the safe handling of this compound.

3.1. Preparation

  • Designate a Handling Area: All work with this compound powder should be conducted in a certified chemical fume hood, ventilated balance enclosure, or glove box.

  • Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weigh paper, vials, and solvents, before starting work.

  • Review Safety Information: Always review the latest version of the SDS and any internal standard operating procedures (SOPs) before handling the compound.

3.2. Weighing and Solution Preparation

  • Tare the Balance: Place a piece of weigh paper or a suitable container on the analytical balance and tare it.

  • Weigh the Compound: Carefully transfer the desired amount of this compound powder to the weigh paper. Avoid creating dust.

  • Dissolution: Transfer the powder to a suitable vial. Slowly add the solvent to the powder to avoid splashing. Refer to the supplier's data for solubility information. For instance, this compound is soluble in DMSO and water (with heating).

  • Storage of Stock Solutions: Store stock solutions in tightly sealed containers at -20°C for up to one month or -80°C for up to six months.[5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 3: Disposal Guidelines for this compound Waste

Waste StreamDisposal Procedure
Solid Waste (unused powder) Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste through a certified vendor.
Contaminated Labware (pipette tips, weigh paper, gloves, etc.) Place in a dedicated, labeled hazardous waste bag or container. Do not dispose of in regular trash.
Aqueous Waste (solutions) Collect in a sealed, labeled container. Do not pour down the drain. The container should be clearly labeled with the chemical name and concentration.[6]
Sharps (needles, syringes) Dispose of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[6]

General Disposal Principles:

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility is confirmed.[7]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Use secondary containment to prevent spills.[6]

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Signaling Pathway

mAChR-IN-1 is an antagonist of muscarinic acetylcholine receptors. These receptors are G protein-coupled receptors (GPCRs) that are divided into five subtypes (M1-M5). They are involved in various physiological processes. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while M2 and M4 subtypes couple to Gi/o proteins.[8][9]

Muscarinic Acetylcholine Receptor Signaling

Caption: Simplified signaling pathway for Gq/11-coupled muscarinic receptors (M1, M3, M5).

References

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